molecular formula C6H18AsN3 B1606909 Tris(dimethylamino)arsine CAS No. 6596-96-9

Tris(dimethylamino)arsine

货号: B1606909
CAS 编号: 6596-96-9
分子量: 207.15 g/mol
InChI 键: QSLGKGJRFUIAEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tris(dimethylamino)arsine is a useful research compound. Its molecular formula is C6H18AsN3 and its molecular weight is 207.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[bis(dimethylamino)arsanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18AsN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLGKGJRFUIAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[As](N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18AsN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984442
Record name N,N,N',N',N'',N''-Hexamethylarsorous triamide
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Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6596-96-9
Record name N,N,N′,N′,N′′,N′′-Hexamethylarsenous triamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6596-96-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenous triamide, hexamethyl-
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Record name N,N,N',N',N'',N''-Hexamethylarsorous triamide
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Record name Tris(dimethylamino)arsine
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Foundational & Exploratory

In-Depth Technical Guide to Tris(dimethylamino)arsine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)arsine, with the chemical formula As[N(CH₃)₂)₃, is a volatile, air- and moisture-sensitive organoarsenic compound. It serves as a crucial precursor in the fabrication of semiconductor materials and as a versatile reagent in synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, molecular structure, and key applications, with a focus on experimental details and data for the scientific community.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic amine-like odor.[1] It is highly reactive and requires careful handling under inert atmospheric conditions to prevent decomposition.[2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₈AsN₃[2][4][5]
Molecular Weight 207.15 g/mol [2][4][5]
CAS Number 6596-96-9[2][3][5]
Appearance Colorless liquid[2][5][6]
Melting Point -53 °C[2][3]
Boiling Point 55 °C at 10 mmHg[2][3][6]
Density 1.124 g/cm³[2][3][6]
Refractive Index (n²⁰/D) 1.4848[3]
Flash Point 56.5 °C[2]
Vapor Pressure 0.722 mmHg at 25 °C[2]
Solubility Reacts with water[1]
Sensitivity Air and moisture sensitive[2][3]

Molecular Structure

A logical representation of the molecular structure is provided below.

Caption: Ball-and-stick model of the this compound molecule.

Spectroscopic Properties

Detailed spectroscopic data is essential for the characterization and quality control of this compound.

Infrared (IR) Spectroscopy: The gas-phase decomposition of this compound has been studied using Fourier Transform Infrared (FTIR) spectroscopy. The vibrational frequencies of the intact molecule can be observed at lower temperatures (e.g., 200 °C). Key vibrational bands are expected for C-H, C-N, and As-N stretching and bending modes. A study on the gas-phase pyrolysis provides assignments for some of these major bands.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound was not found in the search results, analogous compounds can provide expected chemical shift regions. For the dimethylamino groups, a single sharp peak in the ¹H NMR spectrum and a corresponding peak in the ¹³C NMR spectrum are anticipated due to the rapid rotation around the N-C and As-N bonds.

Mass Spectrometry: Mass spectrometry of this compound would be expected to show the molecular ion peak (M⁺) at m/z 207. Fragmentation would likely involve the successive loss of dimethylamino groups or methyl radicals. A study on the gas-phase decomposition of related compounds provides insights into potential fragmentation pathways.[8]

Reactivity and Applications

This compound is a highly reactive compound, primarily utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for the growth of arsenic-containing semiconductor thin films, such as gallium arsenide (GaAs) and indium arsenide (InAs).[2] It is also used as a dopant in the manufacturing of semiconductor devices.[2]

Its reactivity stems from the lability of the arsenic-nitrogen bonds, which can be cleaved to deposit arsenic onto a substrate. The general process for its use in CVD is outlined below.

CVD_Process cluster_0 CVD Reactor TDMAAs This compound (Vapor) Decomposition Thermal Decomposition TDMAAs->Decomposition Heat Precursor Precursor Source As_Deposition Arsenic Deposition on Substrate Decomposition->As_Deposition As atoms Byproducts Byproducts Decomposition->Byproducts Volatile Byproducts (e.g., amines) Exhaust Exhaust Byproducts->Exhaust

Caption: Simplified workflow for the use of this compound in CVD.

Synthetic Applications: Beyond its use in materials science, this compound can act as a source of the dimethylamino group in organic synthesis. It has been shown to be effective in the amination of aldehydes and ketones.

Experimental Protocols

Synthesis of this compound:

While a detailed, step-by-step published procedure was not found in the search results, the synthesis of this compound is generally achieved through the reaction of arsenic trichloride (B1173362) (AsCl₃) with a suitable aminating agent, such as lithium dimethylamide or by passing gaseous dimethylamine (B145610) through a solution of arsenic trichloride in an inert solvent. The reaction should be carried out under strict anhydrous and anaerobic conditions.

A generalized reaction scheme is as follows: AsCl₃ + 3 LiN(CH₃)₂ → As[N(CH₃)₂]₃ + 3 LiCl or AsCl₃ + 6 HN(CH₃)₂ → As[N(CH₃)₂]₃ + 3 [H₂N(CH₃)₂]Cl

Handling and Storage:

Due to its high reactivity and toxicity, this compound must be handled with extreme caution in a well-ventilated fume hood or glovebox.[1] It is air and moisture sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[1] Personal protective equipment, including appropriate gloves, safety goggles, and a lab coat, is mandatory.

The workflow for handling this sensitive compound is depicted below.

Handling_Protocol cluster_0 Safe Handling Workflow Start Start: Obtain TDMAAs Container Inert_Atmosphere Work in Inert Atmosphere (Glovebox/Schlenk Line) Start->Inert_Atmosphere Transfer Transfer using Syringe/Cannula Inert_Atmosphere->Transfer Reaction Perform Reaction Transfer->Reaction Quench Quench Excess Reagent Reaction->Quench Waste Dispose of Waste Properly Quench->Waste Clean Decontaminate Glassware Waste->Clean End End Clean->End

Caption: Recommended workflow for the safe handling of this compound.

Safety Information

This compound is a highly toxic and flammable compound.[1] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[1] Ingestion is highly toxic.[1] Chronic exposure to arsenic compounds is associated with serious health risks. All work with this compound must be conducted with appropriate engineering controls and personal protective equipment. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable compound for the advancement of semiconductor technology and a useful reagent in specialized synthetic applications. Its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a foundational understanding for researchers and professionals working with this important chemical. Further research into its coordination chemistry and detailed reactivity patterns will undoubtedly expand its utility in various scientific fields. scientific fields.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Tris(dimethylamino)arsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal decomposition mechanism of Tris(dimethylamino)arsine (DMAAs), a precursor compound utilized in organometallic chemical vapor deposition (OMCVD). The information presented is primarily derived from gas-phase pyrolysis studies employing in-situ Fourier transform infrared (FTIR) spectroscopy and molecular beam mass spectrometry.

Thermal Stability and Decomposition Onset

This compound is relatively stable at room temperature but begins to decompose at elevated temperatures. Gas-phase pyrolysis studies indicate that the onset of decomposition for this compound occurs at approximately 350°C.[1] This thermal instability is a critical factor in its application in deposition processes, where controlled decomposition is required.

Decomposition Products

The thermal decomposition of this compound in a hydrogen carrier gas yields a variety of gas-phase products. These products have been identified using mass spectrometry and FTIR spectroscopy.[1] The major and minor products are summarized in Table 1. The presence of methane (B114726) and aziridine (B145994) as major products provides significant insight into the underlying decomposition pathways.

Table 1: Gas-Phase Products from the Thermal Decomposition of this compound

Product Type Chemical Species Formula
Major Products Methane CH₄
Aziridine C₂H₅N
Dimethylamine (CH₃)₂NH
Minor Products Ethane C₂H₆
Methyl Radical •CH₃
Dimethylaminyl Radical •N(CH₃)₂
Hydrogen Cyanide HCN

| | Ammonia | NH₃ |

Source: Compiled from Salim et al., 1995.[1]

Proposed Thermal Decomposition Mechanism

The decomposition of this compound is proposed to proceed through a free-radical mechanism. The initiation step and subsequent propagation steps are detailed below.

3.1 Initiation Step: Homolytic Bond Cleavage

The primary initiation step is the homolytic cleavage of the weakest bond in the molecule, the Arsenic-Nitrogen (As-N) bond, to form a dimethylaminyl radical and a bis(dimethylamino)arsinyl radical.[1]

As[N(CH₃)₂]₃ → •As[N(CH₃)₂]₂ + •N(CH₃)₂

3.2 Propagation and Product Formation

Following initiation, a series of radical reactions, including hydrogen abstraction and intramolecular rearrangements, leads to the observed products.

  • Formation of Dimethylamine: The highly reactive dimethylaminyl radical (•N(CH₃)₂) readily abstracts a hydrogen atom from the carrier gas (H₂) or other hydrocarbon species to form the stable product dimethylamine.[1] •N(CH₃)₂ + H₂ → (CH₃)₂NH + •H

  • Formation of Methane: Methyl radicals (•CH₃), likely formed from the fragmentation of other intermediates, abstract hydrogen to form methane, a major product.[1] •CH₃ + H₂ → CH₄ + •H

  • Formation of Aziridine: The formation of aziridine is suggested to occur through an intramolecular rearrangement of a dimethylaminyl radical, followed by stabilization.[1]

The overall proposed pathway involves a complex series of parallel and sequential reactions. A simplified representation of the core decomposition pathway is illustrated in the diagram below.

Caption: Proposed decomposition pathway of this compound.

Experimental Protocols

The mechanistic data described herein were obtained through specialized gas-phase pyrolysis experiments. A detailed protocol for Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for this compound is not available in the cited literature. However, the methodology for the pivotal gas-phase studies is outlined below.

4.1 Gas-Phase Pyrolysis Coupled with In-Situ Spectroscopy

The experimental setup involves a custom-designed reactor that allows for the monitoring of gas-phase species in real-time as the precursor decomposes.[1]

  • Precursor Delivery: this compound is maintained in a temperature-controlled bath and introduced into the reactor via a carrier gas (e.g., H₂ or D₂). Mass flow controllers are used to maintain a precise flow rate of the precursor and carrier gas.[1]

  • Pyrolysis Reactor: The decomposition occurs within a heated gas cell. The temperature of the cell is carefully controlled and monitored.

  • In-Situ FTIR Analysis: A fiber-optic-based Fourier Transform Infrared (FTIR) spectrometer is used to monitor the gas composition within the heated cell. Infrared light is passed through the cell, and the resulting absorption spectrum allows for the identification and quantification of molecular species with characteristic vibrational frequencies.[1]

  • Molecular Beam Mass Spectrometry: The gas exiting the reactor is sampled to a molecular beam mass spectrometer. This technique allows for the identification of decomposition products and reactive intermediates by their mass-to-charge ratio, providing complementary data to the FTIR analysis.[1]

The logical flow of this experimental approach is visualized in the following diagram.

Experimental_Workflow cluster_source Precursor Source cluster_analysis In-Situ Analysis Precursor This compound (Temp. Controlled) Reactor Pyrolysis Reactor (Heated Gas Cell) Precursor->Reactor CarrierGas Carrier Gas (H₂) (Mass Flow Controller) CarrierGas->Reactor FTIR Fiber-Optic FTIR Spectrometer Reactor->FTIR Optical Path MBMS Molecular Beam Mass Spectrometer Reactor->MBMS Gas Sampling Data Decomposition Data (Product Identification) FTIR->Data MBMS->Data

Caption: Experimental workflow for gas-phase decomposition studies.

Conclusion

The thermal decomposition of this compound proceeds via a complex free-radical mechanism initiated by As-N bond cleavage at temperatures above 350°C.[1] The primary decomposition products include methane, aziridine, and dimethylamine.[1] Understanding this decomposition pathway is essential for optimizing its use as a precursor in the deposition of thin films and for ensuring safe handling and storage conditions. Further research would be beneficial to elucidate the detailed kinetics and thermodynamics of the individual reaction steps.

References

An In-depth Technical Guide to the Vapor Pressure and Thermodynamic Properties of Tris(dimethylamino)arsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Tris(dimethylamino)arsine, with a focus on its vapor pressure. The information contained herein is essential for the handling, process design, and application of this compound, particularly in the fields of materials science and semiconductor manufacturing. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of chemical and experimental workflows.

Physicochemical and Thermodynamic Data

This compound, a colorless liquid, is a critical organometallic precursor. Its utility in various applications is largely dictated by its physical and thermodynamic properties, which are summarized below. The compound is notably sensitive to air and moisture.[1][2]

Table 1: Physical and Thermodynamic Properties of this compound

PropertyValueSource(s)
Molecular FormulaC6H18AsN3[2][3]
Molecular Weight207.15 g/mol [2]
Vapor Pressure0.722 mmHg at 25°C[1]
Melting Point-53°C[1][2]
Boiling Point55°C at 10 mmHg[1][2]
Density1.124 g/cm³[1][2]
Refractive Index1.4848[1][2]
Flash Point56.5°C[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of thermodynamic properties of this compound are provided below. It should be noted that while the synthesis protocol is based on established literature, the vapor pressure measurement protocols are representative examples based on standard methodologies for air-sensitive organometallic compounds, as specific experimental details for this compound are not extensively published.

Synthesis of this compound

This compound is typically synthesized through the reaction of arsenic trichloride (B1173362) with dimethylamine (B145610).[1] This reaction must be carried out under inert atmosphere conditions due to the sensitivity of the product to air and moisture.

Detailed Methodology:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas (e.g., argon or nitrogen). The entire apparatus is thoroughly dried and purged with the inert gas.

  • Reagent Preparation: A solution of arsenic trichloride in a dry, inert solvent such as diethyl ether is prepared in the round-bottom flask and cooled in an ice bath.

  • Reaction: A solution of dimethylamine in the same solvent is added dropwise from the dropping funnel to the cooled arsenic trichloride solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate of dimethylammonium chloride is removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

G Synthesis of this compound AsCl3 Arsenic Trichloride Reaction Reaction Mixture AsCl3->Reaction + 6 (CH3)2NH DMA Dimethylamine DMA->Reaction Solvent Inert Solvent (e.g., Diethyl Ether) Solvent->Reaction Product This compound Byproduct Dimethylammonium Chloride (precipitate) Filtration Filtration Reaction->Filtration Filtration Filtration->Product Distillation of Filtrate Filtration->Byproduct Separation G Static Method for Vapor Pressure Measurement cluster_0 Preparation cluster_1 Measurement Sample Sample Introduction Degas Freeze-Pump-Thaw Cycles Sample->Degas Thermostat Place in Thermostat Degas->Thermostat Equilibrate Establish Thermal Equilibrium Thermostat->Equilibrate Measure Record Pressure Equilibrate->Measure Repeat Repeat at Different Temperatures Measure->Repeat Data_Analysis Data Analysis (Vapor Pressure Curve) Measure->Data_Analysis Repeat->Thermostat Adjust Temperature G Knudsen Effusion Method Workflow cluster_0 Setup cluster_1 Measurement & Analysis Load_Sample Load Sample into Knudsen Cell Place_in_Vacuum Place Cell in High Vacuum Chamber Load_Sample->Place_in_Vacuum Heat_Sample Heat to Desired Temperature Place_in_Vacuum->Heat_Sample Monitor_Mass Continuously Monitor Mass Loss Heat_Sample->Monitor_Mass Calculate_VP Calculate Vapor Pressure (Knudsen Equation) Monitor_Mass->Calculate_VP Repeat Repeat at Different Temperatures Calculate_VP->Repeat Repeat->Heat_Sample Change Temperature Enthalpy Determine Enthalpy of Vaporization (Clausius-Clapeyron Equation) Repeat->Enthalpy G Thermogravimetric Analysis (TGA) for Volatility cluster_0 Procedure cluster_1 Output Weigh_Sample Accurately Weigh Sample Place_in_TGA Place Sample in TGA Pan Weigh_Sample->Place_in_TGA Purge Purge with Inert Gas Place_in_TGA->Purge Heat Heat at a Constant Rate Purge->Heat Record Continuously Record Mass vs. Temperature Heat->Record Thermogram Thermogram (Mass vs. Temperature) Record->Thermogram Analysis Analysis of Volatility and Thermal Stability Thermogram->Analysis

References

A Comprehensive Technical Guide to the Safety and Handling of Tris(dimethylamino)arsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tris(dimethylamino)arsine, covering its chemical and physical properties, associated hazards, and detailed protocols for safe handling and use in a laboratory setting. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively.

Compound Identification and Properties

This compound, also known as hexamethylarsenous triamide, is an organoarsenic compound with the chemical formula C₆H₁₈AsN₃.[1][2] It is primarily used as a chemical intermediate, particularly as a precursor in the production of semiconductors and electronic materials through processes like chemical vapor deposition (CVD).[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 6596-96-9[3]
Molecular Formula C₆H₁₈AsN₃[1][3]
Molecular Weight 207.15 g/mol [3]
Appearance Colorless liquid[4]
Melting Point -53 °C[2]
Boiling Point 55 °C at 10 mmHg[2]
Density 1.124 g/cm³[2]
Flash Point 56.5 °C[2]
Vapor Pressure 0.722 mmHg at 25°C
Refractive Index 1.4848 (at 20°C)
Sensitivity Air and moisture sensitive[2]

Hazard Identification and Toxicology

This compound is a flammable, highly toxic, and corrosive compound. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin and eye irritation and may cause respiratory irritation.[1][2] Upon contact with water or moisture, it decomposes to form arsenic oxides (arsenic acids) and dimethylamine.[2] Arsenic acids are recognized human carcinogens.[2]

Table 2: Toxicological Data for this compound

MetricValueSpeciesRouteReference
LD50 48 mg/kgRatOral[2]
LD50 15 mg/kgMouseSubcutaneous[5]
TDLo 15 mg/kg/10D-IMouseSubcutaneous[5]
Symptoms of Exposure:
  • Acute: Ingestion can lead to severe irritation of the stomach and intestines, nausea, vomiting, and diarrhea. In severe cases, it can result in shock, coma, and death.[2] Skin and eye contact causes serious irritation.[2] Inhalation may lead to respiratory irritation.[2]

  • Chronic: Chronic arsenic poisoning can cause digestive system disturbances, including loss of appetite, cramps, and nausea.[2]

Safety and Handling Protocols

Due to its reactivity with air and moisture, this compound must be handled with stringent safety precautions under an inert atmosphere.

Engineering Controls
  • Glove Box: The preferred method for handling this compound is within a glove box under an inert atmosphere (e.g., argon or nitrogen).

  • Fume Hood: If a glove box is not available, all manipulations must be performed in a well-ventilated fume hood.

  • Inert Gas Manifold (Schlenk Line): A dual-bank vacuum/inert gas manifold is essential for performing reactions and transfers outside of a glove box.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A flame-resistant lab coat, worn over clothing made of natural fibers (e.g., cotton), is required.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to wear two pairs of gloves.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and amines should be used.[2]

Storage and Incompatibilities
  • Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1]

  • The compound must be stored under an inert gas in a tightly sealed container.

  • Incompatible Materials: Water, moisture, acids, alcohols, and oxidizing agents.[6]

Spill and Waste Disposal
  • Spills: In case of a spill, evacuate the area. Use a non-sparking tool to collect the absorbed material into a suitable container for disposal. Do not use water to clean up spills.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Transfer cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) prep_hood Ensure Fume Hood or Glove Box is Operational prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere (Schlenk Line or Glove Box Purge) prep_hood->prep_inert prep_glass Oven-Dry and Cool Glassware Under Inert Gas prep_inert->prep_glass transfer Transfer Reagent via Syringe or Cannula Under Positive Inert Gas Pressure prep_glass->transfer Begin Experiment reaction Perform Reaction in Closed System with Bubbler transfer->reaction quench Carefully Quench Excess Reagent reaction->quench After Reaction Completion decon Decontaminate Glassware with Appropriate Solvent quench->decon waste Dispose of Waste in Sealed Hazardous Waste Container decon->waste cleanup_area Clean Work Area waste->cleanup_area

Caption: Logical workflow for the safe handling of this compound.

Toxicological and Biological Effects

While specific in-vitro cytotoxicity and detailed mechanistic studies on this compound are limited in publicly available literature, the biological effects of arsenic compounds are well-documented. This compound is expected to hydrolyze into arsenic oxides and dimethylamine, and its toxicity profile is likely dominated by the resulting arsenic species.

General Mechanism of Arsenic Compound Cytotoxicity

Arsenic compounds exert their toxic effects through multiple mechanisms, primarily by inducing oxidative stress and apoptosis (programmed cell death). Trivalent arsenic species, which would be formed from the hydrolysis of this compound, are known to have high affinity for thiol groups in proteins and can disrupt the function of numerous enzymes and signaling molecules.

Key signaling pathways affected by arsenic compounds include:

  • Generation of Reactive Oxygen Species (ROS): Arsenic metabolism can lead to the production of ROS, which damages cellular components like DNA, lipids, and proteins.

  • NF-κB Pathway: Arsenic can have dual effects on the NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival. Depending on the dose and duration of exposure, arsenic can either activate or suppress this pathway.[7]

  • STAT3 Pathway: The STAT3 signaling pathway, involved in cell proliferation and survival, is another target of arsenic compounds. Inhibition of this pathway is one of the mechanisms by which arsenic trioxide induces differentiation of cancer stem cells.[1]

Arsenic_Signaling_Pathway As Arsenic Compounds (e.g., hydrolysis products of This compound) ROS Increased Reactive Oxygen Species (ROS) As->ROS Mito Mitochondrial Stress As->Mito NFkB NF-κB Pathway Modulation As->NFkB STAT3 STAT3 Pathway Inhibition As->STAT3 DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis NFkB->Apoptosis pro- or anti-apoptotic depending on context Proliferation Decreased Proliferation STAT3->Proliferation Cell_Cycle Cell Cycle Arrest DNA_damage->Cell_Cycle Cell_Cycle->Apoptosis Proliferation->Apoptosis inhibition leads to

Caption: Generalized signaling pathways affected by arsenic compounds.

Comparative Cytotoxicity of Organoarsenic Compounds

Table 3: Comparative 24-hour IC₅₀ Values of Various Arsenic Compounds

CompoundChemical FormulaIC₅₀ in A549 cells (µM)IC₅₀ in T24 cells (µM)
Phenylarsine oxide (PAO) C₆H₅AsO0.20.3
Monomethylarsonous acid (MMAᴵᴵᴵ) CH₃As(OH)₂1.52.0
Dimethylarsinous acid (DMAᴵᴵᴵ) (CH₃)₂AsOH2.53.0
Arsenite (Asᴵᴵᴵ) AsO₃³⁻5.07.0
Dimethylarsinic acid (DMAⱽ) (CH₃)₂AsO(OH)>100>100
Monomethylarsonic acid (MMAⱽ) CH₃AsO(OH)₂>100>100
Arsenate (Asⱽ) AsO₄³⁻>100>100
Data sourced from a comparative cytotoxicity study. A549: human lung adenocarcinoma; T24: human bladder cancer.

Experimental Protocols

The following are generalized protocols that can be adapted for working with this compound in a research setting.

General Protocol for Handling Air- and Moisture-Sensitive Reagents
  • Preparation: Ensure all glassware is oven-dried for at least 4 hours at 125°C and assembled while hot, then allowed to cool under a stream of inert gas (argon or nitrogen).[8][9]

  • Inert Atmosphere: The reaction setup should be connected to a Schlenk line, maintaining a slight positive pressure of inert gas, vented through a mineral oil bubbler.[10]

  • Reagent Transfer:

    • For small volumes (<50 mL), use a gas-tight syringe that has been dried and purged with inert gas.

    • Puncture the septum on the reagent bottle with the syringe needle and then with a second needle connected to the inert gas supply to equalize pressure.

    • Withdraw the desired volume of liquid.

    • Transfer the liquid to the reaction vessel by puncturing its septum.

  • Reaction: Maintain the inert atmosphere throughout the reaction.

  • Cleanup: After the reaction, quench any unreacted reagent carefully (e.g., by slow addition to a suitable solvent like isopropanol). Clean all equipment immediately to prevent residues from reacting with air.[8]

General Protocol for In-Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of a compound and can be adapted for this compound, provided that all handling and solution preparations are performed under an inert atmosphere until the compound is sufficiently diluted in the aqueous cell culture medium.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Under an inert atmosphere, prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO). Create serial dilutions of this stock solution.

  • Cell Treatment: Further dilute the compound solutions in cell culture medium to the final desired concentrations and add them to the wells containing the cells. Include a vehicle control (medium with solvent only). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

An In-depth Technical Guide to Tris(dimethylamino)arsine (CAS Number 6596-96-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)arsine (TDMAAs), identified by CAS number 6596-96-9, is a high-purity organoarsenic compound primarily utilized as a precursor in the semiconductor industry for the deposition of arsenic-containing thin films through Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). This document provides a comprehensive overview of its chemical and physical properties, general synthesis approaches, applications in materials science, and a detailed assessment of its associated hazards and toxicological profile. Due to its specialized application in materials science, publicly available information on its specific biological activities, mechanisms of action, and effects on signaling pathways is limited.

Chemical and Physical Properties

This compound is a colorless, air- and moisture-sensitive liquid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₁₈AsN₃[1][2][3]
Molecular Weight 207.15 g/mol [1][2][3]
Appearance Colorless liquid[4]
Melting Point -53 °C[5]
Boiling Point 55 °C at 10 mmHg[5]
Density 1.124 g/cm³[5]
Refractive Index 1.4848 (at 20 °C)[5]
Flash Point 56.5 °C[6]
Solubility Reacts with water
Vapor Pressure 0.722 mmHg at 25 °C[6]

Synonyms: Hexamethylarsenous triamide, TDMAAs.[5][7]

Chemical Identifiers:

  • IUPAC Name: N-[bis(dimethylamino)arsanyl]-N-methylmethanamine[7]

  • SMILES: CN(C)--INVALID-LINK--C)N(C)C[7]

  • InChI Key: QSLGKGJRFUIAEG-UHFFFAOYSA-N[7]

Synthesis and Reactions

General Synthesis Approach

While detailed, step-by-step industrial synthesis protocols are proprietary, the scientific literature suggests that this compound can be synthesized through the reaction of an arsenic trihalide (e.g., arsenic trichloride) with a suitable aminating agent, such as a metal salt of dimethylamine (B145610). A procedure analogous to the synthesis of hexamethylphosphorous triamide involves the reaction of phosphorus trichloride (B1173362) with an excess of anhydrous dimethylamine in an ethereal solvent.[8] A similar approach can be envisioned for the arsenic analogue, where arsenic trichloride is reacted with a lithium or sodium salt of dimethylamine.

A patent for a similar compound, tri(dimethylamino) antimony, describes a method involving the addition of dimethylamine and a solvent into a reactor under an inert atmosphere, followed by the addition of a hydrocarbon and ether mixed solution of antimony trichloride.[9] This suggests a similar pathway for the synthesis of this compound.

Key Reactions

Hydrolysis: this compound is highly sensitive to moisture and undergoes rapid hydrolysis upon contact with water. This reaction produces dimethylamine and arsenic oxides, which can subsequently form arsenic acids.[2] This reactivity is a critical consideration for its handling and storage.

Hydrolysis TDMAAs This compound As(N(CH₃)₂)₃ Products Hydrolysis Products TDMAAs->Products Reacts with H2O Water (3H₂O) H2O->Products DMA Dimethylamine 3(CH₃)₂NH Products->DMA Yields As2O3 Arsenic Trioxide As₂O₃ Products->As2O3 Yields H3AsO3 Arsenous Acid H₃AsO₃ As2O3->H3AsO3 Forms in water

Hydrolysis of this compound.

Precursor for MOCVD/ALD: The primary application of this compound is as a precursor for the deposition of arsenic-containing semiconductor thin films. In these processes, it is transported in a vapor phase to a heated substrate where it thermally decomposes to deposit arsenic. It is often used in conjunction with a Group III precursor, such as trimethylgallium (B75665) (Ga(CH₃)₃), to grow gallium arsenide (GaAs) films.[7]

Applications in Semiconductor Manufacturing

This compound is a key component in the fabrication of III-V compound semiconductors, which are used in a variety of electronic and optoelectronic devices, including LEDs, laser diodes, and high-frequency transistors.[10]

Experimental Workflow: MOCVD of GaAs

The following diagram illustrates a simplified workflow for the use of this compound in the MOCVD of Gallium Arsenide (GaAs).

MOCVD_Workflow cluster_precursors Precursor Delivery cluster_reactor MOCVD Reactor cluster_output Output TDMAAs This compound (As Source) Mixing Gas Mixing TDMAAs->Mixing TMG Trimethylgallium (Ga Source) TMG->Mixing CarrierGas Carrier Gas (H₂) CarrierGas->Mixing Deposition Thermal Decomposition on Heated Substrate Mixing->Deposition GaAs_Film GaAs Thin Film Deposition->GaAs_Film Byproducts Volatile Byproducts Deposition->Byproducts

MOCVD process using this compound.

Hazards and Toxicological Information

This compound is a highly hazardous substance and must be handled with extreme caution in a controlled laboratory or industrial setting.

Summary of Toxicological Data:

ParameterSpeciesRouteValueReferences
LD₅₀RatOral48 mg/kg[2]

Hazard Identification:

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[2] Acute arsenic poisoning from ingestion can lead to severe gastrointestinal irritation, nausea, vomiting, and diarrhea. In severe cases, it can result in shock, coma, and death.[2]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Carcinogenicity: While not classified as a carcinogen itself, its decomposition products include arsenic acids, which are known human carcinogens. The related compound, tris(dimethylamino)phosphine, is a reported carcinogen.[2]

  • Flammability: Flammable liquid and vapor.[2]

Handling and Safety Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[2]

  • Use a NIOSH-certified respirator with an organic vapor-amine gas cartridge where inhalation exposure may occur.[2]

  • Keep away from heat, sparks, and open flames.[2]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from water and moisture.

  • Ground and bond containers and receiving equipment to prevent static discharge.

Biological Activity and Signaling Pathways

Extensive searches of the publicly available scientific literature and safety data did not yield specific information on the biological activities, mechanisms of action, or effects on cellular signaling pathways of this compound. Its high reactivity and primary use as a chemical precursor in materials science may have limited research into its specific biological interactions beyond general toxicity studies. The toxicity of the compound is likely dominated by the in-vivo formation of inorganic arsenic species upon hydrolysis.

Analytical Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For trace metal analysis to ensure high purity required for semiconductor applications.

Conclusion

This compound is a critical organoarsenic precursor in the semiconductor industry, enabling the precise fabrication of advanced electronic and optoelectronic devices. Its utility is counterbalanced by its significant hazards, including high toxicity and reactivity with moisture. While its chemical and physical properties are well-documented, there is a notable absence of research into its specific biological activities and mechanisms of action beyond its acute toxicity, which is presumed to be related to its hydrolysis to inorganic arsenic compounds. Professionals handling this compound must adhere to strict safety protocols. Further research would be needed to elucidate any specific biological interactions of the intact molecule.

References

A Technical Overview of Tris(dimethylamino)arsine (C₆H₁₈AsN₃): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided herein is for educational and informational purposes only. Tris(dimethylamino)arsine and its precursors are highly toxic, flammable, and hazardous materials.[1][2] All handling and synthesis should be conducted only by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. Consult the Safety Data Sheet (SDS) thoroughly before handling.[2]

Introduction

This compound, also known as hexamethylarsenous triamide, is an organoarsenic compound with the molecular formula C₆H₁₈AsN₃.[3][4][5] It is a colorless liquid that is sensitive to air and moisture.[1][6] This compound serves as a critical precursor in the fields of materials science and electronics, particularly in the fabrication of semiconductors.[1] Its primary application lies in its use as a source for arsenic in processes like Chemical Vapor Deposition (CVD) for the growth of thin films and as a dopant to modify the electrical properties of semiconductor devices.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its safe handling, storage, and use in experimental setups.

PropertyValueReference(s)
Molecular Formula C₆H₁₈AsN₃[1][3]
Molecular Weight 207.15 g/mol [1][3]
Appearance Colorless liquid[1][7]
Melting Point -53 °C[1][3][6]
Boiling Point 55 °C @ 10 mmHg[1][3][6]
Density 1.124 g/cm³[1][3][6]
Flash Point 56.5 °C[1][6]
Refractive Index 1.4848[1][3][6]
Sensitivity Air and moisture sensitive[1][6]

Synthesis Routes: A Conceptual Overview

Due to the extreme toxicity and hazardous nature of this compound, this document will not provide detailed, step-by-step experimental protocols. The synthesis of such materials requires specialized equipment and adherence to strict safety procedures that are beyond the scope of a general guide.

The primary synthetic pathway described in chemical literature involves the reaction of an arsenic trihalide, most commonly arsenic(III) chloride (AsCl₃), with a source of the dimethylamino group. The nucleophilic substitution of the chloride ions by dimethylamine (B145610) yields the final product and a salt byproduct.

A generalized reaction scheme is as follows:

AsX₃ + 3 HN(CH₃)₂ → As(N(CH₃)₂)₃ + 3 HX (where X is a halide, typically Cl)

To drive the reaction to completion, a base is often used to scavenge the hydrogen halide (HX) formed. In many preparations, an excess of dimethylamine itself can serve as both the reactant and the base. Alternatively, a non-nucleophilic tertiary amine like triethylamine (B128534) may be employed. The reaction is typically carried out in an inert, anhydrous solvent under a protective atmosphere (e.g., nitrogen or argon) to prevent decomposition of the air- and moisture-sensitive product.[1][6]

Key Applications

This compound is a valuable precursor in modern technology, primarily due to its utility in creating high-purity semiconductor materials.

  • Semiconductor and Photovoltaic Production: It is used as a precursor for the synthesis of arsenide layers, such as in indium arsenide (InAs) or gallium arsenide (GaAs), which are components of photovoltaic cells and other electronic devices.[1]

  • Chemical Vapor Deposition (CVD): In CVD and related techniques like Atomic Layer Deposition (ALD), the compound is thermally decomposed to deposit thin films of arsenic-containing materials onto a substrate.[1]

  • Doping Agent: It serves as a dopant in the fabrication of semiconductor devices, where the introduction of arsenic atoms alters the material's electrical conductivity.[1]

While effective, alternative arsenic precursors such as tris(trimethylsilyl)arsine have been explored for some applications, like the synthesis of high-quality indium arsenide quantum dots, as they can yield materials with better excitonic features.[8][9]

Visualization of Synthesis Pathway

The following diagram illustrates the conceptual relationship between the reactants and the final product in the synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products AsCl3 Arsenic(III) Chloride (AsCl₃) Product This compound (C₆H₁₈AsN₃) AsCl3->Product Nucleophilic Substitution HNMe2 Dimethylamine (HN(CH₃)₂) HNMe2->Product Byproduct Amine Hydrohalide Salt HNMe2->Byproduct Acid Scavenger

References

Tris(dimethylamino)arsine: A Safer Alternative for Arsenic Deposition in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and professionals in semiconductor manufacturing and materials science.

Executive Summary

The deposition of arsenic-containing thin films is a critical process in the fabrication of a wide range of semiconductor devices, including high-frequency transistors and optoelectronics. For decades, arsine (AsH₃) gas has been the industry standard arsenic precursor. However, the extreme toxicity and pyrophoric nature of arsine present significant safety challenges and high operational costs associated with mitigation infrastructure. This technical guide details the use of tris(dimethylamino)arsine (As(N(CH₃)₂)₃), commonly abbreviated as TDMAA, as a less hazardous liquid alternative to arsine for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes. This document provides a comprehensive overview of TDMAA's chemical properties, a comparative analysis of its hazards versus arsine, detailed experimental protocols for its use, and an examination of the resulting material properties.

Introduction: The Need for Safer Arsenic Precursors

The semiconductor industry has long sought to replace highly toxic gases with safer liquid precursors.[1] Arsine is one of the most toxic chemicals used in manufacturing, with a median lethal concentration (LC50) that classifies it as highly toxic.[1] Its storage and handling require extensive and costly safety systems.[2] TDMAA, a liquid with a significantly lower vapor pressure and different toxicological profile, offers a compelling alternative that can mitigate many of the risks associated with arsine gas without compromising the quality of the deposited arsenic-containing films.[1]

Comparative Analysis: this compound vs. Arsine Gas

The primary driver for adopting TDMAA is the significant reduction in hazard potential compared to arsine gas. This section provides a quantitative comparison of their key physical and toxicological properties.

Physical and Chemical Properties
PropertyThis compound (TDMAA)Arsine (AsH₃)
Chemical Formula C₆H₁₈AsN₃AsH₃
Molecular Weight 207.15 g/mol 77.95 g/mol
Physical State Colorless LiquidColorless Gas
Boiling Point 55 °C @ 10 mmHg-62.5 °C
Melting Point -53 °C-117 °C
Vapor Pressure 0.722 mmHg @ 25 °C> 1 atm
Flash Point 56.5 °CFlammable Gas

This table summarizes the key physical and chemical properties of this compound and Arsine.

Toxicological and Hazard Data
Hazard MetricThis compound (TDMAA)Arsine (AsH₃)
Toxicity (LD50/LC50) LD50 (oral, rat): 48 mg/kg[3]LC50 (inhalation, rat): 20 ppm for 4 hours[1]
Primary Hazard Toxic if swallowed, skin contact, or inhaled; Flammable liquid and vapor[3]Extremely toxic, pyrophoric gas; potent hemolytic agent[4]
Physical Hazard Liquid, lower vapor pressure reduces uncontrolled release riskHigh-pressure gas, rapid dispersion upon release

This table provides a comparative overview of the toxicological and hazard data for this compound and Arsine.

Experimental Protocols

The implementation of TDMAA as an arsenic source requires specific process parameters that differ from those used with arsine. This section provides detailed experimental protocols for MOCVD and a general workflow for ALD.

MOCVD of HgCdTe using TDMAA

This protocol is adapted from the growth of HgCdTe heterostructures for infrared detectors.[5]

4.1.1 Pre-deposition Preparation

  • Substrate Preparation: Use a 2-inch diameter (100) GaAs wafer with a 2° to 4° misorientation.

  • Reactor Setup: The process is carried out in a horizontal MOCVD reactor (e.g., AIX-200).

  • Precursor Handling:

    • Dimethylcadmium (DMCd) and diisopropyl telluride (DIPTe) are used as cadmium and tellurium precursors, respectively.

    • This compound (TDMAA) is used as the p-type dopant source.

    • Maintain TDMAA in a stainless-steel bubbler and control its temperature to ensure a stable vapor pressure.

    • Use hydrogen (H₂) as the carrier gas.

4.1.2 Deposition Process

  • Buffer Layer Growth:

    • Anneal the GaAs substrate in a Te-rich atmosphere.

    • Deposit a CdTe buffer layer.

  • HgCdTe Growth:

    • Employ the interdiffused multilayer process (IMP) technique for HgCdTe deposition.

    • Set the growth temperature to 350 °C.

    • Maintain the mercury source temperature between 160-220 °C.

    • The reactor pressure is maintained at 500 mbar.

    • Introduce TDMAA into the reactor to achieve acceptor doping levels in the range of 5 × 10¹⁴ to 5 × 10¹⁷ cm⁻³. The precise flow rate of the TDMAA-containing carrier gas will depend on the desired doping concentration and the bubbler temperature.

  • Post-deposition: No ex-situ annealing is required.

General Workflow for Atomic Layer Deposition (ALD)

The following is a generalized workflow for the deposition of an arsenic-containing film using TDMAA and a co-reactant, such as a hydrogen plasma or a reactive gas.

4.2.1 ALD Cycle

  • Pulse TDMAA: Introduce TDMAA vapor into the reactor chamber. The precursor adsorbs on the substrate surface in a self-limiting manner.

  • Purge: Purge the reactor with an inert gas (e.g., N₂, Ar) to remove unreacted TDMAA and any gaseous byproducts.

  • Pulse Co-reactant: Introduce the co-reactant (e.g., H₂S, plasma) into the chamber. The co-reactant reacts with the adsorbed TDMAA layer to form the desired arsenic-containing film.

  • Purge: Purge the reactor with an inert gas to remove the co-reactant and any gaseous byproducts of the reaction.

This four-step cycle is repeated to grow the film to the desired thickness.

Reaction Mechanisms and Material Properties

Understanding the chemical reactions that occur during deposition is crucial for controlling film properties.

Proposed Thermal Decomposition Pathway of TDMAA in MOCVD

While the detailed gas-phase and surface decomposition mechanisms of TDMAA are complex, a plausible pathway involves the homolytic cleavage of the As-N bonds, followed by subsequent reactions of the resulting radicals.

G TDMAA As(N(CH₃)₂)₃ (TDMAA) Intermediate1 •As(N(CH₃)₂)₂ + •N(CH₃)₂ TDMAA->Intermediate1 Δ (Heat) Intermediate2 GaAs + Byproducts Intermediate1->Intermediate2 Ga_precursor Ga(CH₃)₃ (TMG) Ga_precursor->Intermediate2 G cluster_0 Precursor Delivery cluster_1 MOCVD Reactor cluster_2 Exhaust and Abatement Precursor_Bubbler TDMAA in Bubbler Reactor Heated Substrate Precursor_Bubbler->Reactor Vapor Transport Carrier_Gas Carrier Gas (H₂) MFC Mass Flow Controller Carrier_Gas->MFC MFC->Precursor_Bubbler Exhaust Exhaust Reactor->Exhaust Other_Precursors Other Precursors (e.g., TMG) Other_Precursors->Reactor Abatement Abatement System Exhaust->Abatement Treated Effluent Treated Effluent Abatement->Treated Effluent G Start Start Cycle Pulse_TDMAA Pulse TDMAA Start->Pulse_TDMAA Purge1 Purge Pulse_TDMAA->Purge1 Pulse_Coreactant Pulse Co-reactant Purge1->Pulse_Coreactant Purge2 Purge Pulse_Coreactant->Purge2 End End Cycle Purge2->End End->Start Repeat n times

References

Navigating the Stability of Tris(dimethylamino)arsine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(dimethylamino)arsine, a critical precursor in various chemical syntheses, including the fabrication of semiconductor materials, demands careful handling and storage to ensure its purity and viability over time. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, outlines best practices for its long-term storage, and details experimental protocols for assessing its stability. Due to the limited availability of specific quantitative long-term stability data in public literature, this guide emphasizes established methodologies for handling air- and moisture-sensitive compounds and proposes a robust framework for conducting stability studies.

Core Concepts: Understanding the Instability of this compound

This compound is inherently sensitive to atmospheric conditions. Its stability is primarily compromised by exposure to moisture, air, and light.

Table 1: Summary of Qualitative Stability and Recommended Storage for this compound

ParameterObservation/RecommendationCitation
Air Sensitivity Decomposes slowly in the presence of air.[1]
Moisture Sensitivity Reacts with water, liberating dimethylamine (B145610) and arsenic oxides (arsenic acids).[1]
Light Sensitivity Susceptible to degradation upon exposure to light.
Thermal Stability While stable at elevated temperatures for short durations in specific applications like MOCVD, long-term storage at ambient temperatures is not recommended.[2]
Recommended Storage Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1][3]
Storage Temperature Keep in a cool place; a recommended storage temperature is 5°C or lower.

The primary degradation pathway involves the hydrolysis of the arsenic-nitrogen bonds upon contact with water, as depicted in the following reaction:

As(N(CH₃)₂)₃ + 3H₂O → As(OH)₃ + 3HN(CH₃)₂

Further oxidation of the resulting arsenic (III) species can occur in the presence of air.

Proposed Long-Term Stability Study Protocol

Table 2: Proposed Conditions for a Long-Term and Accelerated Stability Study

Study TypeStorage ConditionTesting Time Points
Long-Term 5°C ± 3°C in the dark, under inert atmosphere0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH (in sealed containers)0, 1, 2, 3, 6 months
Stress 40°C ± 2°C / 75% RH ± 5% RH (in sealed containers)0, 1, 2, 3 months

Experimental Protocols

Sample Handling and Preparation for Analysis

Due to its sensitivity, all manipulations of this compound must be performed using stringent air-free techniques, such as a Schlenk line or in an inert atmosphere glovebox.[4]

Protocol for Sample Preparation:

  • Transfer the this compound container into an inert atmosphere glovebox.

  • Allow the container to equilibrate to the glovebox temperature to prevent condensation.

  • Carefully unseal the container.

  • Using a gas-tight syringe or a cannula, draw an aliquot of the required volume for analysis.

  • Transfer the aliquot into a pre-weighed, dry NMR tube or a GC vial, which has been previously brought into the glovebox.

  • Seal the NMR tube or GC vial securely with a cap containing a PTFE/silicone septum.

  • For quantitative analysis, accurately record the weight of the transferred sample.

  • Remove the sealed sample container from the glovebox for immediate analysis.

Quantitative Purity Assessment by Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a precise method for determining the purity of a substance without the need for a specific reference standard of the analyte.[5][6][7]

Protocol for ¹H qNMR Analysis:

  • Sample Preparation: In a glovebox, dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., benzene-d₆ or toluene-d₈) that has been dried over molecular sieves. Add a precisely weighed amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) whose proton signals do not overlap with the analyte's signals.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[6]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate the characteristic signal of this compound (the N-methyl protons) and a well-resolved signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting potential degradation products of this compound.[8][9]

Protocol for GC-MS Analysis:

  • Sample Preparation: In a glovebox, dilute a small amount of the this compound sample in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene).

  • GC-MS System and Conditions:

    • Injector: Use a split/splitless inlet, operated in split mode to avoid overloading the column.

    • Column: A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte and potential impurities.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 35-400).

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Analyze any additional peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential degradation products like dimethylamine, and various arsenic oxides or their derivatives.

Visualizing Workflows and Relationships

To aid in the practical application of this guide, the following diagrams illustrate key processes.

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis storage Store at <= 5°C under inert gas (Ar/N2) away from light glovebox Transfer to Inert Atmosphere Glovebox/Schlenk Line storage->glovebox Retrieve for Use equilibrate Equilibrate to Ambient Temperature glovebox->equilibrate aliquot Aliquot using Gas-Tight Syringe or Cannula equilibrate->aliquot prepare_sample Prepare Sample for Analysis in Sealed Vial aliquot->prepare_sample analysis Immediate Analysis (qNMR, GC-MS) prepare_sample->analysis

Caption: Workflow for Safe Handling and Sampling of this compound.

Stability_Study_Workflow cluster_storage Place on Stability start Receive Batch of This compound initial_analysis Time Zero Analysis: Purity (qNMR) Impurities (GC-MS) start->initial_analysis long_term Long-Term (5°C) initial_analysis->long_term accelerated Accelerated (25°C/60%RH) initial_analysis->accelerated pull_samples Pull Samples at Scheduled Time Points long_term->pull_samples accelerated->pull_samples re_analysis Re-analyze Samples: Purity (qNMR) Impurities (GC-MS) pull_samples->re_analysis data_evaluation Evaluate Data Assess Degradation Trends re_analysis->data_evaluation shelf_life Determine Shelf Life and Re-test Period data_evaluation->shelf_life

Caption: Proposed Workflow for a Stability Study of this compound.

Conclusion

While quantitative data on the long-term stability and shelf life of this compound is not extensively published, its known chemical properties dictate that stringent handling and storage protocols are paramount to maintaining its integrity. By adhering to the guidelines for air- and moisture-sensitive compounds and implementing robust analytical testing as outlined in this guide, researchers and drug development professionals can ensure the quality of this critical reagent. The proposed stability study framework provides a pathway to generating the necessary data to formally establish its shelf life and ensure its consistent performance in research and development applications.

References

In-Depth Technical Guide: Tris(dimethylamino)arsine in Semiconductor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Applications of Tris(dimethylamino)arsine in Advanced Semiconductor Fabrication

This compound (TDMAAs), a metalorganic arsenic precursor, is a critical component in the fabrication of advanced semiconductor devices. Its primary applications lie in the deposition of arsenic-containing thin films and as a p-type dopant in various semiconductor materials. This guide provides a comprehensive overview of its key applications, experimental protocols, and the resulting material properties, offering valuable insights for researchers in semiconductor technology and related fields.

This compound is utilized in several key areas of semiconductor research and manufacturing, primarily as a precursor for thin-film growth via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1] It is also instrumental in the synthesis of arsenide layers for photovoltaic devices and serves as a dopant to enhance the electrical properties of semiconductor devices.[1][2]

MOCVD Growth of Gallium Arsenide (GaAs)

This compound is a viable alternative to highly toxic arsine gas (AsH₃) in the Metalorganic Chemical Vapor Deposition (MOCVD) of Gallium Arsenide (GaAs) thin films. In conjunction with Trimethylgallium (TMGa) as the gallium source, TDMAAs facilitates the growth of GaAs layers essential for various electronic and optoelectronic applications.

Quantitative Data: MOCVD Growth Parameters for GaAs

The following table summarizes the growth conditions for GaAs thin films using TMGa and TDMAAs in an MOCVD process. The quality and stoichiometry of the resulting films are highly dependent on these parameters.

ParameterValue
Gallium Precursor Trimethylgallium (TMGa)
Arsenic Precursor This compound (TDMAAs)
V/III Ratio 10 - 40
Growth Temperature 600 °C
Reactor Pressure 100 mbar
TMGa Flow Rate 5 sccm

Table 1: Growth conditions for GaAs thin films using TMGa and TDMAAs. Data sourced from a study by Hamidah and Arifin.[1][3]

Experimental Protocol: MOCVD of GaAs

This protocol outlines the general steps for the growth of GaAs thin films using TMGa and TDMAAs.

1. Substrate Preparation:

  • A suitable substrate, typically a single-crystal GaAs wafer, is cleaned to remove surface contaminants. This often involves a sequence of solvent cleaning followed by an acid etch to remove the native oxide layer.

2. MOCVD Reactor Setup:

  • The cleaned substrate is loaded into the MOCVD reactor.

  • The reactor is purged with a high-purity inert gas (e.g., H₂ or N₂) to eliminate residual oxygen and water vapor.

3. Growth Process:

  • The substrate is heated to the desired growth temperature (e.g., 600 °C).

  • The TMGa and TDMAAs precursors are introduced into the reactor at controlled flow rates to achieve the desired V/III ratio.

  • The precursors thermally decompose at the hot substrate surface, leading to the epitaxial growth of a GaAs thin film.

  • The growth is carried out for a predetermined duration to achieve the target film thickness.

4. Post-Growth Cool-Down:

  • Upon completion of the growth, the precursor flows are stopped, and the reactor is cooled down to room temperature under an inert gas flow.

5. Characterization:

  • The grown GaAs film is characterized for its structural, electrical, and optical properties using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), Hall effect measurements, and photoluminescence (PL) spectroscopy.

Logical Relationship: MOCVD Process Flow

MOCVD_Process_Flow cluster_prep Preparation cluster_growth Growth cluster_post_growth Post-Growth Substrate_Cleaning Substrate Cleaning Reactor_Loading Load Substrate into Reactor Substrate_Cleaning->Reactor_Loading Reactor_Purge Purge Reactor with Inert Gas Reactor_Loading->Reactor_Purge Heating Heat Substrate to Growth Temperature Reactor_Purge->Heating Precursor_Introduction Introduce TMGa and TDMAAs Heating->Precursor_Introduction Film_Growth Epitaxial Film Growth Precursor_Introduction->Film_Growth Cool_Down Cool Down Reactor Film_Growth->Cool_Down Characterization Film Characterization Cool_Down->Characterization

Caption: MOCVD workflow for GaAs growth using TDMAAs.

Doping Applications in II-VI and III-V Semiconductors

This compound is also a key precursor for n-type doping in various II-VI and III-V semiconductor materials. Its use is particularly noted in the MOCVD of Mercury Cadmium Telluride (HgCdTe) and for doping Cadmium Telluride/Cadmium Sulfide (CdTe/CdS) thin films used in photovoltaics.[4] The absence of As-H bonds in TDMAAs is advantageous as it prevents the formation of As-H complexes which can negatively impact the electrical properties of the doped films.[4]

Key Doping Applications of TDMAAs
  • Arsenic Doping in HgCdTe: Used as a precursor for arsenic doping in MOCVD of HgCdTe films.[4]

  • Dopant for CdTe/CdS Thin Films: Employed as an ALD/CVD dopant for CdTe/CdS thin films in photovoltaic applications.[4]

  • Dopant for GaAsN Films: Utilized as an ALD/CVD dopant for GaAs(1-β)Nβ films.[4]

Detailed experimental protocols and quantitative doping data from the cited literature are essential for replicating and building upon these findings. Researchers are encouraged to consult the referenced papers for specific process parameters.

Signaling Pathway: Doping Mechanism

The general mechanism for doping involves the introduction of the dopant precursor into the deposition chamber along with the primary precursors for the semiconductor material. The dopant precursor decomposes, and the arsenic atoms are incorporated into the crystal lattice of the growing film, creating charge carriers and modifying the material's electrical conductivity.

Doping_Mechanism cluster_input Inputs cluster_process MOCVD/ALD Process cluster_output Output TDMAAs This compound (Dopant Precursor) Decomposition Thermal Decomposition TDMAAs->Decomposition Semiconductor_Precursors Semiconductor Precursors (e.g., for HgCdTe) Semiconductor_Precursors->Decomposition Incorporation Arsenic Incorporation into Crystal Lattice Decomposition->Incorporation Doped_Film Doped Semiconductor Thin Film Incorporation->Doped_Film

Caption: General pathway for semiconductor doping with TDMAAs.

Safety and Handling

This compound is a toxic and flammable compound that requires strict safety protocols.[2] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, must be used. Due to its reactivity with water and air, it should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile and important precursor in semiconductor research, enabling the growth of high-quality arsenide-based thin films and the precise doping of various semiconductor materials. The data and protocols presented in this guide offer a foundational understanding for researchers working with this compound. For more detailed experimental parameters and results, consulting the primary literature is highly recommended.

References

Methodological & Application

Application Notes and Protocols for Tris(dimethylamino)arsine (TDMAA) as a MOCVD Precursor for Gallium Arsenide (GaAs) Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium arsenide (GaAs) is a key III-V compound semiconductor with a direct bandgap, making it indispensable for a wide array of optoelectronic and high-frequency electronic devices.[1] Applications include light-emitting diodes (LEDs), laser diodes, solar cells, and high-electron-mobility transistors (HEMTs). Metal-organic Chemical Vapor Deposition (MOCVD) is a premier technique for the epitaxial growth of high-purity, single-crystal GaAs films. This process relies on the chemical reaction of metalorganic precursors in the vapor phase and their subsequent deposition onto a heated substrate.

Tris(dimethylamino)arsine (TDMAA), with the chemical formula As[N(CH₃)₂]₃, has emerged as a promising, less hazardous alternative to the highly toxic arsine (AsH₃) gas traditionally used in MOCVD. Its lower vapor pressure and different decomposition pathways can offer advantages in terms of safety and potentially in reducing carbon incorporation into the grown films. This document provides detailed application notes and protocols for the use of TDMAA in the MOCVD growth of GaAs, targeted at researchers and professionals in materials science and semiconductor device fabrication.

Safety Precautions

This compound is a flammable liquid and vapor, is toxic if swallowed, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] All handling of TDMAA must be conducted in a well-ventilated area, preferably within a fume hood or a glovebox. Personal protective equipment, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat, is mandatory.[2] Emergency eye wash stations and safety showers should be readily accessible.[2] Due to its reactivity with water, it is crucial to avoid any contact with moisture.[2]

MOCVD Growth of GaAs using TDMAA and TMGa: An Overview

The MOCVD process for GaAs growth using TDMAA and Trimethylgallium (TMGa) involves the controlled introduction of the precursor vapors into a reaction chamber where they decompose and react on a heated substrate to form an epitaxial GaAs film. The overall simplified chemical reaction can be represented as:

(CH₃)₃Ga + As(N(CH₃)₂)₃ → GaAs + Volatile byproducts

The quality, morphology, and electronic properties of the resulting GaAs film are highly dependent on several key process parameters, including growth temperature, reactor pressure, V/III ratio (the molar ratio of the group V precursor to the group III precursor), and carrier gas flow rates.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the MOCVD growth of GaAs using TDMAA.

MOCVD_Workflow Figure 1: Experimental Workflow for GaAs MOCVD using TDMAA cluster_prep Substrate Preparation cluster_growth MOCVD Growth cluster_char Post-Growth Characterization sub_clean Substrate Cleaning sub_load Loading into Reactor sub_clean->sub_load reactor_prep Reactor Purge & Anneal sub_load->reactor_prep growth_init Precursor Introduction (TMGa & TDMAA) reactor_prep->growth_init epi_growth Epitaxial Growth growth_init->epi_growth reactor_cool Cool Down epi_growth->reactor_cool morph_char Surface Morphology (SEM, AFM) reactor_cool->morph_char struct_char Structural Quality (XRD) morph_char->struct_char elec_char Electrical Properties (Hall Effect) struct_char->elec_char opt_char Optical Properties (PL) elec_char->opt_char

Caption: A generalized workflow for MOCVD growth of GaAs.

Quantitative Data Summary

The following tables summarize key growth parameters and resulting material properties for GaAs grown using TDMAA as the arsenic precursor.

Table 1: MOCVD Growth Conditions for GaAs using TMGa and TDMAA

ParameterValueReference
Gallium PrecursorTrimethylgallium (TMGa)[3]
Arsenic PrecursorThis compound (TDMAA)[3]
SubstrateSemi-insulating (SI) GaAs (100)[3]
Growth Temperature500 - 650 °C[3]
Reactor Pressure100 mbar[3]
V/III Ratio1.0 - 5.0[3]
TMGa Molar Flow Rate1.0 x 10⁻⁵ mol/min[3]
TDMAA Molar Flow Rate1.0 - 5.0 x 10⁻⁵ mol/min[3]
Carrier GasH₂[3]

Table 2: Influence of V/III Ratio on GaAs Properties

V/III RatioGrowth Rate (µm/hr)Surface MorphologyCarrier TypeCarrier Concentration (cm⁻³)
1.01.2Smooth, mirror-likep-type~1 x 10¹⁷
2.51.5Smoothp-type~5 x 10¹⁶
5.01.8Smooth with some defectsn-type~2 x 10¹⁶

Note: The data in Table 2 is a representative compilation based on general trends observed in MOCVD of GaAs and the specific data point for p-type conductivity at a V/III ratio of unity for TDMAA. The transition from p-type to n-type with increasing V/III ratio is a commonly observed phenomenon in MOCVD growth of undoped GaAs.[4]

Experimental Protocols

Substrate Preparation
  • Cleaning: Begin with a 2-inch diameter, epi-ready semi-insulating GaAs (100) substrate.

  • Degreasing: Sequentially clean the substrate in ultrasonic baths of trichloroethylene, acetone, and methanol (B129727) for 5 minutes each.

  • Etching: Prepare a fresh etching solution of H₂SO₄:H₂O₂:H₂O in a 5:1:1 ratio. Immerse the substrate in the etchant for 60 seconds to remove the native oxide and surface contaminants.

  • Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it with a stream of high-purity nitrogen gas.

  • Loading: Immediately load the cleaned substrate onto the susceptor in the MOCVD reactor load-lock.

MOCVD Growth Procedure
  • Reactor Preparation:

    • Transfer the substrate from the load-lock to the main reaction chamber.

    • Purge the reactor with high-purity hydrogen (H₂) carrier gas.

    • Heat the substrate to the desired growth temperature (e.g., 600 °C) under a continuous H₂ flow.

    • Anneal the substrate at the growth temperature for 10 minutes to desorb any remaining surface contaminants.

  • Epitaxial Growth:

    • Set the temperature of the TDMAA bubbler to maintain a stable vapor pressure (e.g., 20 °C for a vapor pressure of approximately 2.22 Torr).[3]

    • Set the temperature of the TMGa bubbler (e.g., -10 °C).

    • Introduce the TMGa and TDMAA precursors into the reactor using the H₂ carrier gas at the flow rates required to achieve the desired V/III ratio.

    • Continue the growth for the desired time to achieve the target film thickness.

  • Cooling and Unloading:

    • After the growth is complete, switch off the precursor flows and cool down the reactor to room temperature under a continuous H₂ flow.

    • Transfer the wafer from the reaction chamber to the load-lock and then remove it for characterization.

Characterization of GaAs Films

Relationship between Growth Parameters and Film Properties

The following diagram illustrates the logical relationships between key MOCVD growth parameters and the resulting GaAs film properties.

Growth_Properties Figure 2: Influence of Growth Parameters on GaAs Film Properties cluster_params Growth Parameters cluster_props Film Properties temp Growth Temperature growth_rate Growth Rate temp->growth_rate morphology Surface Morphology temp->morphology crystallinity Crystalline Quality temp->crystallinity carbon Carbon Incorporation temp->carbon pressure Reactor Pressure pressure->growth_rate pressure->morphology v_iii V/III Ratio v_iii->morphology electrical Electrical Properties v_iii->electrical v_iii->carbon flow_rate Precursor Flow Rate flow_rate->growth_rate growth_rate->morphology morphology->electrical optical Optical Properties morphology->optical crystallinity->electrical crystallinity->optical

References

Application Notes and Protocols for MOCVD Growth of InAs using Tris(dimethylamino)arsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Metal-Organic Chemical Vapor Deposition (MOCVD) growth of Indium Arsenide (InAs) thin films utilizing Tris(dimethylamino)arsine (TDMAsAs) as a less hazardous alternative to traditional arsenic precursors like arsine (AsH₃). These guidelines are intended for researchers in materials science, semiconductor physics, and optoelectronics. The protocols outlined below are representative and may require optimization based on the specific MOCVD reactor configuration and desired material properties.

Introduction

Indium Arsenide (InAs) is a narrow bandgap III-V semiconductor with exceptional electron mobility, making it a critical material for next-generation high-speed electronics, infrared detectors, and quantum computing applications. Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for the epitaxial growth of high-quality InAs films. However, the conventional arsenic precursor, arsine (AsH₃), is highly toxic and poses significant safety risks.

This compound (TDMAsAs) has emerged as a promising alternative due to its lower toxicity, lower vapor pressure, and reduced risk of accidental release.[1] As a liquid precursor, TDMAsAs offers advantages in terms of handling and delivery compared to gaseous arsine.[2] This application note details the necessary protocols and expected parameters for the successful MOCVD growth of InAs using TDMAsAs and Trimethylindium (TMIn).

Precursor Characteristics

A thorough understanding of the precursor properties is essential for successful MOCVD growth.

PrecursorChemical FormulaAcronymPhysical StateVapor PressureKey Properties
TrimethylindiumIn(CH₃)₃TMInSolid~1.3 Torr @ 20°CStandard indium precursor for MOCVD.[3]
This compoundAs(N(CH₃)₂)₃TDMAsAsLiquid~2 Torr @ 20°CLess hazardous liquid arsenic precursor.[1]

Representative MOCVD Growth Parameters

The following tables provide representative growth parameters for the MOCVD of InAs on an InAs or GaAs substrate using TDMAsAs and TMIn. These values are intended as a starting point for process optimization.

Table 1: General Growth Conditions

ParameterValueNotes
Reactor Pressure50 - 100 TorrLow-pressure MOCVD is often preferred to improve uniformity and reduce parasitic reactions.
Carrier GasH₂ (Palladium-purified)Hydrogen is the most common carrier gas in III-V MOCVD.
SubstrateInAs (100), GaAs (100)The choice of substrate will influence the initial growth stages and defect density.
Growth Temperature400 - 550 °CLower growth temperatures are often possible with TDMAsAs due to its lower thermal stability compared to AsH₃.

Table 2: Precursor Flow Rates and Ratios

ParameterRepresentative ValueRangeNotes
TMIn Molar Flow Rate1 - 5 µmol/min0.5 - 10 µmol/minDependent on desired growth rate.
TDMAsAs Molar Flow Rate20 - 100 µmol/min10 - 200 µmol/minAdjusted to achieve the desired V/III ratio.
V/III Ratio10 - 505 - 100The V/III ratio is a critical parameter influencing surface morphology and material quality.
Growth Rate0.1 - 0.5 µm/hr0.05 - 1.0 µm/hrHighly dependent on precursor flow rates and growth temperature.

Experimental Protocols

Substrate Preparation
  • Degreasing: Immerse the InAs or GaAs substrate in sequential ultrasonic baths of trichloroethylene, acetone, and isopropanol (B130326) for 5 minutes each.

  • Drying: Dry the substrate using a nitrogen gun.

  • Etching (for GaAs substrates): Etch the GaAs substrate in a solution of H₂SO₄:H₂O₂:H₂O (5:1:1) for 60 seconds to remove the native oxide and surface contaminants.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Drying: Dry the substrate again with a nitrogen gun.

  • Loading: Immediately load the substrate into the MOCVD reactor load-lock.

MOCVD Growth Procedure
  • System Bakeout: Bake the reactor at a high temperature (e.g., 700 °C) under a hydrogen flow to remove any residual contaminants.

  • Substrate Loading: Transfer the prepared substrate from the load-lock to the reactor susceptor.

  • Thermal Cleaning/Deoxidation: Heat the substrate to a temperature of ~580-620 °C under a TDMAsAs or AsH₃ overpressure to desorb the native oxide layer. The use of a small amount of a more conventional arsenic source for this step is common practice before introducing the alternative precursor for the main growth.

  • Buffer Layer Growth (Optional but Recommended):

    • Cool the substrate to the desired buffer layer growth temperature (e.g., 450 °C).

    • Grow a thin (50-100 nm) homoepitaxial InAs buffer layer to provide a high-quality surface for subsequent growth.

  • InAs Epilayer Growth:

    • Adjust the substrate temperature to the target growth temperature for the main InAs layer (e.g., 400-550 °C).

    • Introduce the TMIn and TDMAsAs precursors into the reactor at the desired flow rates and V/III ratio.

    • Continue the growth until the desired film thickness is achieved.

  • Cool-down:

    • Terminate the TMIn flow while maintaining the TDMAsAs flow to prevent surface decomposition.

    • Cool the substrate to below 300 °C under the TDMAsAs overpressure.

    • Turn off the TDMAsAs flow and cool the system to room temperature under a hydrogen atmosphere.

  • Unloading: Unload the wafer from the reactor.

Post-Growth Characterization

The quality of the grown InAs films should be assessed using a variety of characterization techniques:

TechniquePurposeExpected Results
Nomarski Microscopy To assess the surface morphology.A smooth, mirror-like surface is indicative of good epitaxial growth.
Atomic Force Microscopy (AFM) To quantify the surface roughness.Root Mean Square (RMS) roughness should be on the order of a few angstroms for high-quality films.
High-Resolution X-ray Diffraction (HRXRD) To determine the crystalline quality and strain.Sharp diffraction peaks with narrow full-width at half-maximum (FWHM) values indicate good crystallinity.
Hall Effect Measurements To determine the carrier concentration and mobility.Undoped InAs is typically n-type. High electron mobility is a key indicator of material purity and quality.
Photoluminescence (PL) Spectroscopy To assess the optical properties.A strong and narrow band-edge emission peak is desired.

Visualizations

MOCVD_Workflow cluster_prep Substrate Preparation cluster_growth MOCVD Growth cluster_char Post-Growth Characterization Degreasing Degreasing Etching Etching Degreasing->Etching Rinsing Rinsing Etching->Rinsing Drying Drying Rinsing->Drying Loading Loading Drying->Loading System_Bakeout System_Bakeout Substrate_Loading Substrate_Loading System_Bakeout->Substrate_Loading Load Substrate Thermal_Cleaning Thermal_Cleaning Substrate_Loading->Thermal_Cleaning Deoxidize Buffer_Layer Buffer_Layer Thermal_Cleaning->Buffer_Layer Grow Buffer Epilayer_Growth Epilayer_Growth Buffer_Layer->Epilayer_Growth Grow InAs Cooldown Cooldown Epilayer_Growth->Cooldown Terminate Growth AFM AFM Cooldown->AFM Unload Wafer HRXRD HRXRD Hall Hall Effect PL Photoluminescence

Caption: MOCVD Experimental Workflow.

Reaction_Pathway cluster_gas Gas Phase cluster_surface Surface Reactions TMIn In(CH₃)₃ (g) Adsorbed_TMIn In(CH₃)₃ (ads) TMIn->Adsorbed_TMIn Adsorption TDMAsAs As(N(CH₃)₂)₃ (g) Adsorbed_TDMAsAs As(N(CH₃)₂)₃ (ads) TDMAsAs->Adsorbed_TDMAsAs Adsorption Surface InAs Surface Decomposed_In In-CH₃ Adsorbed_TMIn->Decomposed_In Decomposition Decomposed_As As-N(CH₃)₂ Adsorbed_TDMAsAs->Decomposed_As Decomposition InAs_Film InAs Crystal Lattice Decomposed_In->InAs_Film Byproducts Volatile Byproducts (CH₄, HN(CH₃)₂, etc.) Decomposed_In->Byproducts Decomposed_As->InAs_Film Decomposed_As->Byproducts InAs_Film->Surface Incorporation

Caption: Proposed MOCVD Reaction Pathway.

Safety Considerations

While TDMAsAs is less hazardous than arsine, it is still a toxic and flammable material.[1] All handling should be performed in a well-ventilated fume hood or glovebox. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The MOCVD system should be equipped with the necessary safety interlocks and exhaust gas scrubbing systems.

Conclusion

The use of this compound as an arsenic precursor for the MOCVD growth of InAs offers a promising path toward safer fabrication of high-performance electronic and optoelectronic devices. The protocols and parameters provided in this application note serve as a foundational guide for researchers. Successful deposition of high-quality InAs films will depend on careful optimization of the growth conditions for the specific MOCVD system being used.

References

Application Notes and Protocols for Gallium Arsenide (GaAs) Growth Using Tris(dimethylamino)arsine (TDMAAs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials science professionals.

Introduction: The growth of high-quality Gallium Arsenide (GaAs) epitaxial layers is crucial for the fabrication of various electronic and optoelectronic devices. Metal-Organic Chemical Vapor Deposition (MOCVD) is a primary technique for this purpose. Tris(dimethylamino)arsine (TDMAAs), with the chemical formula C₆H₁₈AsN₃, has emerged as a promising alternative to the highly toxic arsine (AsH₃) gas.[1][2][3] TDMAAs offers significant safety benefits due to its lower vapor pressure and toxicity.[4] Furthermore, it allows for lower growth temperatures, which can minimize interlayer diffusion and the incorporation of native defects.[5]

This document provides detailed application notes on the influence of two critical growth parameters—substrate temperature and the V/III ratio—on the quality of GaAs films grown using TDMAAs. It includes a summary of quantitative data and a comprehensive experimental protocol for MOCVD growth.

Influence of Key Growth Parameters

The quality, morphology, and electrical properties of the grown GaAs films are highly dependent on the precise control of substrate temperature and the ratio of Group V (Arsenic from TDMAAs) to Group III (Gallium from sources like Trimethylgallium, TMGa) precursors, known as the V/III ratio.

Substrate Temperature

Substrate temperature is a critical factor that influences precursor decomposition, surface diffusion of adatoms, and ultimately, the crystalline quality of the epitaxial layer.

  • Decomposition: TDMAAs is known to decompose at lower temperatures compared to traditional arsenic sources like arsine. It can release arsenic effectively in the 350-450 °C range.[5] This allows for a significant reduction in the overall growth temperature.

  • Surface Morphology: The temperature affects the mobility of Ga and As atoms on the substrate surface. Insufficient temperature can lead to poor adatom mobility, resulting in rough surface morphology and the formation of defects. Conversely, excessively high temperatures can increase the desorption rate of arsenic, potentially leading to gallium-rich droplets and defects. For MOCVD growth in general, optimizing temperature is key to achieving smooth surfaces.[6] For instance, in some MBE growth processes, a temperature of 580 °C was found to be optimal for the GaAs buffer layer.[7]

  • Impurity Incorporation: Growth temperature plays a role in the incorporation of impurities, particularly carbon from the metal-organic precursors. The reaction pathways for carbon incorporation are temperature-dependent.

V/III Ratio

The V/III ratio, which is the molar flow rate ratio of the group V precursor to the group III precursor, is one of the most influential parameters in MOCVD growth.

  • Crystal Structure and Quality: The V/III ratio directly impacts the surface stoichiometry during growth. A higher V/III ratio can ensure an arsenic-rich surface, which is often necessary to prevent the formation of arsenic vacancies and related defects. Studies on GaAs nanowires have shown that increasing the V/III ratio can favor the wurtzite crystal structure over the zinc blende structure.[8]

  • Carbon Incorporation: The V/III ratio strongly influences the incorporation of carbon, a common p-type dopant in GaAs grown from metal-organic sources. For TDMAAs, the reactive amino groups produced during decomposition can react with hydrocarbon radicals from the gallium precursor, forming volatile molecules.[5] This process significantly reduces the amount of carbon incorporated into the film.[5] At low V/III ratios, p-type GaAs can form due to carbon filling arsenic vacancies; as the ratio increases, carbon incorporation on As sites decreases.[9]

  • Growth Rate: The V/III ratio can affect the growth rate. In the growth of GaAs nanowires, for example, the growth rate has been observed to be inversely proportional to the V/III ratio.[10]

  • Electrical Properties: The conductivity type of undoped GaAs can be controlled by the V/III ratio. Below a certain V/III ratio, the material can exhibit p-type behavior due to carbon acceptors, while higher ratios can lead to n-type conductivity, potentially due to the incorporation of donor impurities from the precursors.[11]

Quantitative Data Summary

The following table summarizes representative growth conditions and results for GaAs grown using TMGa and TDMAAs as precursors, based on data reported in the literature.

ParameterValueResulting Film CharacteristicsSource
Substrate Semi-insulating GaAs (100)-[5]
Growth Pressure ~50 torr-[5]
Carrier Gas Palladium-diffused H₂-[5]
TMGa Bubbler Temp. -10 °C-[5]
TDMAAs Bubbler Temp. 25 °C-[5]
Growth Temperature 500 - 600 °CSmooth surface morphology achieved.[12]
V/III Ratio 5Smooth surface morphology.[12]
V/III Ratio 10Surface morphology begins to degrade.[12]
V/III Ratio 15Increased surface roughness observed.[12]
V/III Ratio 20Poor surface morphology.[12]

Note: The optimal parameters can vary significantly depending on the specific MOCVD reactor geometry and configuration.

Experimental Protocols

This section outlines a general protocol for the growth of a GaAs epitaxial layer on a GaAs substrate using a low-pressure MOCVD system with TMGa and TDMAAs precursors.

Substrate Preparation
  • Degreasing: Sequentially clean the GaAs substrate in ultrasonic baths of trichloroethylene (B50587) (TCE), acetone, and methanol (B129727) for 5 minutes each.

  • Rinsing: Thoroughly rinse the substrate with de-ionized (DI) water after each solvent clean.

  • Etching: Prepare a standard etching solution of H₂SO₄:H₂O₂:H₂O in a 5:1:1 ratio.[6] Immerse the GaAs substrate in the etchant for 30-60 seconds to remove the native oxide and surface contaminants.

  • Final Rinse and Dry: Rinse the substrate extensively with DI water and dry it rapidly using a nitrogen jet.

  • Loading: Immediately load the cleaned substrate onto the susceptor in the MOCVD reactor load-lock.

MOCVD Growth Procedure
  • System Purge: Transfer the substrate into the main reactor chamber. Purge the reactor with high-purity, palladium-diffused hydrogen (H₂) carrier gas.

  • Heating: Ramp up the substrate temperature to the desired growth temperature (e.g., 550 °C) under a constant H₂ flow. Allow the temperature to stabilize.

  • Precursor Stabilization: Set the bubbler temperatures for TMGa (e.g., -10 °C) and TDMAAs (e.g., 25 °C) and allow them to stabilize.[5] Divert the precursor flows to the vent line with the H₂ carrier gas to stabilize the molar flow rates before injection into the reactor.

  • Growth Initiation: Switch the TMGa and TDMAAs flows from the vent line into the reactor chamber simultaneously to initiate the growth of the GaAs layer.

  • Epitaxial Growth: Maintain a constant substrate temperature, reactor pressure (e.g., 50 Torr), and precursor flow rates to achieve the desired V/III ratio and film thickness.[5]

  • Growth Termination: Terminate the growth by switching the TMGa and TDMAAs flows back to the vent line.

  • Cool-down: Cool the substrate down to room temperature under a continuous H₂ flow to protect the newly grown epitaxial surface.

  • Unloading: Once at room temperature, transfer the substrate back to the load-lock, vent the system with nitrogen, and unload the sample for characterization.

Post-Growth Characterization
  • Surface Morphology: Analyze using Atomic Force Microscopy (AFM) and Nomarski microscopy.

  • Crystalline Quality: Evaluate using High-Resolution X-ray Diffraction (HRXRD).

  • Thickness: Measure using a profilometer or scanning electron microscopy (SEM) on a cleaved cross-section.

  • Optical Properties: Assess using Photoluminescence (PL) spectroscopy.

  • Electrical Properties: Determine carrier concentration and mobility using Hall effect measurements.

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships between key growth parameters and the resulting material properties.

MOCVD_Experimental_Workflow MOCVD Experimental Workflow for GaAs Growth cluster_prep Preparation cluster_growth MOCVD Process cluster_char Characterization Degrease Substrate Degreasing (TCE, Acetone, Methanol) Etch Chemical Etching (H₂SO₄:H₂O₂:H₂O) Degrease->Etch Dry DI Water Rinse & N₂ Dry Etch->Dry Load Load into Reactor Dry->Load Heat Heat to Growth Temp (e.g., 550°C) Load->Heat Grow Inject Precursors (TMGa + TDMAAs) Heat->Grow Cool Cool Down in H₂ Grow->Cool AFM Morphology (AFM) Cool->AFM XRD Quality (XRD) Cool->XRD PL Optical (PL) Cool->PL Hall Electrical (Hall) Cool->Hall Parameter_Influence_Diagram Influence of Growth Parameters on GaAs Film Properties Temp Substrate Temperature Decomp Precursor Decomposition Temp->Decomp Increases Diffusion Adatom Surface Diffusion Temp->Diffusion Increases Rate Growth Rate Temp->Rate Ratio V/III Ratio Stoich Surface Stoichiometry Ratio->Stoich Controls Ratio->Rate Inversely Affects [5] Carbon Carbon Incorporation Ratio->Carbon Decreases [13, 14] Decomp->Rate Quality Crystalline Quality Diffusion->Quality Morph Surface Morphology Diffusion->Morph Stoich->Quality Stoich->Carbon

References

Optimizing Tris(dimethylamino)arsine (TDMAAs) Flow Rate for High-Quality InGaAs Epitaxy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium Gallium Arsenide (InGaAs) is a ternary III-V semiconductor compound with significant applications in optoelectronic devices, including photodetectors, lasers, and high-electron-mobility transistors (HEMTs). The precise control over the material's properties, such as composition, thickness, and crystalline quality, is paramount for device performance. Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used technique for the epitaxial growth of InGaAs. The choice of precursor materials is a critical factor in the MOCVD process. Tris(dimethylamino)arsine (TDMAAs) has emerged as a promising alternative to the highly toxic arsine (AsH₃) gas, offering a lower vapor pressure and a different decomposition pathway, which can influence the growth kinetics and material properties.

This document provides a comprehensive guide to the optimization of the TDMAAs precursor flow rate for the MOCVD growth of InGaAs. While specific quantitative data for the optimization of TDMAAs for InGaAs is not extensively available in public literature, this guide presents a general experimental protocol and a systematic approach for determining the optimal process parameters. The provided data from related arsenic precursors, such as Arsine (AsH₃) and Tertiarybutylarsine (TBA), serve as a valuable reference for understanding the expected trends.

Safety Precautions for Handling this compound (TDMAAs)

This compound is a hazardous chemical that requires strict safety protocols.[1][2] It is a flammable liquid and vapor, toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Key Safety Measures:

  • Handling: Always handle TDMAAs in a well-ventilated area, preferably within a fume hood.[1] Use personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles or a face shield, and flame-retardant protective clothing.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1]

  • In case of exposure:

    • Skin contact: Immediately wash with plenty of soap and water.

    • Eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

  • Spills: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup. Use non-sparking tools.[1]

Experimental Protocol for InGaAs Growth and TDMAAs Flow Rate Optimization

This protocol outlines a general procedure for the MOCVD growth of InGaAs and a systematic approach to optimizing the TDMAAs flow rate.

Substrate Preparation
  • Substrate Selection: Use epi-ready n-type or semi-insulating Indium Phosphide (InP) or Gallium Arsenide (GaAs) substrates with a (100) orientation.

  • Cleaning:

    • Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol (B129727) for 5 minutes each.

    • Rinse with deionized (DI) water.

    • Etch the native oxide using a suitable solution (e.g., H₂SO₄:H₂O₂:H₂O or HCl:H₂O).

    • Rinse thoroughly with DI water and dry with nitrogen gas.

  • Loading: Immediately load the substrate into the MOCVD reactor load-lock.

MOCVD Growth of InGaAs
  • Pre-growth Bake: Heat the substrate to a high temperature (e.g., 650-700 °C) under a hydrogen (H₂) carrier gas flow to desorb any remaining surface contaminants.

  • Buffer Layer Growth: Grow a thin buffer layer of the substrate material (e.g., InP or GaAs) to ensure a high-quality starting surface.

  • InGaAs Growth:

    • Set the substrate temperature to the desired growth temperature (typically in the range of 500-650 °C).

    • Introduce the Group III precursors, Trimethylindium (TMIn) and Trimethylgallium (TMGa), and the Group V precursor, TDMAAs, into the reactor.

    • The molar flow rates of TMIn and TMGa will determine the indium and gallium composition in the InGaAs layer.

    • The TDMAAs flow rate will determine the V/III ratio, a critical parameter influencing the material properties.

Optimization of TDMAAs Flow Rate
  • Initial Growth Parameters: Start with a set of baseline growth parameters for temperature, pressure, and Group III precursor flow rates based on literature for similar materials or initial screening experiments.

  • Varying TDMAAs Flow Rate:

    • Perform a series of growth runs, systematically varying the molar flow rate of TDMAAs while keeping all other parameters constant. This will result in a range of V/III ratios.

    • The V/III ratio is calculated as the ratio of the molar flow rate of the Group V precursor to the sum of the molar flow rates of the Group III precursors: V/III ratio = [TDMAAs] / ([TMIn] + [TMGa])

  • Characterization: After each growth run, characterize the resulting InGaAs epilayer using the techniques described in the following section.

  • Data Analysis: Analyze the characterization data to determine the optimal TDMAAs flow rate that yields the desired material properties (e.g., good surface morphology, high crystalline quality, and desired electrical and optical properties).

Characterization Techniques

A comprehensive characterization of the grown InGaAs films is essential to evaluate the impact of the TDMAAs flow rate.

Characterization TechniquePurpose
Nomarski Optical Microscopy To assess the surface morphology of the epilayer.
Atomic Force Microscopy (AFM) To quantify the surface roughness.
High-Resolution X-ray Diffraction (HRXRD) To determine the crystalline quality, composition, and strain of the InGaAs layer.
Photoluminescence (PL) Spectroscopy To evaluate the optical properties and bandgap of the material.
Hall Effect Measurements To determine the carrier concentration and mobility of the epilayer.
Secondary Ion Mass Spectrometry (SIMS) To analyze the incorporation of impurities and the uniformity of the composition.

Expected Trends and Data from Alternative Arsenic Precursors

While specific data for TDMAAs is limited, the following tables summarize the general effects of the V/III ratio on InGaAs properties when using other common arsenic precursors like AsH₃ and TBA. This data can serve as a guide for the expected trends when optimizing the TDMAAs flow rate.

Table 1: Effect of V/III Ratio on InGaAs Properties (using AsH₃)

V/III RatioSurface MorphologyCrystalline Quality (XRD FWHM)Carrier Concentration (cm⁻³)Electron Mobility (cm²/Vs)
LowRough, potential for metallic dropletsBroad peakHigherLower
OptimalSmooth, mirror-likeNarrow peakLowerHigher
HighSmooth, but may have increased defectsBroadening of peakMay increase due to impurity incorporationMay decrease

Table 2: Effect of V/III Ratio on InGaAs Properties (using TBA)

V/III RatioSurface MorphologyCrystalline Quality (XRD FWHM)Carrier Concentration (cm⁻³)Electron Mobility (cm²/Vs)
LowSmoothGoodLowerHigh
OptimalExcellent, mirror-likeVery narrow peakLowVery High
HighSmoothGoodMay slightly increaseMay slightly decrease

Note: The optimal V/III ratio will be dependent on other growth parameters such as temperature and growth rate.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for optimizing the TDMAAs flow rate and the key relationships between process parameters and material properties.

experimental_workflow cluster_prep 1. Preparation cluster_growth 2. MOCVD Growth cluster_char 3. Characterization cluster_analysis 4. Analysis & Optimization sub_prep Substrate Preparation (Cleaning & Loading) set_params Set Initial Parameters (Temp, Pressure, TMIn, TMGa) sub_prep->set_params vary_tdmaas Vary TDMAAs Flow Rate (Systematic change in V/III ratio) set_params->vary_tdmaas morphology Morphological (Nomarski, AFM) vary_tdmaas->morphology structural Structural (HRXRD) vary_tdmaas->structural optical Optical (PL) vary_tdmaas->optical electrical Electrical (Hall Effect) vary_tdmaas->electrical data_analysis Data Analysis morphology->data_analysis structural->data_analysis optical->data_analysis electrical->data_analysis optimal_flow Determine Optimal TDMAAs Flow Rate data_analysis->optimal_flow

Caption: Experimental workflow for optimizing the TDMAAs precursor flow rate.

parameter_relationships cluster_params Process Parameters cluster_props Material Properties tdmaas_flow TDMAAs Flow Rate (V/III Ratio) morphology Surface Morphology tdmaas_flow->morphology cryst_quality Crystalline Quality tdmaas_flow->cryst_quality elec_props Electrical Properties (Mobility, Carrier Conc.) tdmaas_flow->elec_props growth_temp Growth Temperature growth_temp->morphology growth_temp->cryst_quality composition Composition (In/Ga ratio) growth_temp->composition growth_rate Growth Rate growth_rate->morphology growth_rate->composition cryst_quality->elec_props opt_props Optical Properties (PL Intensity, FWHM) cryst_quality->opt_props

Caption: Key relationships between MOCVD process parameters and InGaAs material properties.

Conclusion

References

Application Notes and Protocols for Doping of III-V Semiconductors using Tris(dimethylamino)arsine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(dimethylamino)arsine, often abbreviated as TDMAAs, is an organometallic compound utilized as a less hazardous alternative to arsine (AsH₃) gas in the Metal-Organic Chemical Vapor Deposition (MOCVD) and other vapor phase epitaxy techniques for the growth of III-V compound semiconductors.[1][2][3] Its lower vapor pressure and reduced toxicity make it an attractive precursor for depositing arsenic-containing thin films such as Gallium Arsenide (GaAs) and Indium Arsenide (InAs).[4][5] A key application of TDMAAs is its use as an intrinsic source for carbon p-type doping in GaAs and related compounds, leveraging the carbon atoms within its dimethylamino ligands.[6] This document provides detailed application notes and experimental protocols for researchers and scientists working on the doping of III-V semiconductors using TDMAAs.

Doping Mechanisms with TDMAAs

TDMAAs serves a dual purpose in the MOCVD process: it is the primary source of arsenic (Group V element) and can also be a source for intentional p-type doping.

P-type Doping (Intrinsic Carbon Doping)

The primary doping application of TDMAAs is for achieving p-type conductivity through carbon incorporation. The dimethylamino [-N(CH₃)₂] ligands in the TDMAAs molecule are the source of carbon. During the high-temperature MOCVD process, the precursor decomposes, and carbon atoms can be incorporated into the semiconductor crystal lattice.

  • Mechanism : In III-V semiconductors like GaAs, carbon is an amphoteric dopant, meaning it can occupy either a Group III (e.g., Ga) or a Group V (e.g., As) site. When carbon substitutes an arsenic atom (C_As), it acts as an acceptor, creating a hole and resulting in p-type material.[7] The growth conditions, particularly the V/III ratio and temperature, heavily influence the incorporation site and concentration of carbon.[6] Low V/III ratios and high growth temperatures typically favor carbon incorporation on the As sublattice, leading to higher p-type doping levels.

N-type Doping

While TDMAAs itself is not an n-type dopant source, it is used as the Group V precursor in conjunction with standard n-type dopant sources. The process involves co-flowing TDMAAs with a separate organometallic precursor containing the desired n-type dopant.

  • Common N-type Dopants : For III-V semiconductors, common n-type dopants include Silicon (Si), Tellurium (Te), and Sulfur (S).[8][9] These are introduced using gaseous precursors such as silanes (e.g., SiH₄, Si₂H₆), diethyltellurium (DETe), or hydrogen sulfide (B99878) (H₂S). The TDMAAs provides the arsenic flux needed for the stoichiometric growth of the III-V material, while the secondary precursor provides the n-type dopant atoms.

Experimental Protocols: MOCVD of Carbon-Doped GaAs

This section outlines a general protocol for the growth of p-type GaAs using Trimethylgallium (TMGa) as the Group III source and TDMAAs as the Group V and p-type dopant source.

Precursor Handling and Safety

TDMAAs is a flammable, toxic, and moisture-sensitive liquid.[4] All handling should be performed in a certified fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including flame-resistant lab coat, chemical safety goggles, and neoprene or nitrile rubber gloves.[4]

  • Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.

  • Handling : Use only non-sparking tools. Ground and bond containers and receiving equipment to prevent static discharge. Avoid contact with water, as it decomposes to form dimethylamine (B145610) and arsenic oxides.[4]

Substrate Preparation
  • Select a semi-insulating or n-type GaAs (100) substrate.

  • Degrease the substrate by sonicating sequentially in trichloroethylene, acetone, and methanol (B129727) for 5 minutes each.

  • Rinse thoroughly with deionized (DI) water.

  • Etch the native oxide from the substrate surface using a solution of HCl:H₂O (1:1) for 60 seconds.

  • Rinse again with DI water and dry using high-purity nitrogen gas.

  • Immediately load the substrate into the MOCVD reactor load-lock.

MOCVD Growth Procedure
  • System Bakeout : Bake the reactor at a high temperature (e.g., 700-800°C) under a hydrogen (H₂) carrier gas flow to remove residual impurities.

  • Substrate Annealing : Transfer the substrate to the main reactor chamber. Heat the substrate to ~600-650°C under an arsenic overpressure (provided by TDMAAs flow) to desorb any remaining surface oxide.

  • Buffer Layer Growth : Grow a thin (~100-200 nm) undoped GaAs buffer layer to provide a high-quality surface for the doped layer.

  • Doped Layer Growth : Introduce the TMGa flow to initiate the growth of the carbon-doped GaAs layer. The level of carbon incorporation (and thus the hole concentration) is controlled by the growth temperature and the V/III ratio.

  • Cool-down : After the desired thickness is achieved, terminate the TMGa flow while maintaining the TDMAAs flow until the substrate cools to below 400°C to prevent surface degradation.

  • System Purge : Purge the reactor and lines with H₂ gas.

Post-Growth Characterization
  • Electrical Properties : Use Hall effect measurements to determine the hole concentration (carrier density), mobility, and resistivity of the doped film.

  • Structural Properties : Employ High-Resolution X-ray Diffraction (HRXRD) to assess the crystalline quality and determine lattice mismatch caused by high carbon concentrations.[10]

  • Dopant Concentration : Use Secondary Ion Mass Spectrometry (SIMS) to measure the atomic concentration of carbon and other impurities as a function of depth.

  • Optical Properties : Perform low-temperature Photoluminescence (PL) spectroscopy to evaluate the optical quality and identify transitions related to carbon acceptors.[11]

Data Presentation: Growth Parameters and Material Properties

The following tables summarize typical quantitative data for the MOCVD growth of GaAs using TDMAAs.

Table 1: MOCVD Growth Conditions for GaAs using TMGa and TDMAAs

Parameter Value Reference
Substrate GaAs (100) [2]
Growth Temperature 500 - 650 °C [2][6]
Reactor Pressure 20 - 100 Torr [6]
Group III Precursor Trimethylgallium (TMGa) [2]
Group V Precursor This compound (TDMAAs) [2]
V/III Molar Ratio 1 - 25 [2][6]

| Carrier Gas | H₂ |[11] |

Table based on data from MOCVD growth experiments.[2][6]

Table 2: Electrical Properties of Intrinsic Carbon-Doped GaAs

Growth Parameter Resulting Property Value Range Reference
V/III Ratio Hole Concentration (cm⁻³) 1x10¹⁷ - 6.5x10¹⁸ [6]
Growth Temperature Hole Concentration (cm⁻³) Varies (lower temp can increase C) [6]
Carbon Concentration (cm⁻³) Hole Concentration (cm⁻³) 4x10¹⁷ - 3.5x10²⁰ (atomic C) [10]

| - | Room Temperature Mobility (cm²/V·s) | 100 - 400 |[6] |

Note: For very high atomic carbon concentrations (>1x10¹⁹ cm⁻³), the hole concentration may be lower due to compensation effects.[10]

Visualizations: Workflows and Pathways

Experimental and Logical Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in the doping process.

MOCVD_Workflow cluster_prep Preparation cluster_growth MOCVD Growth sub_prep Substrate Cleaning & Etching load Load into Reactor sub_prep->load anneal Substrate Annealing (TDMAAs flow on) load->anneal buffer Undoped Buffer Layer Growth anneal->buffer doped_layer Doped Layer Growth (TMGa + TDMAAs) buffer->doped_layer cooldown Cool Down (TDMAAs flow on) doped_layer->cooldown hall Hall Effect cooldown->hall sims SIMS cooldown->sims xrd HRXRD cooldown->xrd pl Photoluminescence cooldown->pl

MOCVD Experimental Workflow

Carbon_Incorporation cluster_products Decomposition Products precursor TDMAAs As[N(CH₃)₂]₃ decomposition Thermal Decomposition (in MOCVD Reactor) precursor->decomposition As_species AsHx Species decomposition->As_species C_species Carbon-containing radicals (from -N(CH₃)₂) decomposition->C_species surface Adsorption on GaAs Surface incorporation GaAs Lattice surface->incorporation As_species->surface C_species->surface p_type p-type GaAs (Carbon on As site: C_As) incorporation->p_type

Carbon Incorporation Pathway

Doping_Control cluster_params Growth Parameters cluster_props Material Properties temp Growth Temperature carbon_conc Carbon Concentration temp->carbon_conc Influences v_iii V/III Ratio v_iii->carbon_conc Strongly Influences (Lower ratio -> Higher C) hole_conc Hole Concentration carbon_conc->hole_conc Determines mobility Carrier Mobility carbon_conc->mobility Affects (Scattering)

Doping Control Logic

References

Application Notes and Protocols: Synthesis of InAs Quantum Dots with Tris(dimethylamino)arsine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indium Arsenide (InAs) quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum confinement effects, allowing for the tuning of their optical and electronic properties by controlling their size. Their absorption and emission in the near-infrared (NIR) and short-wavelength infrared (SWIR) regions make them highly desirable for applications in biological imaging, telecommunications, and optoelectronic devices.[1][2] The synthesis of high-quality InAs QDs has historically been challenging, often relying on hazardous, pyrophoric, and expensive arsenic precursors like tris(trimethylsilyl)arsine (TMS-As).[1][3][4]

Tris(dimethylamino)arsine (TDMAsA), also referred to as amino-As, has emerged as a promising alternative.[5][6] It is commercially available, less toxic, and safer to handle than silylarsines, positioning it as a "greener" precursor for the scalable production of InAs nanocrystals.[3][5] Syntheses using TDMAsA are typically based on its reaction with an indium source in the presence of a reducing agent, as TDMAsA is an As(III) source and must be reduced to As(-III) to form the InAs lattice.[5][6] This document provides detailed protocols and application notes for the synthesis of InAs QDs using TDMAsA.

Reaction Chemistry and Mechanism

The synthesis of InAs QDs from TDMAsA involves two critical steps. First, the TDMAsA precursor may undergo a transamination reaction with primary amine solvents like oleylamine (B85491) (OAm) at elevated temperatures.[5] The second and most crucial step is the reduction of the As(III) species to As(-III), which triggers the nucleation and subsequent growth of the InAs nanocrystals.[5] This reduction is typically initiated by the hot injection of a reducing agent into a solution containing the indium precursor and TDMAsA.[5]

Common reducing agents include:

  • Aminophosphines (e.g., tris(diethylamino)phosphine)[5]

  • Metal hydrides (e.g., diisobutylaluminum hydride, DIBAL-H)[5]

  • Alane-amine complexes (e.g., DMEA-AlH₃)[1]

  • Monovalent indium precursors (e.g., In(I)Cl), which can act as both the indium source and the reducing agent.[6]

The choice of reducing agent is critical as it governs the kinetics of nucleation and growth, thereby influencing the final size, size distribution, and optical properties of the InAs QDs.[5]

// Edges In_precursor -> Mixing; Solvent -> Mixing; As_precursor -> Injection; Reducing_agent -> Injection; Mixing -> Heating -> Injection -> Growth -> Cooling -> Precipitation -> Centrifugation -> Redisperse -> Product; } dot Figure 1: General experimental workflow for the synthesis of InAs quantum dots using TDMAsA.

Experimental Protocols

Protocol 1: General Synthesis using an External Reducing Agent

This protocol is adapted from methods utilizing an external reducing agent like an alane-amine complex.[1]

1. Materials and Reagents:

  • Indium(III) chloride (InCl₃)

  • This compound (TDMAsA)

  • N,N-dimethylethylamine alane (DMEA-AlH₃)

  • Zinc chloride (ZnCl₂, optional additive)

  • Oleylamine (OAm)

  • Toluene (B28343), Ethanol (B145695) (anhydrous)

2. Procedure:

  • Precursor Preparation: In a glovebox, prepare a stock solution of the arsenic precursor and the reducing agent.

  • Reaction Setup: Add InCl₃ (and optionally ZnCl₂) and oleylamine to a three-neck flask equipped with a condenser, thermocouple, and septum.

  • Degassing: Heat the mixture to 110-120 °C under vacuum for 1-2 hours to remove water and oxygen.

  • Injection and Growth: Switch the atmosphere to nitrogen or argon. Heat the mixture to the desired injection temperature (e.g., 240 °C). Swiftly inject the TDMAsA and DMEA-AlH₃ solution into the flask.[1]

  • Allow the reaction to proceed at the growth temperature (e.g., 240 °C) for a set time (e.g., 15 minutes) to allow for nanocrystal growth.[1] The solution color will change, indicating the formation of QDs.

  • Cooling & Purification: Cool the reaction to room temperature. Transfer the crude solution into a centrifuge tube.

  • Add ethanol to precipitate the InAs QDs.

  • Centrifuge the mixture and discard the supernatant.

  • Re-disperse the QD pellet in a non-polar solvent like toluene for storage and characterization.

Protocol 2: Two-Step Synthesis using In(I)Cl (Reducing Agent Free)

This protocol utilizes In(I)Cl as both the indium source and the reducing agent, avoiding the need for an external reducer. It involves the formation of InAs clusters at a lower temperature, followed by a high-temperature annealing step to form crystalline QDs.[7]

1. Materials and Reagents:

  • Indium(I) chloride (InCl)

  • This compound (TDMAsA)

  • Oleylamine (OAm, dry)

  • Trioctylphosphine (TOP)

  • Paraffin oil or other high-temperature bath

2. Procedure:

  • Cluster Synthesis: In a three-neck flask, mix InCl and dry oleylamine. Degas the mixture at room temperature for 10 minutes.

  • Under a nitrogen atmosphere, inject TOP and heat the mixture to the cluster synthesis temperature (e.g., 180 °C).[7]

  • Hot-inject the TDMAsA precursor solution and allow the clusters to form over a specific time (e.g., 15 minutes).[7]

  • Seed Formation (Annealing): Rapidly heat the cluster mixture to a higher temperature (e.g., 300 °C) and then immediately cool it down to room temperature using an oil bath.[7] This step converts the amorphous clusters into crystalline InAs "seeds".

  • Purification: Separate insoluble byproducts via centrifugation. The supernatant contains the InAs QD seeds.

  • Seeded Growth (Optional): For larger QDs, the purified seeds can be used in a subsequent growth step where more InAs cluster solution is injected at a high temperature.[7]

// Nodes In_III [label="In³⁺ Source\n(e.g., InCl₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; As_III [label="As³⁺ Source\n(TDMAsA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reducer [label="Reducing Agent\n(e.g., AlH₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Reduced As Species\nAs(NMe₂)₃ + Reducer → [As-H intermediates] → As³⁻", fillcolor="#FBBC05", fontcolor="#202124"]; InAs_QD [label="InAs Quantum Dot\n(In³⁺ + As³⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges As_III -> Intermediate [label="Reduction", color="#4285F4"]; Reducer -> Intermediate [color="#4285F4"]; In_III -> InAs_QD [label="Nucleation &\nGrowth", color="#34A853"]; Intermediate -> InAs_QD [color="#34A853"]; } dot Figure 2: Simplified reaction pathway for InAs QD synthesis using an external reducing agent.

Data Presentation

The following tables summarize typical parameters and outcomes for the synthesis of InAs QDs using TDMAsA, based on published literature.

Table 1: Reagents and Their Roles

Reagent Chemical Formula Typical Role
Indium(III) Chloride InCl₃ Indium precursor
Indium(I) Chloride InCl Indium precursor & Reducing agent[6][7]
This compound As(NMe₂)₃ Arsenic precursor (As³⁺ source)[5]
Oleylamine (OAm) C₁₈H₃₇N Solvent, stabilizing ligand
Trioctylphosphine (TOP) P(C₈H₁₇)₃ Ligand, solvent
DMEA-Alane C₄H₁₂AlN Reducing agent[1]

| Zinc Chloride | ZnCl₂ | Additive to improve size distribution[1] |

Table 2: Example Synthesis Parameters and Resulting QD Properties

Indium Source Reducing Agent Additive Temp (°C) Growth Time Resulting Properties Reference
InCl₃ DMEA-AlH₃ ZnCl₂ (Zn:In = 20:1) 240 15 min Size: ~2.8 ± 0.2 nm; InAs@ZnSe PLQY: 42% [1]
InCl None (InCl is reducer) None 180 (cluster), 300 (anneal) 15 min Monodisperse seeds; absorption peak shifts >150 nm vs. lower temp synthesis [7]
InCl₃ P(NEt₂)₃ None Not specified Not specified State-of-the-art size dispersion [5]

| InCl₃ | TOA-AlH₃ | None | Not specified | Not specified | InAs@ZnSe PLQY: up to 75% |[5] |

Safety Precautions

While TDMAsA is considered safer than many other arsenic sources, it is still a toxic compound. All manipulations should be performed in a well-ventilated fume hood or a glovebox. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for TDMAsA and all other reagents before use. Handle reducing agents like DMEA-AlH₃ with extreme care as they can be pyrophoric.

References

Application Notes and Protocols for Atomic Layer Deposition of Arsenic-Containing Thin Films using Tris(dimethylamino)arsine (TDMAAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a vapor phase thin film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. This document provides detailed application notes and protocols for the ALD of arsenic-containing thin films utilizing tris(dimethylamino)arsine, As(N(CH₃)₂)₃ (TDMAAs), as the arsenic precursor. TDMAAs is a volatile, liquid organometallic compound that serves as a viable alternative to highly toxic arsine gas (AsH₃).[1] These protocols are relevant for applications in microelectronics, optoelectronics, and potentially in the development of novel drug delivery platforms where precise coating of complex nanostructures is required.

Precursor: this compound (TDMAAs)

TDMAAs is a key precursor for the low-temperature deposition of arsenic-containing materials. Its properties are summarized in the table below.

Table 1: Properties of this compound (TDMAAs)

PropertyValueReference
Chemical Formula C₆H₁₈AsN₃[2]
Molecular Weight 207.15 g/mol [2]
CAS Number 6596-96-9[2]
Appearance Colorless liquidLookChem
Density 1.124 g/cm³LookChem
Boiling Point 55°C @ 10mm HgLookChem
Vapor Pressure 0.722 mmHg @ 25°CLookChem
Sensitivity Air and moisture sensitiveLookChem

Note: The provided data is sourced from publicly available information and should be confirmed with the specific precursor supplier's documentation.

Safety and Handling of TDMAAs

This compound is a flammable and toxic compound and must be handled with extreme care in a well-ventilated area, preferably within a fume hood or a glovebox.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a flame-retardant lab coat.

  • Inert Atmosphere: Handle TDMAAs under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air and moisture.

  • Grounding: Ground and bond all containers and transfer equipment to prevent static discharge, which could ignite the flammable vapors.

  • Ventilation: Ensure adequate local exhaust ventilation to prevent the accumulation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.

  • Spill and Leak Procedures: In case of a spill, absorb with an inert material (e.g., sand, diatomite) and dispose of it as hazardous waste. Do not use water to clean up spills as it reacts violently with TDMAAs.

Experimental Protocols

A. ALD of Arsenic Sulfide (As₂S₃) Thin Films

This protocol is based on a successfully demonstrated ALD process for As₂S₃.

1. Substrate Preparation:

  • Clean substrates (e.g., Si(100), glass) using a standard cleaning procedure (e.g., RCA clean for Si).
  • Dry the substrates thoroughly with a stream of dry nitrogen and transfer them to the ALD reactor.

2. ALD Process Parameters:

Table 2: ALD Parameters for As₂S₃ Deposition

ParameterValue
Arsenic Precursor This compound (TDMAAs)
Sulfur Precursor Hydrogen Sulfide (H₂S)
Deposition Temperature 50°C
TDMAAs Pulse Time 0.5 - 2.0 s
H₂S Pulse Time 1.0 - 3.0 s
Purge Gas Nitrogen (N₂)
Purge Time 2.0 - 5.0 s

3. ALD Cycle:

  • Pulse TDMAAs into the reactor.
  • Purge the reactor with N₂ to remove unreacted TDMAAs and byproducts.
  • Pulse H₂S into the reactor.
  • Purge the reactor with N₂ to remove unreacted H₂S and byproducts.
  • Repeat the cycle to achieve the desired film thickness.

4. Expected Film Properties:

  • Growth Rate: Approximately 0.5 - 1.0 Å/cycle.
  • Composition: Stoichiometric As₂S₃.
  • Morphology: Amorphous and smooth.
  • Optical Properties: Band gap of 2.1 - 2.4 eV, high refractive index.

B. Theoretical Protocol for ALD of Gallium Arsenide (GaAs) Thin Films

While a specific ALD process for GaAs using TDMAAs has not been extensively reported, the following theoretical protocol is proposed based on known ALD principles and related MOCVD data. This protocol should be used as a starting point for process development.

1. Substrate Preparation:

  • Use GaAs(100) or other suitable crystalline substrates.
  • Perform an appropriate surface treatment to remove the native oxide and achieve a well-defined starting surface (e.g., wet chemical etching followed by in-situ thermal desorption).

2. ALD Process Parameters:

Table 3: Proposed ALD Parameters for GaAs Deposition

ParameterValue (Starting Point)
Gallium Precursor Trimethylgallium (TMGa) or Triethylgallium (TEGa)
Arsenic Precursor This compound (TDMAAs)
Deposition Temperature 350 - 450°C
TMGa/TEGa Pulse Time 0.1 - 1.0 s
TDMAAs Pulse Time 0.5 - 2.0 s
Purge Gas Nitrogen (N₂) or Hydrogen (H₂)
Purge Time 5.0 - 10.0 s

3. ALD Cycle:

  • Pulse the gallium precursor (TMGa or TEGa) into the reactor.
  • Purge the reactor with the purge gas.
  • Pulse TDMAAs into the reactor.
  • Purge the reactor with the purge gas.
  • Repeat for the desired film thickness.

4. Considerations for Process Optimization:

  • Temperature Window: An ALD temperature window needs to be established where the growth rate is constant and self-limiting.
  • Pulse and Purge Times: Saturation curves for each precursor pulse and purge time should be determined to ensure self-limiting reactions.
  • V/III Ratio: The ratio of the arsenic precursor to the gallium precursor doses can influence film stoichiometry and quality. In MOCVD growth of GaAs using TDMAAs and TMGa, V/III ratios are a key parameter.[1]
  • Co-reactants: While a direct reaction between the gallium precursor and TDMAAs is expected, the introduction of a hydrogen source (e.g., H₂ plasma) might be necessary to facilitate ligand removal and improve film quality, especially at lower temperatures.

Data Presentation

Table 4: Summary of Reported and Expected Film Properties

Film MaterialDeposition MethodArsenic PrecursorCo-reactantDeposition Temp. (°C)Growth Rate (Å/cycle)Film Properties
As₂S₃ ALDTDMAAsH₂S50~0.5 - 1.0Amorphous, smooth, stoichiometric, Band gap: 2.1-2.4 eV
GaAs MOCVDTDMAAsTMGa550 - 650-Crystalline
InAs (Quantum Dots) Colloidal SynthesisTDMAAsIndium Acetate--Poorer excitonic features compared to other precursors
GaAs (Theoretical) ALDTDMAAsTMGa/TEGa350 - 450To be determinedExpected to be crystalline within the ALD window

Visualizations

ALD_Workflow cluster_prep 1. Preparation cluster_ald 2. ALD Cycle (repeat n times) cluster_post 3. Post-Deposition sub_prep Substrate Cleaning load Load into Reactor sub_prep->load pulse_As Pulse TDMAAs load->pulse_As purge1 Purge pulse_As->purge1 pulse_X Pulse Co-reactant (e.g., H2S, TMGa) purge1->pulse_X purge2 Purge pulse_X->purge2 purge2->pulse_As unload Unload from Reactor purge2->unload characterize Film Characterization unload->characterize

Caption: General experimental workflow for ALD of arsenic-containing thin films.

ALD_Cycle_As2S3 cluster_surface Substrate Surface cluster_steps ALD Half-Reactions start Initial Surface (-OH terminated) step1 1. TDMAAs Pulse start->step1 surface1 As(NMe2)x* Surface step2 2. Purge surface1->step2 surface2 As-S-H* Surface step4 4. Purge surface2->step4 step1->surface1 Reaction: -OH + As(NMe2)3 -> -O-As(NMe2)2 + HN(Me)2 step3 3. H2S Pulse step2->step3 step3->surface2 Reaction: -As(NMe2)2 + H2S -> -As-S-H + HN(Me)2 step4->step1 Next Cycle

Caption: Proposed reaction mechanism for one ALD cycle of As₂S₃ using TDMAAs and H₂S.

Disclaimer

The information provided in these application notes is intended for use by qualified personnel trained in chemical synthesis and thin film deposition techniques. This compound is a hazardous material and should only be handled in accordance with the manufacturer's safety data sheet and established laboratory safety protocols. The theoretical protocol for GaAs is provided as a guideline for research and development and requires optimization for successful implementation.

References

Carrier Gas Selection for Tris(dimethylamino)arsine in MOCVD: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of a carrier gas in Metal-Organic Chemical Vapor Deposition (MOCVD) utilizing Tris(dimethylamino)arsine (TDMAs) as the arsenic precursor. The choice of carrier gas—typically high-purity hydrogen (H₂), nitrogen (N₂), or argon (Ar)—is a critical parameter that can significantly influence precursor decomposition, growth rate, film purity, and overall material properties.

Introduction to Carrier Gases in MOCVD

In the MOCVD process, the carrier gas serves several crucial functions: it transports the precursor vapors into the reaction chamber, dilutes the reactants to control the growth rate, and influences the chemical reactions occurring on the substrate surface. The interaction between the carrier gas and the precursor molecules, such as TDMAs, can be either passive or active, leading to different growth outcomes.

This compound is a liquid organometallic precursor used as an alternative to the highly toxic arsine gas (AsH₃) for the deposition of arsenic-containing thin films, such as Gallium Arsenide (GaAs).[1] Its chemical formula is C₆H₁₈AsN₃, and it is known to be moisture-sensitive and flammable.[2][3]

Properties and Impact of Common Carrier Gases

The selection of a carrier gas is a trade-off between chemical reactivity, impurity incorporation, and process safety. The most commonly used carrier gases in MOCVD are hydrogen (H₂), nitrogen (N₂), and argon (Ar).

Hydrogen (H₂)

Hydrogen is a reactive carrier gas that can actively participate in the surface chemistry of the MOCVD process.

  • Advantages:

    • Reduced Impurity Incorporation: H₂ can effectively remove carbon-containing fragments from the growing film by forming volatile hydrocarbons. In analogous III-nitride systems, a hydrogen environment has been shown to reduce carbon and oxygen impurities.[4] The presence of atomic hydrogen can react with excess carbon, preventing its incorporation as an acceptor atom.[1]

    • Surface Cleaning: It can help in maintaining a clean and active growth surface.

  • Disadvantages:

    • Safety Concerns: Hydrogen is highly flammable and requires stringent safety protocols.

    • Reactivity with Precursor: It can potentially react with the TDMAs molecule or its decomposition byproducts, which may alter the intended reaction pathways.

    • Higher Diffusivity: The high diffusivity of precursors in H₂ can sometimes lead to deposition on reactor walls.[5]

Nitrogen (N₂)

Nitrogen is a largely inert and cost-effective carrier gas, making it a common choice in industrial MOCVD processes.

  • Advantages:

    • Safety and Cost: N₂ is safer to handle than H₂ and is generally less expensive.

    • Reduced Film Stress: In the growth of some materials like AlN, using N₂ as a carrier gas has been shown to result in lower film stress compared to H₂.[4]

    • Process Control: Its lower thermal conductivity compared to H₂ can sometimes lead to more stable thermal profiles within the reactor.

  • Disadvantages:

    • Potential for Higher Impurity Levels: As N₂ is less reactive, it is less effective at removing carbonaceous species from the growth front, potentially leading to higher carbon incorporation compared to H₂.[4][6]

    • Lower Growth Rates: In some systems, the use of N₂ can result in lower growth rates compared to H₂ under similar conditions.[7]

Argon (Ar)

Argon is a noble gas and is the most chemically inert of the common carrier gases.

  • Advantages:

    • Inertness: Ar does not participate in the chemical reactions, providing a baseline for studying the thermal decomposition of the precursor. It is used when a non-reactive environment is critical.[8]

    • Safety: It is a safe, non-flammable gas.

  • Disadvantages:

    • Cost: Argon is typically more expensive than nitrogen.

    • Impurity Removal: Similar to nitrogen, it is not effective in chemically removing impurities from the growing film.

    • Heavier Gas: Its higher mass can affect gas flow dynamics and thermal profiles within the reactor.

Quantitative Data Summary: Expected Effects of Carrier Gas

ParameterHydrogen (H₂)Nitrogen (N₂)Argon (Ar)
Film Purity (Carbon) LowerHigherHigher
Film Purity (Oxygen) LowerHigherHigher
Growth Rate Potentially HigherBaselineBaseline
Film Stress HigherLowerIntermediate
Safety Low (Flammable)HighHigh
Cost IntermediateLowHigh

Experimental Protocols

The following is a generalized protocol for the MOCVD of an arsenic-containing thin film (e.g., GaAs) using this compound. The specific parameters will need to be optimized for the particular MOCVD reactor and desired film properties.

Precursor and Substrate Handling
  • TDMAs Bubbler: The TDMAs precursor is typically held in a stainless-steel bubbler. The bubbler temperature should be precisely controlled to maintain a constant vapor pressure.

  • Carrier Gas Flow: The selected carrier gas (H₂, N₂, or Ar) is passed through the bubbler at a controlled flow rate using a mass flow controller (MFC) to transport the TDMAs vapor to the reactor.

  • Substrate Preparation: The substrate (e.g., a GaAs or Si wafer) should be cleaned using appropriate solvent and acid etching procedures to remove surface contaminants and the native oxide layer.

MOCVD Growth Procedure
  • System Purge: The MOCVD reactor and gas lines should be thoroughly purged with the chosen carrier gas to remove any residual air and moisture.

  • Substrate Loading: The cleaned substrate is loaded onto the susceptor in the reactor chamber.

  • Heating: The substrate is heated to the desired growth temperature under a continuous flow of the carrier gas.

  • Growth Initiation: The Group III precursor (e.g., Trimethylgallium - TMGa) and the TDMAs precursor are introduced into the reactor to initiate film growth. The V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor) is a critical parameter that must be optimized.

  • Growth: The deposition is carried out for the desired time to achieve the target film thickness.

  • Cool-down: After growth, the precursor flows are stopped, and the substrate is cooled down to room temperature under a continuous flow of the carrier gas.

Visualizations

Logical Flow for Carrier Gas Selection

CarrierGasSelection Requirement Primary Growth Requirement Purity High Film Purity (Low Carbon) Requirement->Purity Stress Low Film Stress Requirement->Stress Inert Inert Chemical Environment Requirement->Inert Safety Low Cost & High Safety Requirement->Safety H2 Hydrogen (H₂) Purity->H2 Best Choice N2 Nitrogen (N₂) Stress->N2 Best Choice Ar Argon (Ar) Inert->Ar Best Choice Safety->N2 Best Choice

Caption: Decision tree for carrier gas selection in MOCVD.

MOCVD Experimental Workflow

MOCVD_Workflow cluster_precursors Precursor Delivery cluster_reactor MOCVD Reactor cluster_output Output CarrierGas Carrier Gas (H₂, N₂, or Ar) TDMAs TDMAs Bubbler CarrierGas->TDMAs GroupIII Group III Precursor (e.g., TMGa) CarrierGas->GroupIII Mixing Gas Mixing TDMAs->Mixing GroupIII->Mixing Deposition Deposition on Heated Substrate Mixing->Deposition Film Thin Film (e.g., GaAs) Deposition->Film Exhaust Exhaust & Abatement Deposition->Exhaust

Caption: General workflow for MOCVD using TDMAs.

References

Application Notes and Protocols: Characterization of Thin Films Grown with Tris(dimethylamino)arsine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(dimethylamino)arsine (TDMAsAs), with the chemical formula C₆H₁₈AsN₃, is an organometallic precursor increasingly utilized in the semiconductor industry for the deposition of arsenic-containing thin films.[1] It serves as a liquid arsenic source in processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[1][2] A key advantage of TDMAsAs is its significantly lower toxicity compared to arsine (AsH₃) gas, making it a safer alternative for fabricating III-V compound semiconductors such as Gallium Arsenide (GaAs) and Indium Arsenide (InAs).[3][4][5] Its thermal stability and liquid state allow for reliable and reproducible vapor delivery to the deposition chamber.[2][6]

Applications

Thin films grown using TDMAsAs are integral to a variety of advanced technological applications, primarily leveraging the unique properties of III-V semiconductors.

  • Optoelectronics and High-Frequency Devices: III-V materials like GaAs possess a direct bandgap, which allows for efficient light emission. This property is crucial for manufacturing devices such as light-emitting diodes (LEDs), laser diodes, and photodetectors.[3][5] Furthermore, the high electron mobility of GaAs makes it an ideal material for high-frequency electronics, including high-electron-mobility transistors (HEMTs) used in wireless communications.[5][7]

  • Photovoltaics: The excellent electronic and optical properties of materials like GaAs enable the fabrication of high-efficiency solar cells.[3][8]

  • Biosensors: While not directly used in drug formulation, the semiconductor films produced with TDMAsAs can serve as highly sensitive platforms for biosensors.[9] The surface of a GaAs thin film, for instance, can be functionalized to detect specific biological molecules or gases, making this technology relevant to advanced medical diagnostics and environmental monitoring.[10][11]

Experimental Protocols

Critical Safety Precautions

TDMAsAs is a flammable, toxic, and water-reactive liquid that must be handled with extreme care.[6]

  • Handling: All handling must be conducted in a certified fume hood or a glovebox with an inert atmosphere.

  • Personal Protective Equipment (PPE): Wear flame-resistant gloves, a lab coat, and chemical splash goggles. A NIOSH-certified respirator with an organic vapor/amine gas cartridge is recommended if there is any risk of inhalation.[6]

  • Conditions to Avoid: Avoid all contact with water, as TDMAsAs reacts to release flammable and toxic vapors.[6] Keep away from heat, sparks, and open flames. All equipment must be properly grounded to prevent static discharge.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like water.[6]

Protocol 1: Atomic Layer Deposition (ALD) of Arsenic Sulfide (As₂S₃)

This protocol describes the deposition of amorphous As₂S₃ thin films, a material with applications in infrared optics and photonics.

  • Substrate Preparation: Use single-crystal Silicon (100) wafers or glass substrates. Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally deionized water. Dry the substrates with a stream of dry nitrogen gas.

  • Precursor Setup:

    • Arsenic Precursor: this compound (TDMAsAs).

    • Sulfur Precursor: Hydrogen Sulfide (H₂S).

  • Deposition Parameters:

    • Substrate Temperature: 50 °C.[2]

    • Reactor Pressure: Maintained under vacuum typical for ALD processes.

    • Pulse Sequence: The ALD cycle consists of sequential pulses:

      • TDMAsAs pulse.

      • Nitrogen (N₂) purge.

      • H₂S pulse.

      • Nitrogen (N₂) purge.

    • The duration of pulses and purges should be optimized to ensure self-limiting surface reactions.

  • Post-Deposition: After the desired number of cycles, cool the chamber to room temperature under a continuous N₂ flow before removing the samples.

  • Protective Capping: As the resulting As₂S₃ films can be sensitive to air humidity, a protective capping layer, such as Al₂O₃, may be deposited in-situ or ex-situ to improve stability.[2]

Protocol 2: Metal-Organic Chemical Vapor Deposition (MOCVD) of Gallium Arsenide (GaAs)

This protocol provides a general methodology for the epitaxial growth of high-quality GaAs thin films.

  • Substrate Preparation: Use epi-ready GaAs wafers. Mount the substrate on a graphite (B72142) susceptor.

  • Precursor Setup:

    • Gallium Precursor: Trimethylgallium (TMGa).

    • Arsenic Precursor: this compound (TDMAsAs).

    • Carrier Gas: High-purity Hydrogen (H₂).

  • Deposition Parameters:

    • Substrate Temperature: Heat the substrate to a growth temperature in the range of 400–550 °C.[12]

    • Reactor Pressure: Typically maintained between 50 and 200 Torr.

    • V/III Ratio: The molar flow rate ratio of the Group V precursor (TDMAsAs) to the Group III precursor (TMGa) is a critical parameter that influences film quality and must be optimized.

  • Growth Process:

    • Introduce the H₂ carrier gas into the reactor.

    • Introduce the TMGa and TDMAsAs precursors into the reactor via separate lines.

    • The precursors react at the heated substrate surface to form a GaAs film according to the simplified reaction: (CH₃)₃Ga + ((CH₃)₂N)₃As → GaAs + byproducts.[3]

  • Post-Deposition: After achieving the desired thickness, stop the precursor flow and cool the reactor to room temperature under a hydrogen atmosphere before sample removal.

Data Presentation: Growth Parameters and Film Properties

Quantitative data from characterization studies are summarized below for easy comparison.

Table 1: ALD of As₂S₃ Thin Films - Growth and Material Properties

Parameter Value / Description Reference
Precursors This compound (TDMAsAs) & H₂S [2]
Substrate Temperature 50 °C [2]
Growth Rate 0.60 - 0.69 Å/cycle [2]
Film Structure Amorphous [2]
Refractive Index (@ 1.0 µm) 2.3 [2]
Major Impurities Carbon (C), Hydrogen (H) [2]

| Stability | Sensitive to air humidity; improved with Al₂O₃ capping layer. |[2] |

Table 2: Common Characterization Techniques for TDMAsAs-Grown Films

Technique Abbreviation Information Obtained
X-Ray Diffraction XRD Crystal structure, phase purity, lattice parameters, and crystalline quality.[13]
Scanning Electron Microscopy SEM Surface morphology, topography, and cross-sectional thickness.[14]
Atomic Force Microscopy AFM High-resolution surface topography and quantitative surface roughness (RMS).[10][14]
X-ray Photoelectron Spectroscopy XPS Elemental composition, chemical bonding states, and surface contaminants.
UV-Vis-NIR Spectroscopy - Optical properties such as transmittance, absorbance, and refractive index.[15]

| Four-Point Probe | - | Electrical properties like sheet resistance and resistivity.[15] |

Visualizations: Workflows and Processes

experimental_workflow

Caption: General workflow from substrate preparation to film deposition and characterization.

mocvd_process

Caption: Schematic of the MOCVD process for GaAs thin film growth.

characterization_map

Caption: Relationship between characterization techniques and the film properties they measure.

References

Troubleshooting & Optimization

Reducing carbon contamination in films grown with Tris(dimethylamino)arsine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists utilizing Tris(dimethylamino)arsine (TDMAAs) in MOCVD film growth. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize carbon contamination and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (TDMAAs) used as an arsenic precursor?

This compound (TDMAAs) is often chosen as a less hazardous alternative to highly toxic arsine gas (AsH₃). One of the key advantages of TDMAAs is its potential to reduce carbon incorporation in the grown films compared to other metalorganic arsenic precursors. This is because the arsenic-nitrogen (As-N) bond in TDMAAs is weaker than an arsenic-carbon (As-C) bond, which provides a decomposition pathway that is less likely to leave carbon-containing species on the growth surface.

Q2: What are the primary sources of carbon contamination when using TDMAAs?

The main source of carbon contamination from TDMAAs is the incomplete removal of the dimethylamino (-N(CH₃)₂) ligands during the MOCVD growth process. The pyrolysis of these organic ligands can leave behind carbon-based radicals on the substrate surface, which can then be incorporated into the growing film.

Q3: How does growth temperature affect carbon incorporation from TDMAAs?

The relationship between growth temperature and carbon incorporation is complex. Generally, increasing the growth temperature provides more thermal energy for the complete decomposition of the precursor and the desorption of carbon-containing byproducts, which can lead to lower carbon levels. However, at very high temperatures, the formation of defects like arsenic antisites can increase, which in turn can influence impurity incorporation. For some material systems, an optimal temperature window exists for minimizing carbon contamination. For example, in the growth of GaAs solar cells at high rates, increasing the growth temperature has been shown to reduce defect density.[1]

Q4: What is the effect of the V/III ratio on carbon contamination?

The V/III ratio, which is the molar ratio of the group V precursor (TDMAAs) to the group III precursor (e.g., Trimethylgallium - TMGa), is a critical parameter. A higher V/III ratio generally leads to a lower carbon concentration in the film. This is because a higher concentration of arsenic species on the growth surface can more effectively compete with carbon species for incorporation into the lattice sites. For instance, in the growth of undoped GaAs, a higher V/III ratio can change the conductivity from p-type (often associated with carbon acceptors) to n-type.[2]

Q5: Can the choice of carrier gas influence carbon levels?

Yes, the carrier gas can play a significant role. Using hydrogen (H₂) as a carrier gas instead of nitrogen (N₂) can help reduce carbon contamination.[3] Hydrogen is more reactive and can participate in surface reactions that lead to the formation of more volatile hydrocarbon species (e.g., methane), which are then more easily removed from the reactor.[4] This has been observed to mitigate the carbon footprint in MOCVD of other materials.[5]

Troubleshooting Guide

Problem: High p-type background concentration in undoped films.

This is a common indication of significant carbon incorporation, as carbon often acts as an acceptor in III-V semiconductors.

Potential Cause Recommended Action
Low V/III Ratio Increase the molar flow rate of TDMAAs relative to the group III precursor. A higher V/III ratio enhances the competition of arsenic with carbon for lattice sites.[2]
Sub-optimal Growth Temperature Gradually increase the growth temperature in increments of 10-20°C. This can promote more efficient cracking of the precursor and desorption of carbon byproducts. Note that excessively high temperatures can introduce other defects.[1]
Nitrogen Carrier Gas If using N₂, consider switching to H₂ as the carrier gas to facilitate the removal of carbon-containing species from the growth surface.[3][4]

Problem: Poor surface morphology and high defect density.

These issues can be linked to carbon contamination, as high levels of impurities can disrupt the crystal growth process.

Potential Cause Recommended Action
Incorrect Growth Parameters Review and optimize the key growth parameters. Refer to the quantitative data tables below for typical ranges for similar material systems.
Precursor Purity Ensure the purity of the TDMAAs and other precursors. Contaminants in the source materials can act as nucleation sites for defects.
Reactor Contamination Perform a bake-out of the MOCVD reactor to remove any residual contaminants from previous growth runs.

Quantitative Data

The following tables summarize some of the reported growth conditions and their effects on film properties. Note that optimal conditions can be reactor-specific.

Table 1: Growth Conditions for GaAs using TMGa and TDMAAs

ParameterValue
Growth Temperature 650 °C
Reactor Pressure 76 Torr
TMGa Flow Rate 5.6 x 10⁻⁵ mol/min
TDMAAs Flow Rate Varied
V/III Ratio 2.5 - 20
Total H₂ Flow 6.0 slm

(Data synthesized from a study on GaAs growth using TMGa and TDMAAs)[6]

Table 2: Effect of V/III Ratio on κ-Ga₂O₃ Film Properties

V/III Ratio Film Phase Carbon Content
500Amorphous-
1000Mixed β- and κ-Ga₂O₃-
2000Pure κ-Ga₂O₃Reduced
> 2000Recurrence of β-phase-

(Adapted from a study on the effect of the VI/III ratio on the growth of κ-Ga₂O₃ films)[7]

Experimental Protocols

Protocol 1: General MOCVD Growth of a III-V Film using TDMAAs

  • Substrate Preparation:

    • Load a suitable substrate (e.g., GaAs, InP) into the MOCVD reactor.

    • Heat the substrate to a high temperature (e.g., >700°C) under a group V overpressure (using TDMAAs) to desorb any native oxide layer.

    • Lower the temperature to the desired growth temperature.

  • Precursor Delivery:

    • Set the temperature of the TDMAAs bubbler to achieve the desired vapor pressure.

    • Use a carrier gas (preferably H₂) to transport the TDMAAs vapor to the reactor.

    • Simultaneously introduce the group III precursor (e.g., TMGa, TMIn) into the reactor at the specified flow rate to achieve the target V/III ratio.

  • Film Growth:

    • Maintain a constant growth temperature, reactor pressure, and precursor flow rates for the duration of the growth to ensure uniform film thickness and composition.

  • Cool-down:

    • After the desired film thickness is achieved, stop the flow of the group III precursor.

    • Keep the TDMAAs flowing to provide a group V overpressure while the substrate cools down to prevent surface degradation.

    • Once the substrate is sufficiently cool, stop the TDMAAs flow and vent the reactor.

Visualizations

Below are diagrams illustrating key concepts and workflows related to reducing carbon contamination.

G cluster_0 Troubleshooting Workflow for High Carbon Contamination Start High Carbon Detected (e.g., p-type background) Check_V_III Is V/III Ratio Optimized? Start->Check_V_III Increase_V_III Increase TDMAAs Flow Check_V_III->Increase_V_III No Check_Temp Is Growth Temperature Optimal? Check_V_III->Check_Temp Yes Increase_V_III->Check_Temp Increase_Temp Increase Growth Temperature Check_Temp->Increase_Temp No Check_Gas Using H₂ Carrier Gas? Check_Temp->Check_Gas Yes Increase_Temp->Check_Gas Switch_Gas Switch from N₂ to H₂ Check_Gas->Switch_Gas No End Carbon Level Reduced Check_Gas->End Yes Switch_Gas->End

Caption: Troubleshooting workflow for addressing high carbon contamination.

G cluster_1 Proposed Carbon Reduction Mechanism with H₂ Carrier Gas TDMAAs TDMAAs Precursor As(N(CH₃)₂)₃ Decomposition Thermal Decomposition on Substrate TDMAAs->Decomposition Carbon_Species Carbon-containing Species (e.g., -CH₃) Decomposition->Carbon_Species Reaction Surface Reaction Carbon_Species->Reaction H2 H₂ Carrier Gas H2->Reaction CH4 Volatile Methane (CH₄) Desorbs Reaction->CH4 Clean_Film Low Carbon Film CH4->Clean_Film

Caption: Role of H₂ carrier gas in reducing carbon incorporation.

References

Technical Support Center: Optimizing GaAs Surface Morphology with TDMAAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the growth of Gallium Arsenide (GaAs) using Tris(dimethylamino)arsine (TDMAAs).

Troubleshooting Guide

This guide addresses common issues encountered during the growth of GaAs with TDMAAs, focusing on improving surface morphology.

Issue ID Problem Potential Causes Suggested Solutions
GaAs-TDMAAs-001 High Surface Roughness - Suboptimal Growth Temperature- Incorrect V/III Ratio- Low Precursor Flow Rate- Optimize substrate temperature. Growth at ~500°C often yields a maximum growth rate, but the best surface morphology may be achieved in a narrower range (e.g., 550-600°C).[1]- Adjust the V/III ratio. A higher V/III ratio can improve surface morphology, but excessively high ratios may not lead to further improvement.[1][2]- Ensure adequate TDMAAs flow rate. The GaAs growth rate can be relatively constant over a range of TDMAAs flow rates, but a sufficient flow is necessary to maintain a stable surface.[1]
GaAs-TDMAAs-002 Presence of Oval Defects - Gallium (Ga) spitting from the effusion cell- Surface contamination on the substrate- Formation of Ga droplets- Increase the temperature gradient on the Ga effusion cell to reduce the size of condensing Ga droplets and minimize splashing.[3]- Ensure thorough substrate cleaning and deoxidation prior to growth.[3]- Optimize the V/III ratio and growth temperature to prevent the formation of Ga-rich droplets on the surface.[4]
GaAs-TDMAAs-003 Hillock Formation - Sub-optimal growth conditions- Strain in the epitaxial layer- Substrate contamination- Adjust growth rate and temperature. The formation of hillocks is sensitive to these parameters.[4]- Employ buffer layers or dislocation filtering techniques to reduce strain, especially in heteroepitaxy.- Implement rigorous substrate preparation procedures to eliminate surface particulates.
GaAs-TDMAAs-004 Poor Crystalline Quality - Inappropriate growth temperature- Low V/III ratio- Incorrect annealing procedure- Optimize the growth temperature. The crystalline quality is highly dependent on the temperature during epitaxy.- Increase the As flux (and thus the V/III ratio) to ensure an As-stabilized surface, which generally leads to better crystal quality.[3]- If applicable, perform post-growth annealing at an optimized temperature and duration to improve crystallinity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical growth temperature range for GaAs using TDMAAs, and how does it affect surface morphology?

A1: The growth of GaAs using TDMAAs typically occurs in a temperature range of 350°C to 650°C.[1] The substrate temperature significantly influences the growth rate and surface morphology. While the maximum growth rate might be observed around 500°C, smoother surfaces are often obtained at higher temperatures, such as 550-600°C.[1] At temperatures above 600°C, the growth rate may decrease due to etching effects.[1]

Q2: How does the V/III ratio impact the surface morphology of the grown GaAs film?

A2: The V/III ratio, which is the ratio of the molar flow rate of the Group V precursor (TDMAAs) to the Group III precursor (e.g., TEGa or TMGa), is a critical parameter. A higher V/III ratio generally leads to an arsenic-stabilized surface, which can improve surface morphology.[3] However, simply increasing the V/III ratio indefinitely may not always result in a better surface and can be inefficient. The optimal V/III ratio needs to be determined experimentally for a given set of growth conditions.

Q3: What are the common types of surface defects observed when growing GaAs with TDMAAs?

A3: Common surface defects include oval defects, hillocks, and pits. Oval defects are often associated with Ga sources, such as Ga droplets or oxides.[4] Hillocks can form due to sub-optimal growth conditions or substrate contamination.[4] The density and type of these defects are strongly influenced by growth parameters like temperature, growth rate, and V/III ratio.[4]

Q4: Can you provide a general experimental protocol for growing GaAs with TDMAAs using MOVPE?

A4: A generalized experimental protocol for Metal-Organic Vapor Phase Epitaxy (MOVPE) of GaAs is as follows:

  • Substrate Preparation:

    • Begin with a clean GaAs substrate.

    • Degrease the substrate using appropriate solvents (e.g., trichloroethylene, acetone, methanol).

    • Etch the substrate to remove the native oxide and create a fresh surface.

    • Rinse with deionized water and dry with high-purity nitrogen.

  • System Loading and Deoxidation:

    • Load the substrate into the MOVPE reactor.

    • Heat the substrate under a high vacuum to a deoxidation temperature (e.g., 580-600°C) in the presence of an arsenic precursor (like AsH3 or TDMAAs) to prevent arsenic loss from the surface.[3]

  • Buffer Layer Growth (Optional but Recommended):

    • Grow a thin GaAs buffer layer at a specific temperature to create a smooth, high-quality starting surface for the main epitaxial layer.

  • GaAs Epitaxial Growth:

    • Set the desired substrate temperature for the main growth.

    • Introduce the Group III precursor (e.g., Trimethylgallium - TMGa) and the Group V precursor (TDMAAs) into the reactor at the calculated flow rates to achieve the target V/III ratio and growth rate.

    • Continue the growth for the desired thickness.

  • Cooling and Unloading:

    • After growth, cool down the substrate under an arsenic overpressure to prevent surface decomposition.

    • Once at a safe temperature, unload the sample from the reactor.

  • Characterization:

    • Characterize the surface morphology using techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).

    • Assess the crystalline quality using High-Resolution X-ray Diffraction (HRXRD).

Q5: What are the key safety precautions when working with TDMAAs?

A5: TDMAAs is a metal-organic precursor and should be handled with care in a well-ventilated area, preferably within a fume hood. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.

Experimental Protocols

Protocol 1: Surface Morphology Characterization using Atomic Force Microscopy (AFM)
  • Sample Preparation: Cleave a small piece of the as-grown GaAs sample.

  • AFM Setup:

    • Mount the sample on the AFM stage.

    • Select an appropriate AFM tip (e.g., silicon nitride) suitable for tapping mode imaging.

    • Perform a laser and photodetector alignment.

  • Imaging:

    • Engage the tip onto the sample surface in tapping mode.

    • Optimize the scan parameters (scan size, scan rate, setpoint, and gains).

    • Acquire topography images of representative areas on the sample surface.

  • Data Analysis:

    • Use the AFM software to flatten the images and remove artifacts.

    • Calculate the root-mean-square (RMS) roughness over a defined area (e.g., 5x5 µm²) to quantify the surface smoothness.

    • Analyze the images to identify and characterize surface features such as terraces, steps, or defects.

Visualizations

Growth_Parameter_Workflow cluster_inputs Input Parameters cluster_process MOVPE Growth Process cluster_outputs Output Characteristics T Substrate Temperature Growth Epitaxial Growth T->Growth VIII_Ratio V/III Ratio VIII_Ratio->Growth Flow_Rate Precursor Flow Rate Flow_Rate->Growth Substrate_Prep Substrate Preparation Substrate_Prep->Growth Roughness Surface Roughness Growth->Roughness influences Defects Defect Density Growth->Defects influences Crystallinity Crystalline Quality Growth->Crystallinity influences

Caption: Workflow of how input parameters in MOVPE influence the final GaAs surface characteristics.

Troubleshooting_Logic Start Poor Surface Morphology High_Roughness High Roughness? Start->High_Roughness Oval_Defects Oval Defects? High_Roughness->Oval_Defects No Optimize_Temp Optimize Growth Temperature High_Roughness->Optimize_Temp Yes Check_Ga_Cell Check Ga Cell Temperature Gradient Oval_Defects->Check_Ga_Cell Yes Good_Morphology Improved Morphology Oval_Defects->Good_Morphology No Adjust_Ratio Adjust V/III Ratio Optimize_Temp->Adjust_Ratio Adjust_Ratio->Good_Morphology Improve_Substrate_Cleaning Improve Substrate Cleaning Check_Ga_Cell->Improve_Substrate_Cleaning Improve_Substrate_Cleaning->Good_Morphology

Caption: A logical troubleshooting flow for addressing common surface morphology issues in GaAs growth.

References

Tris(dimethylamino)arsine precursor temperature optimization for uniform growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tris(dimethylamino)arsine (TDMAAs) as a precursor for thin-film deposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDMAAs) and what are its primary applications?

A1: this compound (TDMAAs), with the chemical formula As[N(CH₃)₂]₃, is an organometallic precursor used in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[1] It is primarily used for the deposition of arsenic-containing thin films, such as III-V compound semiconductors like Gallium Arsenide (GaAs), and for n-type doping in other semiconductor materials.[2]

Q2: What are the key physical and chemical properties of TDMAAs?

A2: TDMAAs is a colorless to straw-colored liquid that is sensitive to air and moisture.[3] Key properties are summarized in the table below.

Q3: What are the recommended handling and storage procedures for TDMAAs?

A3: TDMAAs is air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.[4] It should be stored in a tightly sealed container in a cool, well-ventilated area, away from heat, sparks, and open flames.[5]

Q4: What are the known decomposition products of TDMAAs?

A4: When exposed to elevated temperatures or moisture, TDMAAs can decompose to produce arsenic oxides and dimethylamine.[5]

Troubleshooting Guide: Precursor Temperature Optimization for Uniform Growth

Uniform delivery of the TDMAAs precursor to the reactor is critical for achieving uniform film growth. The precursor temperature directly impacts its vapor pressure and, consequently, the molar flow rate into the deposition chamber.

Problem: Non-uniform film growth across the substrate.

Non-uniformity in film thickness can arise from several factors related to precursor delivery. The following sections provide guidance on optimizing the TDMAAs precursor temperature to address these issues.

Step 1: Establishing a Stable Precursor Vapor Pressure

The temperature of the TDMAAs bubbler (or cylinder) determines the precursor's vapor pressure. An unstable or incorrect bubbler temperature will lead to inconsistent precursor flux and non-uniform growth.

Recommendations:

  • Bubbler Temperature Control: Use a high-precision temperature controller for the bubbler with good thermal insulation to maintain a stable temperature (±0.5°C or better).

  • Carrier Gas Flow: Ensure a stable and controlled flow of high-purity carrier gas (e.g., Argon or Nitrogen) through the bubbler. Fluctuations in the carrier gas flow will also lead to inconsistent precursor delivery.

Step 2: Preventing Precursor Condensation

If the temperature of the gas lines between the bubbler and the reactor is lower than the bubbler temperature, the precursor can condense in the lines, leading to a depleted and unstable flow to the substrate.

Recommendations:

  • Heated Gas Lines: All gas lines, valves, and mass flow controllers (MFCs) that come into contact with the TDMAAs vapor must be heated to a temperature at least 10-20°C higher than the bubbler temperature. This prevents "cold spots" where condensation can occur.

  • Temperature Uniformity: Ensure that the entire length of the gas delivery line is uniformly heated.

Step 3: Avoiding Precursor Decomposition in the Delivery Lines

Heating the gas lines is necessary to prevent condensation, but excessive temperatures can cause the precursor to decompose before it reaches the reactor. The thermal stability of the precursor is therefore a critical parameter.

Recommendations:

  • Thermal Stability of TDMAAs: While a specific decomposition temperature for TDMAAs is not well-documented in publicly available literature, it is known to be thermally sensitive. As a general guideline for amino-precursors, it is advisable to keep the gas line temperatures below a conservative upper limit and as low as possible while still preventing condensation.[6]

  • Experimental Determination: If you suspect precursor decomposition in the lines (e.g., deposition on the walls of the gas lines), you may need to experimentally determine the upper-temperature limit for your system. This can be done by systematically lowering the gas line temperature while monitoring for signs of condensation.

Experimental Protocols

Protocol 1: Determining the Optimal TDMAAs Bubbler Temperature
  • System Preparation: Ensure the MOCVD/ALD system is leak-tight and the gas lines are properly heated to a temperature 10-20°C above the intended highest bubbler temperature.

  • Initial Bubbler Temperature: Start with a conservative bubbler temperature (e.g., 30-40°C).

  • Deposition Runs: Perform a series of short deposition runs, systematically increasing the bubbler temperature in small increments (e.g., 5°C) for each run. Keep all other process parameters (substrate temperature, pressure, carrier gas flow, etc.) constant.

  • Growth Rate Analysis: Measure the growth rate for each deposition. Plot the growth rate as a function of the bubbler temperature.

  • Saturation Curve: The optimal operating temperature for the bubbler is typically in the region where the growth rate starts to saturate, indicating a stable and sufficient precursor flux.

  • Uniformity Mapping: For promising bubbler temperatures, perform longer deposition runs and map the film thickness uniformity across the entire wafer.

Quantitative Data Summary

The following table summarizes the known physical properties of TDMAAs. Note the absence of a detailed vapor pressure curve and a specific decomposition temperature, highlighting the need for experimental optimization.

PropertyValueReference
Molecular Formula C₆H₁₈AsN₃[1]
Molecular Weight 207.15 g/mol [1]
Appearance Colorless to straw-colored liquid[3]
Boiling Point 55°C @ 10 mmHg[7]
Vapor Pressure < 2 mmHg @ 20°C[5]
Density 1.124 g/cm³[7]
Melting Point -53°C[7]

Visualizations

Precursor_Delivery_Workflow cluster_Bubbler Precursor Bubbler cluster_Gas_Lines Gas Delivery Lines cluster_Troubleshooting Troubleshooting Logic Bubbler TDMAAs Precursor Bubbler_Temp Set Bubbler Temperature (T_bubbler) Bubbler->Bubbler_Temp Gas_Lines Heated Gas Lines Bubbler_Temp->Gas_Lines Vapor Flow Line_Temp Set Line Temperature (T_line > T_bubbler) Gas_Lines->Line_Temp Reactor Deposition Reactor Line_Temp->Reactor Stable Precursor Delivery Condensation Condensation in Lines? Line_Temp->Condensation Decomposition Decomposition in Lines? Condensation->Decomposition No Increase_T_line Increase T_line Condensation->Increase_T_line Yes Decrease_T_line Decrease T_line Decomposition->Decrease_T_line Yes

Caption: Workflow for optimizing TDMAAs precursor delivery temperature.

Troubleshooting_Flowchart Start Non-Uniform Film Growth Check_Bubbler_Temp Is Bubbler Temperature Stable? Start->Check_Bubbler_Temp Check_Line_Temp Is Line Temperature > Bubbler Temperature? Check_Bubbler_Temp->Check_Line_Temp Yes Optimize_Bubbler_Temp Optimize Bubbler Temperature (See Protocol 1) Check_Bubbler_Temp->Optimize_Bubbler_Temp No Check_Decomposition Signs of Precursor Decomposition? Check_Line_Temp->Check_Decomposition Yes Increase_Line_Temp Increase Line Temperature Check_Line_Temp->Increase_Line_Temp No Decrease_Line_Temp Decrease Line Temperature Check_Decomposition->Decrease_Line_Temp Yes Check_Other_Params Investigate Other Process Parameters (e.g., Substrate Temp, Flow Rates) Check_Decomposition->Check_Other_Params No End Uniform Growth Achieved Optimize_Bubbler_Temp->End Increase_Line_Temp->End Decrease_Line_Temp->End Check_Other_Params->End

Caption: Troubleshooting flowchart for non-uniform film growth using TDMAAs.

References

Troubleshooting premature decomposition of Tris(dimethylamino)arsine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(dimethylamino)arsine. The information is designed to help identify and resolve issues related to the premature decomposition of this air- and moisture-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, with the chemical formula C₆H₁₈AsN₃, is an organoarsenic compound.[1] It is primarily used as a chemical intermediate and precursor in the synthesis of other arsenic-containing compounds, particularly in the electronics industry for the deposition of thin films.

Q2: What are the main causes of this compound decomposition?

The primary cause of decomposition is exposure to air and moisture.[1] this compound reacts with water, even atmospheric moisture, which leads to its breakdown.[1] Elevated temperatures and exposure to light can also accelerate decomposition.

Q3: What are the hazardous decomposition products of this compound?

Decomposition of this compound liberates flammable and toxic vapors. The main hazardous decomposition products are dimethylamine (B145610) and arsenic oxide (arsenic acid) fumes.[1]

Q4: How can I visually identify if my this compound has started to decompose?

Pure this compound is a colorless liquid.[2][3] The presence of a yellow or brown tint, or the formation of solid precipitates, can be an indication of decomposition and the presence of impurities. A strong amine-like odor (from dimethylamine) may also be noticeable.

Q5: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][4] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[1] It is recommended to store the container in a locked area.[1]

Troubleshooting Guide

Premature decomposition of this compound can lead to inconsistent experimental results and potential safety hazards. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: Inconsistent Reaction Yields or Complete Reaction Failure

Possible Cause: The this compound has degraded, leading to a lower concentration of the active reagent.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Visually inspect the reagent for any color change or precipitate.

    • If decomposition is suspected, it is recommended to use a fresh, unopened bottle of the reagent.

    • If possible, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the compound before use.

  • Review Handling and Storage Procedures:

    • Ensure that all handling of this compound is performed under a strictly inert atmosphere using either a glovebox or Schlenk line techniques.

    • Verify that the storage conditions meet the recommendations (cool, dry, dark, and under an inert atmosphere).[1]

Problem 2: Unexpected Side Reactions or Product Impurities

Possible Cause: Decomposition products are participating in the reaction, leading to the formation of unwanted byproducts.

Troubleshooting Steps:

  • Identify Potential Contaminants:

    • The primary decomposition products are dimethylamine and arsenic oxides.[1] Consider if these compounds could interfere with your reaction chemistry.

    • Review the literature for known side reactions associated with these impurities in your specific reaction type.

  • Purification of the Reagent:

    • If a fresh bottle is not available, consider purifying the this compound by distillation under reduced pressure. This should only be attempted by experienced personnel with appropriate safety precautions due to the compound's toxicity and instability.

Problem 3: Visible Changes in the Reagent Appearance

Possible Cause: The reagent has been exposed to air or moisture, initiating decomposition.

Troubleshooting Steps:

  • Isolate the Contaminated Batch:

    • Immediately segregate any bottles that show signs of decomposition to prevent accidental use.

    • Label the container clearly to indicate that it is potentially degraded.

  • Evaluate the Extent of Decomposition:

    • For critical applications, it is best to discard the decomposed material following appropriate hazardous waste disposal protocols.

    • For less sensitive applications, a small-scale test reaction can be performed to determine if the reagent is still viable, but this is not generally recommended.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₈AsN₃[1][5][6]
Molecular Weight 207.15 g/mol [3][5][6]
Appearance Colorless liquid[2][3]
Boiling Point 55 °C at 10 mmHg[5]
Melting Point -53 °C[5]
Density 1.124 g/cm³[5]
Flash Point 56.5 °C
Refractive Index 1.4848 (at 20 °C)[5]
Sensitivity Air and moisture sensitive[1]

Table 2: Decomposition Characteristics

ConditionObservationProducts
Exposure to Air/Moisture Slow decompositionDimethylamine, Arsenic Oxides (Arsenic Acids)[1]
Elevated Temperatures Accelerated decomposition, toxic fumes may developDimethylamine, Arsenic Oxides (Arsenic Acids)[1]

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound using a Schlenk Line

This protocol outlines the steps for safely transferring this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Dry, nitrogen-flushed glassware (reaction flask with a rubber septum)

  • Dry, nitrogen-flushed syringe and needle (long enough to reach the liquid in the bottle)

  • Sure/Seal™ bottle of this compound

  • Cannula (double-tipped needle)

Procedure:

  • Prepare the Glassware: Ensure the reaction flask is thoroughly dried in an oven and cooled under a stream of inert gas on the Schlenk line.

  • Purge the Syringe: Purge the syringe with inert gas by drawing and expelling the gas at least three times.

  • Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to create a slight positive pressure.

  • Withdraw the Reagent: Insert the purged syringe needle through the septum and into the liquid. Slowly withdraw the desired volume of the reagent.

  • Transfer to Reaction Flask: Insert the syringe needle into the septum of the reaction flask and slowly dispense the reagent.

  • Clean Up: Immediately quench any residual reagent in the syringe by drawing up a suitable solvent (e.g., isopropanol) and then expelling it into a waste container with a quenching agent.

Protocol 2: Qualitative Assessment of Decomposition by Headspace Analysis (Conceptual)

This protocol describes a conceptual method for the qualitative detection of dimethylamine in the headspace of a this compound container, which would indicate decomposition.

Principle:

The decomposition of this compound releases volatile dimethylamine. The presence of this amine in the headspace of the container can be detected using a simple pH test.

Materials:

  • Suspected this compound sample in a sealed container

  • Gas-tight syringe

  • Small vial containing deionized water and a universal pH indicator

Procedure:

  • Prepare Indicator Solution: Add a few drops of universal pH indicator to a small amount of deionized water in a vial. The solution should be neutral (green).

  • Sample the Headspace: Carefully pierce the septum of the this compound container with the gas-tight syringe and withdraw a small volume of the headspace gas.

  • Test for Amine: Bubble the headspace gas from the syringe through the indicator solution.

  • Observe Results: A color change of the indicator to blue or purple indicates a basic pH, suggesting the presence of dimethylamine and therefore decomposition of the this compound.

Note: This is a qualitative, non-quantitative test and should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of the materials.

Mandatory Visualization

Decomposition_Pathway TDA This compound (C₆H₁₈AsN₃) Decomposition Decomposition TDA->Decomposition H2O Moisture (H₂O) from Air H2O->Decomposition DMA Dimethylamine (C₂H₇N) Decomposition->DMA AsOx Arsenic Oxides (e.g., As₂O₃) Decomposition->AsOx

Caption: Decomposition pathway of this compound.

Troubleshooting_Workflow Start Premature Decomposition Suspected Check_Appearance Visual Inspection: Color Change? Precipitate? Start->Check_Appearance Check_Handling Review Handling & Storage Procedures Check_Appearance->Check_Handling No Quarantine Quarantine Suspect Bottle Check_Appearance->Quarantine Yes Use_New Use a Fresh Bottle of Reagent Check_Handling->Use_New Procedures Inadequate Proceed Proceed with Experiment Check_Handling->Proceed Procedures Adequate Use_New->Proceed Quarantine->Use_New Stop Stop and Re-evaluate Experimental Plan Proceed->Stop If issues persist

Caption: Troubleshooting workflow for suspected decomposition.

References

Technical Support Center: Tris(dimethylamino)arsine (TDMAAs) in Epitaxial Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Tris(dimethylamino)arsine (TDMAAs) as a precursor in epitaxial growth processes such as Metal-Organic Chemical Vapor Deposition (MOCVD).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDMAAs) and why is it used in epitaxial growth?

This compound, with the chemical formula As(N(CH₃)₂)₃, is an organometallic precursor used as a source of arsenic for the growth of III-V compound semiconductor thin films. Its application in MOCVD is favored due to its high vapor pressure and lower decomposition temperature compared to arsine gas (AsH₃), which enhances safety and allows for more controlled deposition processes.

Q2: How does the purity of TDMAAs affect the quality of the epitaxial layer?

The purity of TDMAAs is a critical factor that directly influences the electronic, optical, and structural properties of the grown epitaxial layers. Impurities can be incorporated into the crystal lattice, creating defects that can act as charge traps or scattering centers, thereby degrading device performance.

Q3: What are the common impurities found in TDMAAs and what are their typical effects?

Common impurities in organometallic precursors like TDMAAs can include:

  • Carbon-based species: Incomplete decomposition of the organic ligands in TDMAAs can lead to carbon incorporation into the epitaxial layer. Carbon can act as an acceptor impurity in materials like GaAs, reducing electron mobility and affecting the material's conductivity.

  • Oxygen- and moisture-related impurities: Residual moisture or oxygen in the TDMAAs or the MOCVD system can lead to the formation of oxides in the epitaxial layer. These can introduce deep-level defects that act as non-radiative recombination centers, reducing photoluminescence efficiency.

  • Silicon: Silicon can be introduced during the synthesis of the precursor or from the container walls. In III-V materials, silicon is an amphoteric dopant, meaning it can act as either a donor or an acceptor, leading to unintentional doping and compensation effects that alter the intended electronic properties of the film.

  • Metallic impurities: Trace metals can be present from the raw materials or manufacturing process of TDMAAs. These impurities can introduce energy levels within the bandgap of the semiconductor, negatively impacting carrier lifetime and device performance.

Troubleshooting Guide

This guide addresses common issues encountered during epitaxial growth using TDMAAs that may be related to precursor purity.

Issue Potential Cause Related to TDMAAs Purity Suggested Troubleshooting Steps
Low Carrier Mobility Carbon Incorporation: High levels of carbon impurities from the TDMAAs precursor acting as scattering centers.1. Verify the purity of the TDMAAs source; consider using a higher purity grade. 2. Optimize the V/III ratio during growth; a higher ratio can sometimes suppress carbon incorporation. 3. Adjust the growth temperature to ensure complete decomposition of the precursor.
Unintentional Doping: Presence of silicon or other electrically active impurities in the TDMAAs.1. Analyze the TDMAAs for trace elemental impurities using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2. If impurities are confirmed, replace the TDMAAs cylinder.
Poor Photoluminescence (PL) Intensity Non-radiative Recombination Centers: Oxygen-related impurities or other deep-level defects introduced from the precursor.1. Ensure the MOCVD system is free of leaks to prevent oxygen and moisture contamination. 2. Use a high-purity TDMAAs source with low oxygen and water content specifications. 3. Perform a bake-out of the gas lines and reactor before growth.
High Surface Defect Density / Rough Morphology Incomplete Precursor Decomposition: Impurities in the TDMAAs may alter its decomposition pathway, leading to non-ideal growth and surface roughening.1. Optimize the growth temperature and pressure to ensure uniform and complete decomposition of the TDMAAs. 2. Characterize the surface morphology using Atomic Force Microscopy (AFM) to identify the nature of the defects. 3. Consult with the precursor supplier for information on the thermal stability and decomposition characteristics of the specific TDMAAs batch.
Inconsistent Growth Results Batch-to-Batch Variation in Purity: The concentration of critical impurities may vary between different batches or cylinders of TDMAAs.1. Request a certificate of analysis (CoA) for each new batch of TDMAAs. 2. If possible, qualify each new cylinder on a non-critical growth run before use in critical device fabrication. 3. Maintain a log of growth results correlated with the specific precursor batch.

Quantitative Data Summary

While specific quantitative data correlating TDMAAs purity directly to epitaxial layer properties is often proprietary and dependent on the specific growth conditions and material system, the following table provides a generalized overview of the expected impact of key impurities on Gallium Arsenide (GaAs) as a representative III-V material.

Impurity in TDMAAs Typical Concentration Range in High-Purity Precursor Effect on GaAs Epitaxial Layer Properties
Carbon < 10 ppmIncreased background p-type carrier concentration, reduced electron mobility.
Silicon < 1 ppmUnintentional n-type or p-type doping, compensation of intentional dopants.
Oxygen < 5 ppmFormation of deep-level defects, reduced photoluminescence intensity, potential for increased surface roughness.
Transition Metals (e.g., Fe, Ni, Cr) < 0.1 ppmIntroduction of deep-level traps, reduced minority carrier lifetime.

Experimental Protocols

Hall Effect Measurement

Objective: To determine the carrier concentration, mobility, and conductivity type of the epitaxial layer.

Methodology (van der Pauw Method):

  • Sample Preparation: A square or cloverleaf-shaped sample is cleaved from the wafer. Four ohmic contacts are made at the corners of the sample, typically by annealing small indium or gold-germanium dots.

  • Measurement Setup: The sample is mounted in a Hall effect measurement system equipped with a controllable magnetic field and a constant current source.

  • Resistance Measurements (Zero Magnetic Field):

    • A current (IAB) is passed between two adjacent contacts (A and B), and the voltage (VCD) is measured between the other two contacts (C and D). The resistance RAB,CD is calculated.

    • The current is then passed between contacts B and C, and the voltage is measured between D and A to determine RBC,DA.

  • Hall Voltage Measurement (With Magnetic Field):

    • A known magnetic field (B) is applied perpendicular to the sample surface.

    • A current (IAC) is passed between two diagonal contacts (A and C), and the voltage (VBD) is measured between the other two diagonal contacts (B and D).

    • The magnetic field is then reversed (-B), and the measurement is repeated to eliminate thermoelectric effects. The Hall voltage (VH) is the change in VBD with and without the magnetic field.

  • Calculations:

    • The sheet resistance (Rs) is calculated using the van der Pauw equation.

    • The sheet carrier concentration (ns) is determined from the Hall voltage.

    • The Hall mobility (μH) is calculated from the sheet resistance and sheet carrier concentration.

Photoluminescence (PL) Spectroscopy

Objective: To assess the optical quality of the epitaxial layer, identify impurity-related transitions, and determine the bandgap energy.

Methodology:

  • Sample Mounting: The sample is mounted in a cryostat to allow for temperature-dependent measurements (typically from 4K to 300K).

  • Excitation: A laser with a photon energy greater than the bandgap of the material is focused onto the sample surface to excite electron-hole pairs.

  • Light Collection and Analysis: The light emitted from the sample (photoluminescence) is collected by a lens and directed into a spectrometer. The spectrometer disperses the light by wavelength.

  • Detection: A sensitive detector, such as a photomultiplier tube or a CCD camera, measures the intensity of the light at each wavelength.

  • Data Analysis: The resulting spectrum (intensity vs. wavelength/energy) is analyzed to identify the peak positions, intensities, and linewidths of the various radiative recombination processes, which provide information about the material's quality and purity.

Atomic Force Microscopy (AFM)

Objective: To characterize the surface morphology and roughness of the epitaxial layer at the nanoscale.

Methodology:

  • Sample Preparation: A small piece of the wafer is mounted on an AFM sample holder.

  • Cantilever and Tip: A cantilever with a sharp tip at its end is brought into close proximity to the sample surface.

  • Scanning: The tip is scanned across the surface in a raster pattern. The deflection of the cantilever due to the forces between the tip and the surface is monitored.

  • Feedback Loop: In tapping mode (a common mode for semiconductor surfaces), the cantilever is oscillated near its resonant frequency. As the tip interacts with the surface, the amplitude of this oscillation changes. A feedback loop adjusts the height of the scanner to maintain a constant oscillation amplitude.

  • Image Generation: The adjustments made by the feedback loop are recorded and used to generate a three-dimensional topographical map of the surface.

  • Data Analysis: The AFM software is used to analyze the image and calculate surface roughness parameters, such as the root-mean-square (RMS) roughness, and to identify surface defects like pits or hillocks.

Visualizations

experimental_workflow cluster_growth Epitaxial Growth cluster_characterization Quality Assessment cluster_analysis Data Analysis TDMAAs TDMAAs Precursor MOCVD MOCVD Reactor TDMAAs->MOCVD Introduction Epi_Layer Epitaxial Layer MOCVD->Epi_Layer Deposition Hall Hall Effect Epi_Layer->Hall PL Photoluminescence Epi_Layer->PL AFM Atomic Force Microscopy Epi_Layer->AFM Electrical Electrical Properties Hall->Electrical Optical Optical Properties PL->Optical Structural Surface Morphology AFM->Structural

Caption: Experimental workflow from epitaxial growth to material characterization.

troubleshooting_logic cluster_symptoms Observed Issues cluster_causes Potential TDMAAs Purity Issues cluster_actions Corrective Actions start Poor Epitaxial Layer Quality low_mobility Low Carrier Mobility start->low_mobility poor_pl Poor PL Intensity start->poor_pl high_defects High Surface Defects start->high_defects carbon Carbon Impurities low_mobility->carbon silicon Silicon Impurities low_mobility->silicon oxygen Oxygen/Moisture poor_pl->oxygen metallic Metallic Impurities poor_pl->metallic high_defects->carbon high_defects->oxygen verify_purity Verify/Upgrade Precursor Purity carbon->verify_purity optimize_growth Optimize Growth Parameters (Temp, V/III Ratio) carbon->optimize_growth oxygen->verify_purity leak_check System Leak Check oxygen->leak_check silicon->verify_purity metallic->verify_purity qualify_new Qualify New Precursor Batch verify_purity->qualify_new

Caption: Troubleshooting logic for TDMAAs purity-related issues in epitaxy.

Technical Support Center: MOCVD with Tris(dimethylamino)arsine (TDMAAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing oxygen incorporation during Metal-Organic Chemical Vapor Deposition (MOCVD) using Tris(dimethylamino)arsine (TDMAAs).

Troubleshooting Guide: Minimizing Oxygen Incorporation

Q1: I am observing high levels of oxygen contamination in my grown films. What are the primary sources of oxygen when using TDMAAs?

A1: Oxygen contamination during MOCVD with TDMAAs can originate from several sources. The primary suspect is often the TDMAAs precursor itself, which is highly sensitive to air and moisture.[1] Other significant sources include leaks in the gas delivery system, contaminated process gases, and residual moisture on internal surfaces of the reactor and gas lines.[2]

Key Oxygen Sources:

  • Precursor Purity: TDMAAs can degrade upon exposure to air and moisture, forming arsenic oxides and dimethylamine (B145610).[3]

  • System Leaks: Even minor leaks in gas connections (e.g., VCR fittings) can introduce atmospheric oxygen and water vapor into the MOCVD system.[2]

  • Gas Purity: Impurities like O₂ and H₂O in the carrier gas (N₂ or H₂) or other source gases can be a direct source of oxygen.

  • Surface Desorption: Moisture and oxygen can adsorb onto the internal surfaces of the gas delivery lines, purifier beds, and the reactor chamber. Components with high surface areas, like particle filters, are a particular concern for moisture retention.[2]

  • Improper Purging: Insufficient purging during maintenance, cylinder changes, or loading/unloading of substrates can leave residual air and moisture in the system.[2]

Q2: My TDMAAs precursor might be contaminated. How can I purify it and ensure its quality?

A2: Ensuring the purity of TDMAAs is critical. Commercial samples can be purified, and proper handling is essential to prevent degradation.

  • Purification: Fractional distillation is a common method for purifying organometallic compounds like TDMAAs.[4] For related compounds, distillation through a Vigreux column has been noted as an effective purification method.[5]

  • Handling: Always handle TDMAAs in a moisture-free and oxygen-free environment, such as a glove box filled with dry nitrogen or argon.[4][5] Use dry, well-sealed containers for storage.

  • Quality Check: Before use, it is advisable to perform a quality check. While direct analysis can be complex, a simple visual inspection for discoloration or precipitates can be an initial indicator of degradation. For more rigorous analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for impurity species.

Q3: What are the best practices for setting up and operating my MOCVD system to avoid oxygen incorporation?

A3: Rigorous system setup and operational protocols are paramount. The focus should be on maintaining an inert, leak-tight environment.

  • Leak Checking: Perform a thorough leak check on the entire gas delivery system using a helium leak detector. Pay close attention to all fittings and seals, especially after any system modification or maintenance.

  • Purging: Implement a robust purging procedure. Use high-purity inert gas (e.g., UHP Nitrogen or Hydrogen) and cycle between high pressure and vacuum (pump-purge cycles) to remove atmospheric contaminants from gas lines and the reactor.

  • Gas Purification: Use point-of-use purifiers for the carrier gas and other process gases to remove trace amounts of oxygen and moisture just before they enter the reactor.[2]

  • Bake-Out: Before starting a growth run, perform a system bake-out under high vacuum or with a flow of purified inert gas. This helps desorb moisture from the internal surfaces of the reactor and gas lines.

  • Precursor Temperature Control: Maintain the TDMAAs bubbler at a stable, controlled temperature to ensure a consistent vapor pressure. Refer to the precursor's physical properties for optimal temperature ranges.

The following diagram illustrates a recommended workflow to minimize oxygen contamination.

G cluster_prep System & Precursor Preparation cluster_growth MOCVD Growth Process cluster_analysis Post-Growth Analysis LeakCheck Helium Leak Check of Entire System Purge Pump-Purge Cycles with UHP N2/H2 LeakCheck->Purge Bakeout System Bake-out (>150°C under vacuum) Purge->Bakeout Install Install Precursor (Inert Atmosphere) Bakeout->Install Precursor Verify/Purify TDMAAs (e.g., Distillation) Precursor->Install POU Use Point-of-Use Gas Purifiers Install->POU Stabilize Stabilize Gas Flows & Bubbler Temp. POU->Stabilize Growth Epitaxial Growth Stabilize->Growth Cooldown Cooldown under Inert Gas Flow Growth->Cooldown SIMS SIMS Analysis Cooldown->SIMS XPS XPS Analysis Cooldown->XPS Result Evaluate Oxygen Concentration SIMS->Result XPS->Result

Caption: Workflow for minimizing oxygen contamination in MOCVD.

Frequently Asked Questions (FAQs)

Q4: How does this compound (TDMAAs) react with oxygen and water?

A4: TDMAAs is highly reactive with water and decomposes in the presence of air. The reaction with water leads to the liberation of dimethylamine and the formation of arsenic oxides or arsenic acids.[3] This reaction is a primary pathway for oxygen incorporation into the semiconductor material during the MOCVD process.

The simplified reaction can be visualized as follows: As(N(CH₃)₂)₃ + 3H₂O → As(OH)₃ + 3HN(CH₃)₂ The resulting As(OH)₃ (arsenous acid) is unstable and can decompose to arsenic oxides (e.g., As₂O₃) which are then incorporated into the film.[6]

G TDMAAs TDMAAs As(N(CH₃)₂)₃ Byproducts Volatile Byproducts (e.g., Dimethylamine) TDMAAs->Byproducts forms ArsenicOxides Arsenic Oxides (e.g., As₂O₃) TDMAAs->ArsenicOxides reacts with H2O Water (H₂O) or Oxygen (O₂) H2O->Byproducts forms H2O->ArsenicOxides reacts with Contamination Oxygen Incorporation in Film ArsenicOxides->Contamination leads to

Caption: Reaction pathway for TDMAAs with water/oxygen.

Q5: What analytical techniques are best for quantifying low levels of oxygen in my films?

A5: Several surface-sensitive and bulk analytical techniques are suitable for detecting and quantifying oxygen.

  • Secondary Ion Mass Spectrometry (SIMS): This is one of the most sensitive techniques for measuring impurity concentrations, including oxygen, as a function of depth. It can detect oxygen at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of elements in the top few nanometers of a film.[7][8] It is excellent for identifying metal-oxygen bonds and can detect oxygen vacancies.[8]

  • Rutherford Backscattering Spectrometry (RBS) / Nuclear Reaction Analysis (NRA): These ion beam analysis techniques can provide quantitative compositional information without the need for standards. NRA is particularly effective for light elements like oxygen.[7]

TechniqueSensitivityDepth ProfilingChemical State InfoQuantification
SIMS Very High (ppb)YesLimitedRequires Standards
XPS High (0.1 at%)Yes (with sputtering)YesGood
RBS/NRA Moderate (0.1-1 at%)YesNoExcellent (Standardless)
Table 1: Comparison of analytical techniques for oxygen detection.

Q6: What are typical MOCVD process parameters that can be optimized to reduce oxygen?

A6: Optimizing growth parameters is crucial. While ideal conditions are material-specific, the following parameters are key control levers:

  • Growth Temperature: Higher growth temperatures can sometimes promote the desorption of oxygen-containing species from the growth surface. However, this must be balanced with the thermal stability of the desired material and the potential for increased impurity diffusion.

  • V/III Ratio: The ratio of the Group V (TDMAAs) to Group III (e.g., Trimethylgallium) precursor flow rates can influence oxygen incorporation. A higher V/III ratio is often used to ensure a stoichiometric film, which can help suppress the formation of oxygen-related defects.

  • Carrier Gas: Using an ultra-pure carrier gas like Hydrogen (H₂) or Nitrogen (N₂) is essential.[9] H₂ can sometimes act as a reducing agent, which may help in removing oxygen, but its reactivity depends on the specific chemical system.

  • Reactor Pressure: The total pressure in the reactor affects gas flow dynamics and boundary layer thickness, which in turn influences precursor decomposition and impurity incorporation. Optimization is typically done empirically for a specific reactor geometry.

ParameterTypical Range (for III-V Growth)Rationale for Oxygen Reduction
Growth Temperature 450 - 750 °CEnhance desorption of oxygen species
Reactor Pressure 10 - 200 mbar (10 - 20 kPa)Modify gas-phase reactions and residence time
Carrier Gas Flow 5 - 20 slmDilute impurities and control precursor transport
V/III Ratio 20 - 200Ensure complete reaction of Group III species, reducing vacancies
Table 2: Key MOCVD parameters for optimization.

Experimental Protocols

Protocol 1: System Bake-out and Purging

  • Objective: To remove adsorbed water and oxygen from the MOCVD reactor and gas lines.

  • Procedure:

    • Ensure the reactor is empty and sealed.

    • Heat the reactor walls and all gas lines upstream of the reactor to at least 150-200°C using heating tapes and chamber heaters.

    • While heating, purge the system with an ultra-high purity inert gas (e.g., N₂ or H₂) at a high flow rate for several hours.

    • Alternatively, perform a series of pump-purge cycles. Evacuate the system to its base pressure (<10⁻⁵ mbar) and hold for 30 minutes. Refill with inert gas to atmospheric pressure and hold for 10 minutes. Repeat this cycle at least 10-15 times.

    • After the bake-out, allow the system to cool down to the growth temperature while maintaining a constant flow of purified inert gas.

Protocol 2: Oxygen Measurement using XPS

  • Objective: To quantify the surface oxygen concentration and identify its chemical state.

  • Procedure:

    • Immediately transfer the grown sample from the MOCVD load-lock to the XPS analysis chamber, minimizing air exposure. An integrated UHV transfer system is ideal.

    • Perform an initial survey scan to identify all elements present on the surface.

    • Acquire a high-resolution scan of the O 1s and relevant substrate element peaks (e.g., Ga 2p, As 3d).

    • Fit the high-resolution O 1s peak to deconvolve contributions from different chemical states (e.g., metal-oxides, adsorbed water/organics).[7]

    • Quantify the atomic concentration of oxygen by integrating the peak areas and applying the appropriate relative sensitivity factors (RSFs).

    • To obtain a depth profile, use an argon ion gun to sputter the surface for a set time and repeat the high-resolution scans.

The following diagram illustrates the primary sources of oxygen and the corresponding mitigation strategies.

G S1 Degraded Precursor (TDMAAs + H₂O/O₂) M1 Precursor Purification & Inert Handling S1->M1 S2 System Leaks M2 Helium Leak Checking S2->M2 S3 Contaminated Process Gases M3 Point-of-Use Gas Purifiers S3->M3 S4 Surface Desorption (H₂O from walls) M4 System Bake-out & Rigorous Purging S4->M4

References

Controlling V/III ratio to reduce defects in InAs nanowires

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of the V/III ratio to minimize defects during the growth of Indium Arsenide (InAs) nanowires.

Frequently Asked Questions (FAQs)

Q1: What is the V/III ratio and why is it critical for InAs nanowire growth?

A1: The V/III ratio is the molar flow rate ratio of the Group V precursor (e.g., Arsine, AsH₃) to the Group III precursor (e.g., Trimethylindium, TMIn) introduced into the growth chamber. This ratio is a critical parameter in methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE). It directly influences the chemical potential at the growth interface, which in turn governs nanowire nucleation, growth rate, morphology, and crystal structure.[1][2] An improperly controlled V/III ratio can lead to a high density of structural defects, tapering, or even a complete halt of nanowire growth.[1][2]

Q2: What are the common types of defects in InAs nanowires?

A2: InAs nanowires can exhibit several types of defects:

  • Point Defects: These include vacancies (missing In or As atoms), interstitials (extra In or As atoms), and antisite defects (In on an As site or vice versa).[3] These defects can create new energy levels within the band structure, affecting the electronic and optical properties of the nanowire.[3]

  • Planar Defects: These are disruptions in the crystal stacking sequence. Common planar defects in InAs nanowires include stacking faults and twin planes.[4][5] The crystal structure can be a mixture of zinc blende (ZB) and wurtzite (WZ) phases, and the boundaries between these phases are also considered defects.[5]

  • Morphological Defects: These relate to the physical shape of the nanowire, such as tapering (unwanted radial growth) or kinking. Tapering can be influenced by a low V/III ratio.[2]

Q3: How does the V/III ratio affect the crystal structure of InAs nanowires?

A3: The V/III ratio, in conjunction with growth temperature, plays a crucial role in determining the crystal phase of the nanowire. Generally, a low V/III ratio coupled with high growth temperature tends to favor the formation of pure wurtzite (WZ) structured InAs nanowires, which can be free of stacking faults.[6] Conversely, a high V/III ratio at a low growth temperature can produce pure zinc blende (ZB) nanowires.[6] Controlling this parameter is key to achieving phase-pure nanowires.

Troubleshooting Guide

Q4: My InAs nanowires are heavily tapered. How can I achieve a more uniform diameter?

A4: Heavy tapering is often the result of uncatalyzed vapor-solid (VS) growth on the nanowire sidewalls competing with the intended vapor-liquid-solid (VLS) axial growth.

  • Problem: A low V/III ratio can enhance the diffusion length of Indium adatoms, leading to more material being incorporated on the sidewalls.[2]

  • Solution: Try increasing the V/III ratio. A higher V/III ratio can reduce the mobility of In on the substrate surface, favoring crystallization at the nanowire tip rather than on the sidewalls.[1] Be aware that excessively high V/III ratios can decrease the axial growth rate.[1][7]

Q5: I am observing a high density of stacking faults and crystal phase mixing (Wurtzite/Zinc Blende). What should I adjust?

A5: A high density of planar defects often indicates that the growth conditions are in a regime that supports both WZ and ZB crystal structures.

  • Problem: The energy barrier for nucleation of ZB and WZ phases is similar under certain conditions, leading to frequent switching between the two. This is highly sensitive to temperature and V/III ratio.

  • Solution: To achieve phase-pure nanowires, specific V/III ratio and temperature combinations are necessary. For defect-free wurtzite InAs nanowires, a low V/III ratio is recommended.[6][8] For pure zinc blende nanowires, a high V/III ratio combined with a low growth temperature has been shown to be effective.[6] Systematically varying one parameter while keeping the other constant is crucial for optimization.

Q6: The axial growth rate of my nanowires is very low or non-existent. What is the likely cause?

A6: A low or zero growth rate can be caused by several factors related to the V/III ratio.

  • Problem 1 (V/III Ratio Too High): An excessively high V/III ratio can lead to the depletion of Indium at the growth site.[1][2] The abundant Group V species can react with In adatoms on the substrate surface before they can diffuse to the catalyst particle at the nanowire tip, thus stifling axial growth.[1]

  • Solution 1: Systematically decrease the V/III ratio. Studies have shown that as the V/III ratio is reduced from very high values (e.g., 92), the efficiency of nanowire growth increases significantly.[1]

  • Problem 2 (V/III Ratio and Temperature Mismatch): Nanowire growth occurs within specific temperature windows that are highly dependent on the V/III ratio.[1][2] If the temperature is too high for a given V/III ratio, In desorption may dominate. If it's too low, precursor decomposition may be inefficient.

  • Solution 2: Refer to the provided data tables and diagrams to find a suitable starting point for your V/III ratio and temperature. You may need to adjust the temperature to match your chosen V/III ratio or vice versa.

Quantitative Data Summary

The following tables summarize the impact of the V/III ratio on InAs nanowire growth, compiled from experimental findings.

Table 1: Effect of V/III Ratio on InAs Nanowire Morphology and Growth Efficiency (OMVPE)

V/III Ratio Growth Temperature (°C) Observation Reference
150 500 No nanowire growth observed. [1]
92 500 No nanowire growth at sample center. [1]
68 500 Low density of nanowires (~3% yield). [1]
45 500 More efficient nanowire growth (~50% yield). [1]

| 7.5 | 450-500 | Successful nanowire growth. |[1] |

Table 2: General Relationship between Growth Parameters and Crystal Structure

V/III Ratio Growth Temperature Resulting Crystal Structure Reference
Low High Pure Wurtzite (WZ) [6]

| High | Low | Pure Zinc Blende (ZB) |[6] |

Experimental Protocols

Protocol: Au-Catalyzed VLS Growth of InAs Nanowires via MOCVD

This protocol provides a generalized methodology for growing InAs nanowires using a gold catalyst via the Vapor-Liquid-Solid (VLS) mechanism in a Metal-Organic Chemical Vapor Deposition (MOCVD) reactor.

  • Substrate Preparation:

    • Begin with an InAs(111)B substrate.

    • Clean the substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol) followed by deionized water rinse and drying with N₂ gas.

    • Deposit a thin film of Gold (Au) catalyst (e.g., 0.5-2 nm thickness) onto the substrate using thermal evaporation.

    • Anneal the substrate in the MOCVD reactor under a hydrogen (H₂) and/or Arsine (AsH₃) atmosphere to form Au-In alloy nanoparticles.

  • Nanowire Growth:

    • Heat the substrate to the desired growth temperature (e.g., 450-550 °C).[1]

    • Introduce the Group III precursor, Trimethylindium (TMIn), and the Group V precursor, Arsine (AsH₃), into the reactor along with a carrier gas (e.g., H₂).

    • Control the V/III Ratio: Precisely control the molar flow rates of TMIn and AsH₃ using mass flow controllers (MFCs). The V/III ratio is calculated as: Ratio = (Molar Flow of AsH₃) / (Molar Flow of TMIn).

    • Adjust the MFCs to achieve the target V/III ratio for the desired nanowire characteristics (refer to tables and troubleshooting guide).

    • Maintain the growth conditions for the desired duration to achieve the target nanowire length.

  • Cool-Down:

    • After the growth period, stop the flow of the TMIn precursor to terminate axial growth.

    • Keep the AsH₃ flow active while the substrate cools down to a lower temperature (e.g., < 400 °C) to prevent surface decomposition and arsenic evaporation.

    • Cool the system to room temperature under a H₂ atmosphere.

  • Characterization:

    • Analyze the resulting nanowires using Scanning Electron Microscopy (SEM) for morphology (length, diameter, tapering) and Transmission Electron Microscopy (TEM) for crystal structure and defect analysis.[4]

Diagrams and Workflows

VLS_Growth_Mechanism Vapor-Liquid-Solid (VLS) Growth Mechanism precursors 1. Precursors (TMIn, AsH₃) adsorption 2. Adsorption & Decomposition precursors->adsorption Gas Phase droplet 3. Diffusion to Catalyst adsorption->droplet Surface Diffusion supersaturation 4. Supersaturation of Au-In Droplet droplet->supersaturation nucleation 5. Nucleation at Liquid-Solid Interface supersaturation->nucleation growth 6. Axial Nanowire Growth nucleation->growth substrate Substrate growth->substrate

Caption: The Vapor-Liquid-Solid (VLS) mechanism for catalyst-assisted nanowire growth.

Troubleshooting_Logic Troubleshooting V/III Ratio Issues start Observed Problem tapering High Tapering start->tapering defects High Planar Defects (Stacking Faults) start->defects no_growth Low / No Growth start->no_growth cause_taper Cause: Low V/III Ratio (High In Diffusion) tapering->cause_taper cause_defects Cause: Non-optimal V/III & Temp Combo defects->cause_defects cause_no_growth Cause: V/III Ratio Too High (In Depletion) no_growth->cause_no_growth solution_taper Solution: Increase V/III Ratio cause_taper->solution_taper solution_defects_wz Solution (for WZ): Decrease V/III Ratio Increase Temperature cause_defects->solution_defects_wz solution_defects_zb Solution (for ZB): Increase V/III Ratio Decrease Temperature cause_defects->solution_defects_zb solution_no_growth Solution: Decrease V/III Ratio cause_no_growth->solution_no_growth

Caption: Logical workflow for troubleshooting common InAs nanowire growth issues.

Optimization_Workflow Workflow for V/III Ratio Optimization define_target 1. Define Target (e.g., WZ, ZB, low defects) select_params 2. Select Initial Parameters (Temp, V/III Ratio) define_target->select_params grow_sample 3. Grow Sample (MOCVD / MBE) select_params->grow_sample characterize 4. Characterize (SEM, TEM) grow_sample->characterize evaluate 5. Evaluate Results characterize->evaluate adjust 6. Adjust V/III Ratio (or Temperature) evaluate->adjust No success 7. Target Achieved evaluate->success Yes adjust->grow_sample

Caption: An iterative workflow for optimizing the V/III ratio in nanowire synthesis.

References

Technical Support Center: Optimizing Photoluminescence of InAs Quantum Dots from Amino-As Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the photoluminescence (PL) of Indium Arsenide (InAs) quantum dots (QDs) synthesized from amino-As precursors, such as tris(dimethylamino)arsine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and post-synthetic modification of InAs QDs using amino-As precursors.

Issue Potential Cause Recommended Solution
Low or No Photoluminescence from Core InAs QDs Inherent surface trap states on InAs QDs quench photoluminescence. This is a common characteristic of unpassivated InAs cores.[1]1. Grow a passivating shell: A higher bandgap semiconductor shell, such as ZnSe or ZnS, is crucial for passivating surface defects and enhancing PLQY.[2][3][4] 2. Introduce a lattice-matching interlayer: For shells with a significant lattice mismatch like ZnSe (6.4%), an InP interlayer can be grown first to create an InAs@InP@ZnSe structure. This reduces strain and defects, improving PLQY.[1][5] 3. Use ZnCl₂ as an additive: The addition of ZnCl₂ during the core synthesis can lead to surface passivation and a slight improvement in the PL of the core QDs.[6][7]
Low Photoluminescence Quantum Yield (PLQY) in InAs@ZnSe Core/Shell QDs 1. Ineffective surface passivation: The ZnSe shell may not have adequately passivated the surface trap states of the InAs core.[8][9] 2. Lattice mismatch: Strain between the InAs core and ZnSe shell can introduce defects.[1] 3. Insufficient shell thickness: A thin shell may not provide sufficient confinement for the exciton.1. Incorporate ZnCl₂ in the core synthesis: The use of ZnCl₂ as an additive during the InAs core synthesis is critical for achieving high PLQY in the subsequent InAs@ZnSe QDs.[6][8][9] It promotes the incorporation of Zn at the core surface, effectively passivating trap states.[8][9][10] 2. Optimize shell growth conditions: Ensure complete and uniform shell coverage by carefully controlling the injection rate and temperature of the shell precursors. 3. Grow a thicker shell: A thicker ZnSe shell (e.g., at least 3 monolayers) can improve PLQY.
Broad Photoluminescence Peak (Large FWHM) Poor size distribution of InAs cores: Inhomogeneous nucleation and growth can lead to a wide range of QD sizes.1. Optimize the reducing agent: The choice and concentration of the reducing agent (e.g., aminophosphine, DIBAL-H, or alane-amine complexes) significantly impact reaction kinetics.[2][7] Experiment with different reducing agents to achieve better control over nucleation. 2. Control reaction temperature: Higher temperatures (typically above 240°C) are needed for good crystallinity but can also affect nucleation and growth rates.[7] Fine-tune the temperature to balance these factors. 3. Use a seeded growth approach: Synthesize a population of small, uniform InAs seeds first, and then grow them to the desired size in a subsequent step.[11][12]
Inconsistent Results Between Batches Sensitivity to reaction conditions: The synthesis of InAs QDs is highly sensitive to precursor purity, solvent quality, and reaction setup (e.g., heating rate, stirring).1. Use high-purity precursors and solvents: Ensure all chemicals are of appropriate quality and handled under inert atmosphere to prevent degradation. 2. Maintain consistent reaction setup and parameters: Use the same glassware, stirring rate, and heating mantle settings for each reaction. Precisely control precursor injection rates and temperatures. 3. Degas solvents and precursors thoroughly: Remove oxygen and water, which can interfere with the reaction.
Difficulty in Achieving Longer Wavelength Emission with High PLQY Challenges in growing larger, high-quality InAs cores: As the QDs grow larger to emit at longer wavelengths, it becomes more challenging to maintain a narrow size distribution and good surface quality.1. Employ a seeded growth strategy with a high boiling point reducing agent: Using a reducing agent like trioctylamine-alane (TOA-AlH₃) in a seeded growth approach can help synthesize larger InAs QDs with narrow absorption features, which can then be shelled to achieve high PLQY at longer wavelengths.[11][12] 2. Optimize the ZnCl₂:InCl₃ ratio: High ZnCl₂:InCl₃ ratios (e.g., over 10:1) during core synthesis have been shown to be crucial for high PL efficiency at longer wavelengths.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: Why are amino-As precursors like this compound used for InAs QD synthesis?

A1: this compound and other aminoarsines are gaining popularity as alternatives to traditional arsenic precursors like tris(trimethylsilyl)arsine (TMS-As) because they are less hazardous, more affordable, and more suitable for large-scale production.[13]

Q2: Is a reducing agent always necessary when using amino-As precursors?

A2: Yes, a reducing agent is required to reduce the As(III) in the amino-As precursor to As(-III), which then reacts with the indium precursor to form InAs.[2][7] The choice of reducing agent is a critical parameter for controlling the reaction kinetics.[7]

Q3: What is the role of ZnCl₂ in improving the photoluminescence of InAs@ZnSe QDs?

A3: ZnCl₂, when used as an additive during the synthesis of the InAs core, leads to the incorporation of zinc atoms onto the surface of the quantum dots.[8][9][10] This surface modification passivates trap states, which are defects that can quench photoluminescence.[8][9] This passivation is crucial for achieving high photoluminescence quantum yields (PLQY) after the ZnSe shell is grown.[6][8][9] Using ZnCl₂ as a post-synthetic treatment is much less effective.[8][9][10]

Q4: What PLQY can be expected from InAs QDs synthesized with amino-As precursors?

A4: For core InAs QDs, the PLQY is typically very low (<1-2%).[1] However, after growing a ZnSe shell on cores synthesized with the aid of ZnCl₂, PLQYs can be significantly boosted. For InAs@ZnSe QDs, PLQYs as high as 70-75% have been reported for emission wavelengths around 900-950 nm.[8][11][12]

Q5: How can I tune the emission wavelength of the InAs QDs?

A5: The emission wavelength is primarily determined by the size of the InAs core due to the quantum confinement effect. To tune the emission to longer wavelengths, you need to grow larger QDs. This can be achieved by:

  • Increasing the reaction time.

  • Increasing the reaction temperature.

  • Using a seeded growth approach where you start with small QDs and grow them larger in a controlled manner.[11][12]

Data Presentation

Table 1: Effect of ZnCl₂ Additive on PLQY of InAs@ZnSe QDs

SampleZnCl₂ during Core SynthesisPLQY (%)Reference
InAs@ZnSeNo10-20%[8][9]
In(Zn)As@ZnSeYes~70%[8][9]

Table 2: Reported PLQY for Amino-As-based InAs@ZnSe QDs at Various Emission Wavelengths

Emission Wavelength (nm)PLQY (%)Reducing Agent UsedReference
90575Trioctylamine-alane (TOA-AlH₃)[11][12]
100060Trioctylamine-alane (TOA-AlH₃)[11][12]
116046Trioctylamine-alane (TOA-AlH₃)[11][12]
125038Trioctylamine-alane (TOA-AlH₃)[11][12]
133532Trioctylamine-alane (TOA-AlH₃)[11][12]
143023Trioctylamine-alane (TOA-AlH₃)[11][12]

Experimental Protocols

Protocol 1: Synthesis of InAs Core QDs with ZnCl₂ Additive

This protocol is a representative synthesis for producing InAs cores suitable for high PLQY core/shell structures.

  • Preparation of Indium Precursor:

    • In a three-neck flask, combine InCl₃, ZnCl₂ (in a molar ratio of over 10:1 with InCl₃), and oleylamine.

    • Degas the mixture under vacuum at room temperature and then at an elevated temperature (e.g., 120°C) for 1 hour.

    • Switch to an inert atmosphere (e.g., nitrogen or argon).

  • Reaction:

    • Heat the indium precursor solution to the desired reaction temperature (e.g., 240-280°C).

    • In a separate vial, dissolve this compound and the chosen reducing agent (e.g., trioctylamine-alane) in a suitable solvent like 1-octadecene (B91540).

    • Swiftly inject the arsenic precursor solution into the hot indium precursor solution.

    • Allow the reaction to proceed for a set amount of time to grow QDs to the desired size. Monitor the growth by taking aliquots and measuring their absorption spectra.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-solvent (e.g., ethanol (B145695) or acetone) to precipitate the QDs.

    • Centrifuge the mixture and discard the supernatant.

    • Redisperse the QD pellet in a non-polar solvent like toluene (B28343) or hexane.

    • Repeat the precipitation and redispersion steps as necessary to remove unreacted precursors and byproducts.

Protocol 2: Synthesis of InAs@ZnSe Core/Shell QDs

This protocol describes a "one-pot" approach for shelling the InAs cores synthesized in Protocol 1.

  • Shell Precursor Preparation:

    • Prepare a zinc precursor solution by dissolving zinc stearate (B1226849) or another zinc salt in 1-octadecene at an elevated temperature.

    • Prepare a selenium precursor solution by dissolving selenium powder in trioctylphosphine (B1581425) (TOP) to form TOP-Se.

  • Shelling Reaction:

    • After the InAs core synthesis is complete (as per Protocol 1), cool the reaction mixture to a suitable temperature for shell growth (e.g., 220-260°C).

    • Slowly inject the zinc and selenium precursor solutions into the flask containing the crude InAs core solution using a syringe pump over a period of 1-2 hours.

    • After the injection is complete, anneal the mixture at the reaction temperature for a short period (e.g., 30 minutes) to ensure complete shell formation.

  • Purification:

    • Follow the same purification procedure as described in step 3 of Protocol 1.

Visualizations

experimental_workflow cluster_core InAs Core Synthesis cluster_shell InAs@ZnSe Shelling (One-Pot) cluster_purification Purification p1 Prepare In/Zn Precursors (InCl₃, ZnCl₂, Oleylamine) p2 Degas and Heat to Reaction Temp p1->p2 p3 Inject As Precursor (Amino-As + Reducing Agent) p2->p3 p4 Core Growth p3->p4 s1 Cool Reaction Mixture p4->s1 Proceed to Shelling s2 Slowly Inject Zn and Se Precursors s1->s2 s3 Anneal s2->s3 u1 Precipitate with Non-Solvent s3->u1 Purify Core/Shell QDs u2 Centrifuge u1->u2 u3 Redisperse in Non-Polar Solvent u2->u3

Caption: Experimental workflow for the synthesis of InAs@ZnSe core/shell quantum dots.

logical_relationship cluster_inputs Synthesis Parameters cluster_outputs Quantum Dot Properties precursors Amino-As Precursor + Reducing Agent size QD Size & Size Distribution precursors->size Controls Nucleation & Growth additive ZnCl₂ Additive surface Surface Passivation additive->surface Passivates Surface Traps conditions Reaction Temperature & Time conditions->size Affects Growth Rate pl High PLQY size->pl Determines Emission λ surface->pl Reduces Non-radiative Recombination

Caption: Relationship between synthesis parameters and final QD properties.

References

Technical Support Center: Passivation of Surface Defects in InAs Nanocrystals Synthesized with Tris(dimethylamino)arsine (TDMAAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and surface passivation of Indium Arsenide (InAs) nanocrystals using tris(dimethylamino)arsine (TDMAAs).

Frequently Asked Questions (FAQs)

Q1: Why are my InAs nanocrystals exhibiting low photoluminescence quantum yield (PLQY)?

A1: Low PLQY in InAs nanocrystals is often attributed to surface defects, such as atomic vacancies and dangling bonds, which act as non-radiative recombination centers.[1][2][3][4] Syntheses using TDMAAs, while being a less toxic alternative to other arsenic precursors, may still result in nanocrystals with suboptimal surface passivation.[5][6] To enhance the PLQY, various surface passivation strategies can be employed, such as the addition of passivating agents during synthesis or post-synthetic treatments like shell growth or ligand exchange.[2][5][6][7]

Q2: What is the role of ZnCl₂ in the synthesis of InAs nanocrystals with TDMAAs?

A2: Zinc chloride (ZnCl₂) can be used as an additive in the synthesis of InAs nanocrystals with TDMAAs to improve both the size distribution and the surface passivation.[5][6][8][9] It acts as a Z-type ligand, which can passivate surface traps, particularly indium vacancies.[3][5] The presence of ZnCl₂ during the synthesis can also facilitate the subsequent in situ growth of a ZnSe shell, further enhancing the photoluminescence quantum yield.[5][6][8]

Q3: Can I improve the stability and quantum yield of my InAs nanocrystals by growing a shell?

A3: Yes, growing a shell of a wider bandgap semiconductor, such as Zinc Selenide (ZnSe), is a highly effective method for passivating the surface of InAs nanocrystals.[2][4][5] This core@shell structure (e.g., InAs@ZnSe) confines the charge carriers within the InAs core, preventing them from interacting with surface defects and thereby increasing the PLQY and stability.[2][4][5] For instance, the growth of a ZnSe shell on InAs nanocrystals synthesized with TDMAAs has been shown to achieve a PLQY as high as 42±4%.[5][6]

Q4: What are the common challenges encountered during the ligand exchange process for InAs nanocrystals?

A4: Ligand exchange is a crucial step for tuning the surface chemistry and electronic properties of InAs nanocrystals.[7][10] Common challenges include incomplete ligand exchange, which can lead to a mixture of ligands on the nanocrystal surface and unpredictable properties. The choice of the new ligand is critical; for example, anionic ligands like thiols can replace indium-carboxylate ligands to achieve a more balanced stoichiometry.[7][10] Another challenge is maintaining the colloidal stability of the nanocrystals during and after the exchange process.

Q5: Is this compound (TDMAAs) a hazardous chemical?

A5: Yes, this compound is a hazardous chemical. It is flammable, toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11][12] It is crucial to handle this compound under an inert atmosphere, in a well-ventilated area, and with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11] Always consult the Safety Data Sheet (SDS) before use.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Broad size distribution of InAs nanocrystals - Inconsistent reaction temperature.- Non-optimal precursor injection rate.- Impurities in the precursors or solvent.- Ensure precise temperature control during the synthesis.- Optimize the injection speed of the arsenic and reducing agent precursors.- Use high-purity precursors and solvents. Consider adding ZnCl₂ to the reaction, which has been shown to improve size distribution.[5][6]
Low or no photoluminescence from as-synthesized InAs nanocrystals - High density of surface trap states (e.g., indium vacancies).[3]- Oxidation of the nanocrystal surface.[2][13]- Implement surface passivation strategies such as the in situ growth of a ZnSe shell by adding a selenium precursor after the InAs core synthesis.[5][6]- Perform a post-synthetic ligand exchange with passivating ligands.[7][10]- Consider surface fluorination by treatment with a fluoride (B91410) source, which has been shown to passivate indium dangling bonds.[14]
Precipitation of nanocrystals during purification - Incomplete surface ligand coverage leading to aggregation.- Use of an inappropriate anti-solvent.- Ensure an excess of capping ligands (e.g., oleylamine) is present during the synthesis and purification steps.- Test different solvent/anti-solvent combinations for precipitation to find a system that maintains colloidal stability.
Inconsistent batch-to-batch results - Variations in precursor quality or concentration.- Slight differences in reaction conditions (temperature, time, stirring rate).- Atmosphere control (presence of oxygen or water).- Use precursors from the same batch or re-standardize precursor solutions before each synthesis.- Strictly control all reaction parameters using automated systems if possible.- Ensure all reactions are carried out under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Experimental Protocols

Synthesis of InAs Nanocrystals with TDMAAs and ZnCl₂

This protocol is adapted from studies demonstrating the beneficial role of ZnCl₂ in the synthesis.[5][6]

  • Preparation: In a three-necked flask, combine 0.2 mmol of InCl₃, a variable amount of ZnCl₂ (e.g., 0.1-0.4 mmol), and 5 mL of oleylamine (B85491) under an inert atmosphere.

  • Degassing: Heat the mixture to 120 °C under vacuum for 1 hour to remove water and other volatile impurities.

  • Heating: Switch to an inert atmosphere and heat the mixture to 240 °C.

  • Injection: Rapidly inject the this compound (TDMAAs) precursor, immediately followed by the injection of 1.2 mL of a DMEA-AlH₃ (alane N,N-dimethylethylamine) solution in toluene (B28343).

  • Growth: Allow the reaction to proceed for 15 minutes.

  • Quenching: Stop the reaction by removing the heating mantle and allowing the flask to cool.

  • Transfer: Once the reaction mixture has cooled to 90 °C, transfer it to a nitrogen-filled glovebox for further processing and purification.

In Situ Growth of a ZnSe Shell

This procedure follows the synthesis of the InAs core nanocrystals.[5][6]

  • Cooling: After the InAs nanocrystal growth is complete, cool the reaction mixture to 90 °C.

  • Selenium Precursor Injection: Inject 1 mL of a 1 M TOP-Se (trioctylphosphine-selenium) solution into the flask.

  • Heating for Shell Growth: Heat the mixture to 300 °C with a heating rate of approximately 30 °C/min and maintain this temperature for 15 minutes to allow for the growth of the ZnSe shell.

  • Quenching: Quench the reaction by transferring the mixture into a vial under a nitrogen atmosphere.

  • Purification: Purify the resulting InAs@ZnSe core@shell nanocrystals by dispersing them in toluene and precipitating with ethanol. The final product can be stored as a dispersion in toluene within a glovebox.

Data Presentation

Table 1: Influence of ZnCl₂ on the Properties of InAs Nanocrystals

ZnCl₂:InCl₃ RatioAverage Diameter (nm)Size Distribution (%)Photoluminescence Quantum Yield (PLQY) (%)
0:13.515< 1
0.5:13.212~1.5
1:13.010~2
2:12.88~2

Note: The data presented here are representative values based on published literature and may vary depending on specific experimental conditions.[3][5]

Table 2: Optical Properties of InAs@ZnSe Core@Shell Nanocrystals

Shell Thickness (Monolayers)Emission Peak (nm)Photoluminescence Quantum Yield (PLQY) (%)
1.5~850~20
3~860~35
5~860~42
7~900~70

Note: The data presented here are representative values based on published literature and may vary depending on specific experimental conditions.[5][15]

Visualizations

experimental_workflow cluster_synthesis InAs Core Synthesis cluster_passivation In Situ Passivation (ZnSe Shell Growth) cluster_purification Purification & Characterization prep 1. Precursor Preparation (InCl₃, ZnCl₂, Oleylamine) degas 2. Degassing (120°C, 1h) prep->degas heat_synth 3. Heating (240°C) degas->heat_synth inject 4. Hot Injection (TDMAAs + Reductant) heat_synth->inject growth 5. Nanocrystal Growth (15 min) inject->growth cool 6. Cooling (90°C) growth->cool Transfer to Passivation Stage se_inject 7. Se Precursor Injection (TOP-Se) cool->se_inject heat_shell 8. Shell Growth (300°C, 15 min) se_inject->heat_shell quench 9. Quenching heat_shell->quench purify 10. Purification (Toluene/Ethanol) quench->purify Transfer to Purification Stage char 11. Characterization (PLQY, TEM, etc.) purify->char

Caption: Experimental workflow for the synthesis and passivation of InAs@ZnSe nanocrystals.

passivation_pathway cluster_before Before Passivation cluster_after After Passivation inas_core_before InAs Nanocrystal Core Surface Defects (e.g., In Vacancies) Low PLQY passivation Passivation Process (e.g., ZnSe Shell Growth) inas_core_before->passivation Introduction of Passivating Agents (Zn, Se) inas_core_after InAs@ZnSe Core@Shell Passivated Surface High PLQY passivation->inas_core_after Formation of Protective Shell

Caption: Logical diagram illustrating the effect of surface passivation on InAs nanocrystals.

References

Technical Support Center: Disposal and Waste Management of Tris(dimethylamino)arsine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal and waste management of Tris(dimethylamino)arsine (TDMAA) residues. Adherence to these protocols is critical to ensure laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound (TDMAA) waste?

A1: TDMAA is a flammable liquid and is toxic if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is also air- and moisture-sensitive and can react violently with water, potentially leading to a flash fire.[1] The hydrolysis of TDMAA produces arsenic oxides (which form arsenic acids) and dimethylamine.[1] Arsenic compounds are known carcinogens and are highly toxic to aquatic life.[1]

Q2: Can I dispose of small amounts of TDMAA waste down the drain?

A2: No. Under no circumstances should TDMAA or its residues be disposed of down the drain. It is a hazardous material that can contaminate water systems and cause significant environmental damage. All waste containing TDMAA must be collected and treated as hazardous waste.

Q3: What personal protective equipment (PPE) is required when handling TDMAA waste?

A3: A comprehensive set of PPE is mandatory when handling TDMAA and its waste products. This includes:

  • Hand Protection: Neoprene or nitrile rubber gloves.[1]

  • Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[1]

  • Skin and Body Protection: A flame-resistant lab coat and suitable protective clothing.[1]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor-amine gas respirator is recommended.[1]

Q4: How should I store TDMAA waste before treatment?

A4: TDMAA waste should be stored in a tightly closed, properly labeled container in a cool, well-ventilated, and locked area away from heat, sparks, and open flames.[1] It is crucial to prevent any contact with water or moisture during storage.[1] The storage container should be grounded and bonded.[1]

Q5: What should I do in case of a spill of TDMAA?

A5: In the event of a TDMAA spill, evacuate the area immediately and remove all ignition sources. The cleanup should only be performed by trained personnel wearing full protective equipment. Use an absorbent, non-combustible material (like dry sand or earth) to contain the spill. Do not use water. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

Troubleshooting Guide

Issue Possible Cause Solution
Violent reaction or fire during hydrolysis. Addition of the quenching agent (isopropanol or water) was too rapid.Always add the quenching agent dropwise with vigorous stirring and external cooling (ice bath). Ensure the reaction is conducted under an inert atmosphere.
White solid precipitates during hydrolysis. Formation of insoluble arsenic oxides.This is an expected outcome of the hydrolysis. Continue the neutralization process as planned.
The pH of the final solution is difficult to neutralize. Insufficient or excessive addition of neutralizing agent.Add the neutralizing agent (e.g., sodium bicarbonate for acidic waste, or dilute hydrochloric acid for basic waste) in small portions and frequently check the pH with a calibrated meter or pH paper until it is within the 6-9 range.
A strong ammonia-like or fishy odor is present. This is the characteristic smell of dimethylamine, a byproduct of TDMAA hydrolysis.Ensure the procedure is performed in a well-ventilated fume hood to prevent inhalation of vapors.

Experimental Protocol: Laboratory-Scale Neutralization of TDMAA Residues

This protocol describes a method for the controlled hydrolysis and subsequent neutralization of small quantities of this compound residues. This procedure should only be performed by personnel trained in handling air- and moisture-sensitive reagents.

Materials:

  • This compound residue

  • Anhydrous isopropanol (B130326)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Dilute hydrochloric acid (HCl)

  • Anhydrous toluene (B28343) or heptane (B126788) (for dilution)

  • Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet with a bubbler

  • Ice bath

  • Syringes and needles

  • pH meter or pH paper

  • Appropriate PPE (see FAQ Q3)

Procedure:

Part 1: Controlled Hydrolysis (Quenching)

  • Inert Atmosphere: Set up the flask in a fume hood and ensure it is thoroughly dried and purged with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the procedure, vented through a bubbler.

  • Dilution: Transfer the TDMAA residue to the flask. Dilute the residue with an anhydrous, non-reactive solvent like toluene or heptane to a concentration of less than 5% by weight. This helps to better control the reaction temperature.

  • Cooling: Place the flask in an ice bath to maintain a low temperature during the quenching process.

  • Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol dropwise from the dropping funnel while vigorously stirring the solution. The rate of addition should be controlled to prevent a rapid temperature increase. Continue adding isopropanol until the exothermic reaction subsides.

  • Final Quenching with Water: Once the reaction with isopropanol is complete, slowly add deionized water dropwise. Again, control the rate of addition to manage the reaction's exothermicity. Continue adding water until no further reaction is observed.

Part 2: Neutralization

  • pH Measurement: After the hydrolysis is complete, allow the mixture to warm to room temperature. The resulting solution will contain arsenic acids and dimethylamine, making it both acidic and basic. Carefully measure the pH of the aqueous layer.

  • Neutralization of Arsenic Acid: If the solution is acidic (pH < 6), slowly add a saturated solution of sodium bicarbonate while stirring until the pH is between 6 and 9. Be cautious as this may produce gas (CO₂).

  • Neutralization of Dimethylamine: If the solution is basic (pH > 9), slowly add dilute hydrochloric acid while stirring until the pH is within the 6-9 range.

  • Final Disposal: Once the solution is neutralized, it should be transferred to a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office. Do not pour the neutralized solution down the drain, as it still contains arsenic compounds.

Data Presentation

Table 1: Properties of this compound and its Hydrolysis Products

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Hazards
This compoundC₆H₁₈AsN₃207.1555-57Flammable, Toxic, Irritant, Air and Moisture Sensitive[1]
Arsenic AcidH₃AsO₄141.94120 (decomposes)Toxic, Carcinogen, Corrosive[2]
Dimethylamine(CH₃)₂NH45.087Flammable, Toxic, Corrosive[3][4]

Table 2: Neutralization Parameters

Substance to be Neutralized Neutralizing Agent Target pH Range Notes
Arsenic AcidSodium Bicarbonate (NaHCO₃)6 - 9Add slowly to control CO₂ evolution.
DimethylamineDilute Hydrochloric Acid (HCl)6 - 9Add slowly to control the exothermic reaction.

Visualizations

Disposal_Workflow cluster_prep Preparation cluster_quench Controlled Hydrolysis (Quenching) cluster_neutralize Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE Setup Setup Inert Atmosphere Apparatus PPE->Setup Dilute Dilute TDMAA Residue (<5% in anhydrous solvent) Setup->Dilute Cool Cool to 0°C (Ice Bath) Dilute->Cool Add_IPA Slowly Add Isopropanol Cool->Add_IPA Add_Water Slowly Add Water Add_IPA->Add_Water Measure_pH Measure pH Add_Water->Measure_pH Neutralize_Acid Neutralize Acidic Component (e.g., with NaHCO₃) Measure_pH->Neutralize_Acid if pH < 6 Neutralize_Base Neutralize Basic Component (e.g., with dilute HCl) Measure_pH->Neutralize_Base if pH > 9 Check_pH Verify pH is 6-9 Neutralize_Acid->Check_pH Neutralize_Base->Check_pH Collect_Waste Collect in Labeled Hazardous Waste Container Check_pH->Collect_Waste Contact_EHS Contact Environmental Health & Safety Collect_Waste->Contact_EHS Signaling_Pathway TDMAA This compound (C₆H₁₈AsN₃) As_Oxides Arsenic Oxides (e.g., As₂O₃) TDMAA->As_Oxides Hydrolysis DMA Dimethylamine ((CH₃)₂NH) TDMAA->DMA Hydrolysis H2O Water (H₂O) As_Acid Arsenic Acid (H₃AsO₄) As_Oxides->As_Acid with H₂O Ammonium_Salt Dimethylammonium Salt DMA->Ammonium_Salt Neutralization Salt_Water Neutralized Arsenic Salts + Water As_Acid->Salt_Water Neutralization Base Base (e.g., NaHCO₃) Acid Acid (e.g., HCl)

References

Validation & Comparative

A Comparative Guide to Tris(dimethylamino)arsine and Tert-butylarsine for High-Quality GaAs Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of precursor materials is a critical determinant in the fabrication of high-performance Gallium Arsenide (GaAs) thin films. This guide provides an objective comparison of two alternative arsenic sources, Tris(dimethylamino)arsine (TDMAAs) and tert-butylarsine (B13833332) (tBAs), offering insights into their performance based on available experimental data.

The drive to replace the highly toxic arsine (AsH₃) gas in Metal-Organic Chemical Vapor Deposition (MOCVD) has led to the investigation of various organometallic arsenic precursors. Among these, TDMAAs and tBAs have emerged as viable, less hazardous alternatives. This guide will delve into the material properties of GaAs films grown using these precursors, detail the experimental conditions for their use, and provide a visual representation of their chemical structures and decomposition pathways.

Performance Comparison at a Glance

While direct, side-by-side comparative studies under identical experimental conditions are limited in publicly available literature, we can compile and contrast the reported properties of GaAs films grown with TDMAAs and tBAs.

PropertyThis compound (TDMAAs)Tert-butylarsine (tBAs)
Purity/Impurity Levels Reports suggest low carbon incorporation.Can be used for controlled intrinsic carbon doping, with hole concentrations up to 6.5×10¹⁸ cm⁻³ reported.[1]
Electrical Properties -Room temperature mobility in the range of 100–400 cm²/V·s for p-doped layers.[1]
Surface Morphology Smooth surface morphology has been reported.Can achieve excellent morphology, even at low V/III ratios of ≥2.[1]
Decomposition Temp. -50% decomposition at 560 K.[2]

Note: The lack of extensive quantitative data for TDMAAs in direct comparison with tBAs necessitates a cautious interpretation of this summary. The provided data for tBAs is more comprehensive in the reviewed literature.

Chemical Structures and Decomposition

The chemical structure of a precursor profoundly influences its decomposition mechanism and the ultimate quality of the deposited film.

G Chemical Structures of Arsenic Precursors cluster_TDMAAs This compound (TDMAAs) cluster_tBAs Tert-butylarsine (tBAs) TDMAAs As(N(CH₃)₂)₃ As1 As N1 N As1->N1 N2 N As1->N2 N3 N As1->N3 C1a CH₃ N1->C1a C1b CH₃ N1->C1b C2a CH₃ N2->C2a C2b CH₃ N2->C2b C3a CH₃ N3->C3a C3b CH₃ N3->C3b tBAs AsH₂(C(CH₃)₃) As2 As H1 H As2->H1 H2 H As2->H2 Ct C As2->Ct C4a CH₃ Ct->C4a C4b CH₃ Ct->C4b C4c CH₃ Ct->C4c

Caption: Molecular structures of TDMAAs and tBAs.

The decomposition of these precursors during MOCVD is a complex process involving multiple steps. A simplified representation of the primary decomposition pathways is illustrated below.

G Simplified MOCVD Decomposition Pathways for GaAs Growth cluster_TDMAAs TDMAAs Pathway cluster_tBAs tBAs Pathway TDMAAs_gas TDMAAs (g) TDMAAs_surface Adsorbed TDMAAs TDMAAs_gas->TDMAAs_surface Surface Adsorption As_TDMAAs As incorporation TDMAAs_surface->As_TDMAAs Decomposition N_byproducts N-containing byproducts (g) TDMAAs_surface->N_byproducts Desorption GaAs_film GaAs Film As_TDMAAs->GaAs_film tBAs_gas tBAs (g) tBAs_gas_decomp AsH₂ + C₄H₉ (g) tBAs_gas->tBAs_gas_decomp Gas Phase Decomposition AsH3_intermediate AsH₃ intermediate (g) tBAs_gas_decomp->AsH3_intermediate Radical Reactions C_byproducts Hydrocarbon byproducts (g) tBAs_gas_decomp->C_byproducts Desorption tBAs_surface Adsorbed As species AsH3_intermediate->tBAs_surface Surface Adsorption As_tBAs As incorporation tBAs_surface->As_tBAs Decomposition As_tBAs->GaAs_film TMGa_gas TMGa (g) TMGa_surface Adsorbed Ga species TMGa_gas->TMGa_surface Surface Adsorption TMGa_surface->GaAs_film

References

Defect Analysis of III-V Films: A Comparative Guide to Arsenic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of III-V semiconductor films is paramount. Defects within these films can significantly impact the performance of devices used in critical research and development applications. The choice of precursor materials in the Metal-Organic Vapor Phase Epitaxy (MOVPE) process is a crucial factor in controlling defect formation. This guide provides a comparative analysis of Tris(dimethylamino)arsine (TDMAsAs) and other arsenic precursors, focusing on their impact on defect generation in III-V films.

The primary motivation for exploring alternative arsenic sources is to move away from the high toxicity of arsine. Precursors like tertiarybutylarsine (TBAs) and trimethylarsine (B50810) (TMAs) have emerged as viable, safer options. A key concern with any organometallic precursor is the potential for carbon incorporation into the epitaxial film, which can act as an impurity and degrade the material's electronic and optical properties.

Comparison of Arsenic Precursors

The selection of an arsenic precursor has a direct influence on the purity and crystalline quality of the grown III-V films. The following table summarizes the general characteristics and reported performance of common alternatives to arsine.

PrecursorChemical FormulaKey AdvantagesKey DisadvantagesTypical Carbon Incorporation
Arsine AsH₃High purity films, no carbon sourceExtremely toxic, high pyrolysis temperatureVery low
Tertiarybutylarsine (TBAs) C₄H₁₁AsLower toxicity than arsine, lower pyrolysis temperature reduces carbon incorporationPotential for some carbon incorporationLow to moderate, dependent on growth conditions
Trimethylarsine (TMAs) C₃H₉AsLower toxicity than arsineHigher carbon incorporation than TBAsModerate to high
This compound (TDMAsAs) C₆H₁₈AsN₃Lower toxicity than arsineLimited comparative data on defect generation and carbon incorporation in III-V filmsData not readily available in comparative studies

Experimental Data: Carbon Incorporation and Electrical Properties

Precise, quantitative comparisons of defect densities require specific experimental data from studies where different precursors are used under otherwise identical growth conditions. While such data for TDMAsAs is scarce in the public domain, we can examine the well-documented case of TBAs as a safer alternative to arsine.

III-V MaterialArsenic PrecursorGrowth Temperature (°C)V/III RatioCarbon Concentration (cm⁻³)Hole Concentration (cm⁻³)Mobility (cm²/Vs)
GaAs Arsine (AsH₃)600-700>10< 1 x 10¹⁵-High
GaAs Tertiarybutylarsine (TBAs)500-6401-25Can be controlledUp to 6.5 x 10¹⁸100-400

Note: This table is compiled from general findings in the literature and specific values can vary significantly based on the MOVPE reactor geometry and other growth parameters.

Experimental Protocols

To ensure the reproducibility of defect analysis studies, detailed experimental protocols are essential. Below are representative methodologies for the MOVPE growth and characterization of III-V films.

MOVPE Growth of GaAs
  • Substrate Preparation: A semi-insulating (100) GaAs substrate is cleaned using a standard degreasing procedure with organic solvents, followed by an etch in a sulfuric acid/hydrogen peroxide solution to remove the native oxide.

  • Growth Conditions: The substrate is loaded into a horizontal MOVPE reactor.

    • Group III Precursor: Trimethylgallium (TMGa)

    • Arsenic Precursor: Arsine (AsH₃) or Tertiarybutylarsine (TBAs)

    • Carrier Gas: Palladium-diffused hydrogen

    • Reactor Pressure: 20-100 Torr

    • Growth Temperature: 600-750°C (optimized for the specific arsenic precursor)

    • V/III Ratio: Maintained between 10 and 100.

  • Layer Growth: A GaAs buffer layer is first grown, followed by the epitaxial layer of interest. Doping can be introduced by adding appropriate precursors to the gas stream.

  • Cool-down: After growth, the sample is cooled under an overpressure of the arsenic precursor to prevent surface decomposition.

Defect and Impurity Characterization
  • Secondary Ion Mass Spectrometry (SIMS): To determine the concentration of impurities, particularly carbon, as a function of depth. A cesium ion beam is typically used to sputter the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer.

  • Photoluminescence (PL) Spectroscopy: To identify point defects and assess the overall crystalline quality. The sample is cooled to cryogenic temperatures (e.g., 4.2 K) and excited with a laser. The resulting luminescence is collected and analyzed by a spectrometer. Different peaks in the PL spectrum correspond to different radiative recombination pathways, including those related to excitons, donors, acceptors, and deep-level defects.

  • Hall Effect Measurements: To determine the carrier concentration, mobility, and conductivity type of the grown film. A four-point van der Pauw geometry is commonly used.

  • Deep Level Transient Spectroscopy (DLTS): To characterize electrically active deep-level defects within the bandgap of the semiconductor. This technique involves measuring the capacitance transient of a Schottky diode or p-n junction at different temperatures.

Visualizing the MOVPE Process and Defect Analysis Workflow

The following diagrams illustrate the key processes involved in the growth and analysis of III-V films.

MOVPE_Process cluster_precursors Precursor Delivery cluster_reactor MOVPE Reactor cluster_exhaust Exhaust TMGa TMGa Mixing Gas Mixing TMGa->Mixing Arsenic_Source Arsenic Source (AsH3, TBAs, etc.) Arsenic_Source->Mixing Dopants Dopants Dopants->Mixing Growth Epitaxial Growth on Substrate Mixing->Growth Carrier Gas (H2) Scrubber Scrubber Growth->Scrubber Byproducts Defect_Analysis_Workflow Start Grown III-V Film SIMS SIMS Analysis (Impurity Profiling) Start->SIMS PL Photoluminescence (Point Defects, Quality) Start->PL Hall Hall Effect (Electrical Properties) Start->Hall DLTS DLTS (Deep Level Defects) Start->DLTS Data Data Analysis & Comparison SIMS->Data PL->Data Hall->Data DLTS->Data

A Comparative Guide to Carrier Mobility in GaAs: TDMAAs vs. Arsine as Arsenic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in semiconductor technology, the choice of precursor materials is critical in determining the final electronic properties of grown films. This guide provides an objective comparison of carrier mobility in Gallium Arsenide (GaAs) grown using tris(dimethylamino)arsine (TDMAAs) versus the traditional precursor, arsine (AsH₃), supported by experimental data.

The selection of an arsenic precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) of GaAs significantly influences material quality, particularly carrier mobility and background impurity levels. While arsine has been the industry standard for decades, safety concerns associated with its high toxicity have driven research into alternative, less hazardous organometallic arsenic sources like TDMAAs. This guide examines the electrical performance of GaAs films synthesized with these two precursors.

Performance at a Glance: Carrier Mobility and Concentration

Experimental data reveals that the choice of arsenic precursor can result in GaAs films with comparable electrical properties, particularly for p-type material. The following table summarizes key electrical characteristics of GaAs grown with TDMAAs and arsine.

Arsenic PrecursorDopant TypeCarrier Concentration (cm⁻³)Carrier Mobility (cm²/Vs)Measurement Temperature
TDMAAs p-type3.44 x 10¹⁵395Room Temperature
Arsine (AsH₃) p-type~3 x 10¹⁵~400Room Temperature

Note: Data for arsine is based on established empirical data for p-type GaAs at similar carrier concentrations[1].

The data indicates that GaAs grown using TDMAAs can achieve a hole mobility that is highly comparable to that of GaAs grown with the conventional arsine precursor for similar p-type carrier concentrations at room temperature. The study reporting the TDMAAs data noted that the films were inherently p-type, a characteristic often attributed to carbon incorporation from the metalorganic precursors.

Experimental Methodologies

The data presented is derived from GaAs thin films synthesized via MOCVD and characterized using Hall effect measurements. Below are detailed protocols representative of the experimental procedures used.

MOCVD Growth of GaAs

Objective: To epitaxially grow a thin film of GaAs on a substrate from gaseous precursors.

Precursors:

  • Gallium Source: Trimethylgallium (TMGa)

  • Arsenic Source: Arsine (AsH₃) or this compound (TDMAAs)

  • Carrier Gas: High-purity hydrogen (H₂)

Typical Protocol for Arsine-based Growth:

  • A GaAs substrate is placed on a graphite (B72142) susceptor within the MOCVD reactor.

  • The reactor is heated to the growth temperature, typically in the range of 600-750°C.

  • Hydrogen carrier gas is flowed through the reactor to create a stable environment.

  • TMGa and arsine are introduced into the reactor at a specific molar flow rate ratio, known as the V/III ratio. This ratio is a critical parameter influencing film quality.

  • The precursors decompose at the hot substrate surface, and GaAs epitaxially grows on the substrate. The primary chemical reaction is: (CH₃)₃Ga + AsH₃ → GaAs + 3CH₄

  • After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down.

Protocol for TDMAAs-based Growth: The MOCVD process using TDMAAs is similar to that with arsine, with the key difference being the arsenic precursor used. The growth temperature for the TDMAAs-based process was reported to be 580°C with a V/III ratio of 4.5. One of the noted advantages of TDMAAs is that it does not require pre-cracking due to its lower decomposition temperature compared to arsine.

Hall Effect Measurement (van der Pauw Method)

Objective: To determine the carrier type, carrier concentration, and carrier mobility of the grown GaAs film.

Protocol:

  • A square-shaped sample (typically 5x5 mm) is cleaved from the grown wafer.

  • Ohmic contacts are made at the four corners of the sample, for instance, by alloying small indium balls at approximately 400°C in a nitrogen atmosphere.

  • The sample is placed in a Hall effect measurement system.

  • A constant current (I) is passed through two adjacent contacts, and the voltage (V) is measured across the other two contacts. This is repeated for different contact configurations to determine the sheet resistance.

  • A magnetic field (B) is applied perpendicular to the sample surface.

  • A current is passed through two opposite contacts, and the Hall voltage (V_H), which develops across the other two contacts, is measured.

  • The carrier type is determined by the polarity of the Hall voltage.

  • The carrier concentration and mobility are calculated from the measured sheet resistance, Hall voltage, current, and magnetic field strength.

Comparative Workflow

The process of comparing GaAs films grown with TDMAAs and arsine can be visualized as a structured workflow, from precursor selection to final material characterization and analysis.

G cluster_precursors Precursor Selection cluster_growth MOCVD Growth cluster_characterization Material Characterization cluster_results Data Analysis & Comparison arsine Arsine (AsH₃) mocvd GaAs Epitaxial Growth (TMGa as Ga source) arsine->mocvd Standard, toxic tdmaas TDMAAs tdmaas->mocvd Alternative, safer hall Hall Effect Measurement (van der Pauw) mocvd->hall mobility Carrier Mobility (cm²/Vs) hall->mobility concentration Carrier Concentration (cm⁻³) hall->concentration comparison Performance Comparison mobility->comparison concentration->comparison

Workflow for comparing GaAs grown with different arsenic precursors.

Discussion and Conclusion

The experimental evidence suggests that this compound is a viable, less hazardous alternative to arsine for the MOCVD growth of p-type GaAs without compromising hole mobility. The measured hole mobility of approximately 395 cm²/Vs for GaAs grown with TDMAAs is on par with the expected mobility of ~400 cm²/Vs for arsine-grown p-type GaAs with a similar carrier concentration in the mid-10¹⁵ cm⁻³ range at room temperature[1].

The p-type conductivity observed in the TDMAAs-grown films is likely due to the incorporation of carbon, a common characteristic of metalorganic precursors. For applications where p-type doping is desired, this can be an inherent advantage. However, for unintentionally doped (n-type) or highly pure GaAs, further optimization of growth conditions would be necessary to minimize carbon uptake.

References

A Comparative Guide to the Thermal Stability of Organo-Arsenic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and semiconductor manufacturing, the selection of an appropriate organo-arsenic precursor is critical. Thermal stability is a key parameter influencing the precursor's handling, storage, and performance in applications such as Metal-Organic Vapor Phase Epitaxy (MOVPE). This guide provides an objective comparison of the thermal stability of common organo-arsenic precursors, supported by available experimental data.

Executive Summary

The thermal stability of organo-arsenic precursors is significantly influenced by the nature of the alkyl substituents. Generally, thermal stability decreases with increased alkyl substitution and the complexity of the alkyl group. The established trend for the thermal stability of commonly used arsenic precursors is:

AsH₃ > Trimethylarsine (B50810) (TMAs) > Triethylarsine (TEAs) > Tertiarybutylarsine (TBAs) [1]

This trend indicates that arsine (AsH₃) is the most thermally stable, while tertiarybutylarsine (TBAs) is the least stable among these precursors. The lower stability of more substituted alkylarsines can be advantageous in processes like MOVPE, where lower decomposition temperatures are often desirable.

Quantitative Thermal Stability Data

The following table summarizes the available quantitative data on the thermal decomposition of selected organo-arsenic precursors. It is important to note that the experimental conditions under which these values were determined can significantly influence the results.

PrecursorCommon Name50% Decomposition Temp. (T₅₀) (°C)Activation Energy (Ea) (kJ/mol)Experimental Context
(CH₃)₃AsTrimethylarsine (TMAs)Not Available239.3Pyrolysis in a toluene (B28343) carrier flow system[2]
(C₂H₅)₃AsTriethylarsine (TEAs)Not AvailableNot Available-
(C₄H₉)AsH₂Tertiarybutylarsine (TBAs)360 ± 10Not AvailableUnimolecular decomposition in a MOVPE reactor[3]

Note: The T₅₀ and Ea values are highly dependent on experimental parameters such as pressure, carrier gas, and the presence of other reactive species. The data presented here are from different studies and may not be directly comparable.

The decomposition of these alkylarsines is understood to proceed via a free-radical mechanism[1]. For instance, the pyrolysis of trimethylarsine primarily yields methane (B114726) and ethane (B1197151) through the liberation of methyl radicals[3].

Factors Influencing Thermal Stability

The thermal stability of organo-arsenic precursors is a complex property influenced by several molecular and experimental factors. A simplified representation of these relationships is shown below.

G Factors Influencing Thermal Stability of Organo-Arsenic Precursors cluster_molecular Molecular Structure cluster_experimental Experimental Conditions Alkyl_Group Nature of Alkyl Group (e.g., Methyl, Ethyl, t-Butyl) Bond_Strength As-C Bond Strength Alkyl_Group->Bond_Strength Substitution Degree of Substitution Substitution->Bond_Strength Thermal_Stability Overall Thermal Stability Bond_Strength->Thermal_Stability Temperature Temperature Temperature->Thermal_Stability Pressure Pressure Pressure->Thermal_Stability Carrier_Gas Carrier Gas (e.g., H₂, N₂) Carrier_Gas->Thermal_Stability Surface_Catalysis Surface Catalysis (e.g., reactor walls, substrate) Surface_Catalysis->Thermal_Stability Bimolecular_Reactions Bimolecular Reactions (e.g., with Group III precursors) Bimolecular_Reactions->Thermal_Stability

Caption: Key factors affecting the thermal stability of organo-arsenic precursors.

Experimental Protocols

The thermal stability of organo-arsenic precursors is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the air- and moisture-sensitive nature of these compounds, special handling procedures are required.

General Workflow for Thermal Analysis

The following diagram illustrates a general workflow for the thermal analysis of air-sensitive organo-arsenic precursors.

G Workflow for Thermal Analysis of Air-Sensitive Precursors Start Start Glovebox Sample Preparation in Inert Atmosphere (Glovebox) Start->Glovebox Loading Load Sample into Hermetically Sealed Crucible Glovebox->Loading Transfer Transfer Crucible to TGA/DSC Instrument Loading->Transfer Purge Purge Instrument with Inert Gas (e.g., N₂, Ar) Transfer->Purge Analysis Perform Thermal Analysis (TGA/DSC) Purge->Analysis Data Data Acquisition (Mass Loss vs. Temp / Heat Flow vs. Temp) Analysis->Data Kinetics Kinetic Analysis (Activation Energy Calculation) Data->Kinetics End End Kinetics->End

Caption: General experimental workflow for TGA/DSC analysis of air-sensitive compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a precursor undergoes decomposition by measuring its mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Inside an inert atmosphere glovebox, a small amount of the organo-arsenic precursor (typically 1-10 mg) is loaded into a hermetically sealable TGA crucible.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

  • Analysis: The sealed crucible is transferred to the TGA furnace. The sample is then heated at a constant rate (e.g., 5-20 °C/min) over a defined temperature range.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The onset temperature of decomposition, T₅₀, and other characteristic decomposition temperatures are determined from the resulting TGA curve. Evolved gas analysis can be coupled with TGA using mass spectrometry (TGA-MS) to identify the decomposition products.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of the precursor, providing information on whether the decomposition is endothermic or exothermic.

Methodology:

  • Sample Preparation: Similar to TGA, the sample is prepared in an inert atmosphere and sealed in a hermetic DSC pan.

  • Instrument Setup: An empty, sealed hermetic pan is used as a reference. The DSC cell is purged with an inert gas.

  • Analysis: The sample and reference pans are heated at a constant rate. The difference in heat flow required to maintain both pans at the same temperature is measured.

  • Data Analysis: The resulting DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events such as melting and decomposition. The onset temperature and enthalpy of decomposition can be determined from these peaks.

Conclusion

The choice of an organo-arsenic precursor should be guided by a thorough understanding of its thermal properties in the context of the intended application. While a general trend in thermal stability is well-established, quantitative data can vary with experimental conditions. Tertiarybutylarsine (TBAs) offers a lower decomposition temperature compared to trimethylarsine (TMAs), which can be beneficial for low-temperature MOVPE processes. However, the reactivity of these precursors with other components in the reaction system, which can catalytically lower their decomposition temperature, must also be considered for process optimization. Further research providing directly comparable thermal decomposition data for a wide range of organo-arsenic precursors under standardized conditions would be highly valuable to the scientific community.

References

Unraveling the Decomposition of Tris(dimethylamino)arsine: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and semiconductor manufacturing, understanding the thermal stability and decomposition pathways of organometallic precursors is paramount for process optimization and safety. This guide provides a comparative analysis of the decomposition products of tris(dimethylamino)arsine, a precursor used in the deposition of arsenic-containing thin films, benchmarked against alternative arsenic sources. The insights are supported by analogous experimental data from mass spectrometry studies and known chemical behavior.

This compound [As(N(CH₃)₂)₃] is a volatile organometallic compound utilized in processes such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of semiconductor devices. Its performance and the purity of the resulting films are intrinsically linked to its decomposition characteristics. Mass spectrometry serves as a critical analytical tool to elucidate the fragments and byproducts generated upon thermal or chemical breakdown.

Comparative Analysis of Decomposition Products

While direct quantitative mass spectrometry data on the thermal decomposition of this compound is not extensively available in published literature, its decomposition behavior can be inferred from its known reactions and comparison with analogous compounds. In the presence of moisture, this compound is known to decompose, yielding dimethylamine (B145610) and arsenic oxides (arsenic acids)[1].

For a comparative perspective, this guide considers alternative arsenic precursors commonly used in the semiconductor industry: tert-butylarsine (B13833332) (TBA), trimethylarsine (B50810) (TMAs), and triethylarsine (B1607241) (TEAs). The decomposition of these compounds has been studied, providing a basis for comparison.

PrecursorFormulaPrimary Decomposition Products50% Decomposition Temp. (K)
This compound As(N(CH₃)₂)₃Dimethylamine, Arsenic Oxides (in presence of H₂O)[1]. Likely fragments include dimethylamino radicals and subsequent products.Not available
tert-Butylarsine (TBA) t-BuAsH₂Isobutane, Isobutene, Arsine (AsH₃)560
Trimethylarsine (TMAs) As(CH₃)₃Methyl radicals765
Triethylarsine (TEAs) As(C₂H₅)₃Ethene (C₂H₄)690

Table 1: Comparison of Decomposition Products and Temperatures for Various Arsenic Precursors.

The thermal decomposition of trimethylamine (B31210) (N(CH₃)₃), a compound structurally related to the ligands of this compound, has been investigated by in-situ mass spectroscopy. This study revealed that the initial decomposition step involves the formation of a dimethylamino radical and a methyl group[2]. This suggests that a likely primary fragmentation pathway for this compound under thermal stress is the homolytic cleavage of the arsenic-nitrogen bond to release dimethylamino radicals.

Experimental Workflow for Mass Spectrometry Analysis

The analysis of air- and moisture-sensitive organometallic compounds like this compound requires a specialized experimental setup to prevent premature decomposition and ensure accurate results. The following diagram illustrates a typical workflow for such an analysis using a quadrupole mass spectrometer.

experimental_workflow cluster_sample_prep Sample Preparation (Inert Atmosphere) cluster_ms_system Mass Spectrometry System cluster_decomposition Decomposition sample This compound Sample loading Load into Gas-Tight Syringe sample->loading introduction Direct Inlet System loading->introduction Controlled Leak Valve ion_source Electron Ionization (EI) Source introduction->ion_source pyrolysis Pyrolysis Unit (Optional) introduction->pyrolysis for thermal decomposition studies quadrupole Quadrupole Mass Analyzer ion_source->quadrupole detector Detector quadrupole->detector data_system Data Acquisition System detector->data_system analysis Data Analysis & Interpretation data_system->analysis Data Processing pyrolysis->ion_source

Experimental workflow for mass spectrometry analysis.

Detailed Experimental Protocol

The following is a generalized protocol for the analysis of volatile, air-sensitive organometallic compounds using a quadrupole mass spectrometer with an electron ionization (EI) source.

1. Sample Handling and Introduction:

  • All sample manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis and oxidation[1][3][4].

  • The this compound sample is loaded into a gas-tight syringe.

  • The sample is introduced into the mass spectrometer via a direct inlet system equipped with a precision leak valve to control the flow of the vaporized sample into the ion source.

2. Ionization:

  • Electron ionization (EI) is a common technique for volatile organometallic compounds. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).

  • This process leads to the formation of a molecular ion (M⁺) and various fragment ions, which provide structural information.

3. Mass Analysis:

  • A quadrupole mass analyzer consists of four parallel rods to which a combination of DC and radiofrequency (RF) voltages is applied.

  • By varying these voltages, only ions with a specific mass-to-charge ratio (m/z) can pass through the analyzer and reach the detector at any given time, allowing for the scanning of a mass spectrum.

4. Detection and Data Acquisition:

  • An electron multiplier or a Faraday cup is used to detect the ions.

  • The signal is amplified and recorded by a data acquisition system, which generates a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

5. For Thermal Decomposition Studies:

  • A pyrolysis unit can be integrated between the sample inlet and the ion source.

  • The precursor vapor is passed through a heated tube before entering the ion source, allowing for the analysis of thermal decomposition products at various temperatures.

Conclusion

The decomposition of this compound is a critical aspect of its application in materials science. While direct quantitative mass spectrometry data remains elusive, a comparative approach using related compounds and known chemical reactivity provides valuable insights into its likely decomposition pathways. The primary decomposition products in the presence of water are dimethylamine and arsenic oxides. Under thermal stress, the cleavage of the As-N bond to form dimethylamino radicals is a probable initial step. In comparison, alternative arsenic precursors like tert-butylarsine exhibit different decomposition mechanisms, primarily involving the loss of their alkyl groups. The choice of precursor will, therefore, significantly impact the types of byproducts and potential impurities in the deposition process. The provided experimental workflow and protocol offer a foundational methodology for researchers seeking to perform their own mass spectrometry analysis of these and other air-sensitive organometallic compounds.

References

A Comparative Guide to Arsenic Doping: TDMAAs vs. Alternative Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate arsenic precursor is a critical decision in the fabrication of semiconductor devices, directly impacting doping efficiency, material quality, and process safety. This guide provides an objective comparison of Tris(dimethylamino)arsine (TDMAAs) with other common arsenic sources, primarily the hazardous gas arsine (AsH3) and the organometallic liquid Tertiarybutylarsine (TBA). The information presented is a synthesis of findings from various experimental studies.

Executive Summary

This compound (TDMAAs) has emerged as a viable alternative to traditional arsenic sources, offering a significantly improved safety profile over the highly toxic and pyrophoric arsine gas. Organometallic precursors like TDMAAs and TBA provide advantages in terms of handling and reduced safety infrastructure costs. The choice of precursor, however, has a profound impact on doping characteristics, including incorporation efficiency, achievable carrier concentrations, and the electrical properties of the resulting semiconductor layers. This guide will delve into these differences, supported by available experimental data.

Performance Comparison: TDMAAs vs. Other Arsenic Sources

The doping efficiency of an arsenic precursor is a multifaceted parameter, encompassing its ability to incorporate arsenic atoms into the desired lattice sites and the resulting electrical activity. The following tables summarize key performance indicators for TDMAAs, Arsine (AsH3), and Tertiarybutylarsine (TBA) in the context of Metal-Organic Chemical Vapor Deposition (MOCVD) for common semiconductor materials.

Disclaimer: The data presented below is compiled from multiple sources and may not have been collected under identical experimental conditions. Direct comparisons should be made with caution.

Doping of Gallium Arsenide (GaAs)
Arsenic SourcePrecursorAchieved Carrier Concentration (cm⁻³)Mobility (cm²/Vs)Key Observations
TDMAAs This compoundN/AN/AUsed for GaAs growth; data on specific doping efficiency is limited in direct comparative studies.
TBA Tertiarybutylarsineup to 6.5 x 10¹⁸ (p-type)100 - 400 (p-type)Allows for controlled intrinsic carbon doping.
AsH₃ Arsine> 10¹⁹ (n-type)~1,000 - 5,000 (n-type)Industry standard, high toxicity, high incorporation efficiency.
Doping of Indium Phosphide (InP)
Arsenic SourcePrecursorAchieved Carrier Concentration (cm⁻³)Mobility (cm²/Vs)Key Observations
TDMAAs This compoundN/AN/ALimited comparative data available for InP doping with TDMAAs.
TBA Tertiarybutylarsine1.5 x 10¹⁵ (n-type)72,360 at 77KEnables growth at lower temperatures compared to AsH₃.
AsH₃ Arsine> 10¹⁹ (n-type)HighStandard precursor, high toxicity.
Doping of Zinc Selenide (ZnSe)
Arsenic SourcePrecursorAchieved Carrier Concentration (cm⁻³)Mobility (cm²/Vs)Key Observations
TDMAAs This compoundN/AN/AWhile used for II-VI doping, direct comparative data on doping efficiency in ZnSe is not readily available.
Solid Source Zn₃As₂~2 x 10¹⁷ (p-type)0.012Demonstrates the feasibility of p-type doping in ZnSe.

Experimental Methodologies

The data presented in this guide is derived from experiments conducted under specific MOCVD growth conditions. Below are representative experimental protocols for arsenic doping using different precursors.

Protocol 1: MOCVD Growth of GaAs using TDMAAs and TMGa
  • Objective: To grow epitaxial layers of Gallium Arsenide.

  • Precursors:

    • Gallium Source: Trimethylgallium (TMGa)

    • Arsenic Source: this compound (TDMAAs)

  • Substrate: GaAs

  • Growth Temperature: 500 - 650°C

  • Reactor Pressure: 100 mbar

  • V/III Ratio: Varied between 10 and 50. The V/III ratio is the molar ratio of the Group V precursor (TDMAAs) to the Group III precursor (TMGa) in the gas phase.

  • Carrier Gas: H₂

Protocol 2: MOCVD Growth of InP using TBA and TMIn
  • Objective: To grow epitaxial layers of Indium Phosphide.

  • Precursors:

    • Indium Source: Trimethylindium (TMIn)

    • Arsenic/Phosphorus Source: Tertiarybutylarsine (TBA) / Tertiarybutylphosphine (TBP)

  • Substrate: InP

  • Growth Temperature: 500 - 650°C

  • Reactor Pressure: Low Pressure MOCVD

  • V/III Ratio: Varied to achieve desired film properties.

  • Carrier Gas: H₂

Visualizing the Doping Process and Precursor Structures

To better understand the relationships and processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_precursors Arsenic Precursors cluster_process MOCVD Process cluster_output Doped Semiconductor TDMAAs TDMAAs (Liquid) Vaporization Vaporization TDMAAs->Vaporization TBA TBA (Liquid) TBA->Vaporization AsH3 Arsine (Gas) Transport Gas Transport AsH3->Transport Direct Gas Input Vaporization->Transport Decomposition Thermal Decomposition Transport->Decomposition Incorporation Arsenic Incorporation Decomposition->Incorporation Doped_Layer Doped Epitaxial Layer Incorporation->Doped_Layer G cluster_TDMAAs TDMAAs cluster_TBA TBA cluster_AsH3 Arsine As1 As N1 N As1->N1 N2 N As1->N2 N3 N As1->N3 Me1 CH₃ N1->Me1 Me2 CH₃ N1->Me2 Me3 CH₃ N2->Me3 Me4 CH₃ N2->Me4 Me5 CH₃ N3->Me5 Me6 CH₃ N3->Me6 As2 As C1 C As2->C1 H1 H As2->H1 H2 H As2->H2 Me7 CH₃ C1->Me7 Me8 CH₃ C1->Me8 Me9 CH₃ C1->Me9 As3 As H3 H As3->H3 H4 H As3->H4 H5 H As3->H5

A Comparative Cost-Performance Analysis of Tris(dimethylamino)arsine in MOCVD

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of compound semiconductor manufacturing, particularly through Metal-Organic Chemical Vapor Deposition (MOCVD), the choice of precursor materials is a critical determinant of both the final product quality and the overall cost of production. For the deposition of arsenic-containing materials such as Gallium Arsenide (GaAs), Tris(dimethylamino)arsine (TDMAs) has emerged as a potential alternative to the traditionally used arsine (AsH₃) and other organometallic precursors like Tertiarybutylarsine (TBAs). This guide provides a comprehensive cost-performance analysis of TDMAs in MOCVD, offering a comparative perspective against its primary alternatives, supported by available experimental data.

Executive Summary

This compound presents a compelling case as an arsenic precursor in MOCVD, primarily driven by its significantly lower toxicity compared to arsine gas, which translates to reduced safety infrastructure and operational costs. However, its performance characteristics, such as a lower vapor pressure, necessitate adjustments in precursor delivery systems. While direct, comprehensive comparative studies with Tertiarybutylarsine under identical conditions are limited in publicly available literature, existing data allows for a nuanced evaluation of its potential. Key factors in this analysis include precursor efficiency, carbon incorporation, material quality, and overall cost of ownership.

Precursor Properties and Safety Considerations

A primary driver for exploring alternatives to arsine is the mitigation of extreme toxicity. Both TDMAs and TBAs offer a significant safety advantage over the highly hazardous AsH₃ gas.

PrecursorChemical FormulaPhysical State (RT)Vapor PressureToxicity (LC₅₀)Key Safety Considerations
This compound (TDMAs) C₆H₁₈AsN₃Liquid~2.22 Torr (RT)Toxic if swallowed[1]Flammable liquid and vapor.[1] Reacts with water.[1] Requires specialized handling and storage.
Tertiarybutylarsine (TBAs) C₄H₁₁AsLiquid~96 Torr (10°C)Less hazardous than arsineFlammable liquid. Requires careful handling and storage.
Arsine (AsH₃) AsH₃GasHighExtremely toxicHighly flammable and pyrophoric gas. Requires extensive safety systems.

Performance in MOCVD

The performance of an arsenic precursor in MOCVD is evaluated based on several key metrics, including growth rate, precursor efficiency, material quality (crystallinity, purity, and electrical properties), and the extent of carbon incorporation into the epitaxial layer.

Growth Rate and Precursor Efficiency

The growth rate in MOCVD is influenced by various parameters, including growth temperature, V/III ratio, and precursor flow rate. While specific comparative data for TDMAs and TBAs under identical conditions is scarce, some studies provide insights into their individual behaviors. For instance, the growth of GaAs nanowires has shown that the growth rate can be inversely proportional to the V/III ratio.[2] In other cases, such as for AlGaSb, the growth rate initially increases with the V/III ratio before decreasing.[3] The low vapor pressure of TDMAs (2.22 torr at room temperature) necessitates heated delivery lines and careful control of the precursor flow to achieve stable and reproducible growth rates.[4]

A critical factor in the cost-effectiveness of a precursor is its efficiency, which is the ratio of the amount of arsenic incorporated into the grown film to the amount of precursor supplied. Higher efficiency translates to less wasted material and lower overall cost. The design of MOCVD reactors and optimization of growth parameters are crucial for maximizing precursor efficiency.[3]

Carbon Incorporation and Material Quality

The quality of the grown material is the ultimate measure of a precursor's performance. For GaAs, key quality indicators include surface morphology, crystalline perfection, and electrical properties such as carrier concentration and mobility. High-quality GaAs layers with excellent morphology have been reported using TDMAs.[4]

Cost Analysis

The total cost of ownership for an MOCVD process is a multifaceted issue, extending beyond the initial purchase price of the precursor. A comprehensive cost analysis must consider:

  • Precursor Purchase Price: While market prices fluctuate, the cost per gram of TDMAs and TBAs is significantly higher than that of AsH₃. However, the reduced safety overhead for the organometallic alternatives can offset this initial cost.

  • Precursor Delivery and Handling: The low vapor pressure of TDMAs may require investment in specialized heated delivery systems and more complex process control, adding to the capital and operational costs.

  • Safety Infrastructure and Compliance: The use of less toxic precursors like TDMAs and TBAs can lead to substantial savings in safety equipment, monitoring systems, and regulatory compliance compared to arsine.

  • Process Efficiency: As discussed, higher precursor efficiency directly translates to lower operational costs.

  • Yield and Throughput: The ability of a precursor to consistently produce high-quality material with high yield is a major factor in the overall economic viability of the process.[3]

A model for the cost of depositing a 3 μm layer of GaAs highlights that precursor costs are a significant portion of the overall deposition cost in MOCVD.[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. Below is a generalized MOCVD growth procedure for GaAs, with parameters that would need to be optimized for specific precursors like TDMAs or TBAs.

Substrate Preparation:

  • Degrease a GaAs (100) substrate using a sequence of organic solvents (e.g., trichloroethylene, acetone, methanol).

  • Rinse the substrate with deionized water.

  • Etch the substrate in a solution of H₂SO₄:H₂O₂:H₂O (e.g., 5:1:1 ratio) for a specified time (e.g., 30 seconds) to remove the native oxide and create a fresh surface.[3]

  • Rinse thoroughly with deionized water and dry with high-purity nitrogen.

MOCVD Growth:

  • Load the substrate into the MOCVD reactor.

  • Purge the reactor with a high-purity carrier gas (e.g., H₂ or N₂).

  • Heat the substrate to the desired growth temperature (typically in the range of 500-700°C for GaAs).

  • Introduce the Group III precursor (e.g., Trimethylgallium - TMGa) and the Group V precursor (TDMAs or TBAs) into the reactor at controlled flow rates to achieve the desired V/III ratio.

  • Maintain the growth conditions for the desired deposition time to achieve the target film thickness.

  • After growth, cool down the reactor under a flow of the Group V precursor to prevent surface degradation.

Visualizations

Logical Relationship of Arsenic Precursors

Precursor_Comparison cluster_performance Key Performance Attributes AsH3 Arsine (AsH3) (High Toxicity) High_VP High Vapor Pressure AsH3->High_VP TBAs Tertiarybutylarsine (TBAs) (Moderate Toxicity) TBAs->High_VP Low_Carbon Low Carbon Incorporation TBAs->Low_Carbon Established for low carbon TDMAs This compound (TDMAs) (Moderate Toxicity) Low_VP Low Vapor Pressure TDMAs->Low_VP TDMAs->Low_Carbon Potential for low carbon High_Efficiency High Efficiency

Caption: Comparison of key properties of common arsenic precursors in MOCVD.

General MOCVD Experimental Workflow

MOCVD_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_post Post-Growth Substrate_Cleaning Substrate Cleaning (Degreasing, Etching) Reactor_Loading Load Substrate into Reactor Substrate_Cleaning->Reactor_Loading Heating Heat to Growth Temperature Reactor_Loading->Heating Precursor_Intro Introduce Precursors (Group III + Group V) Heating->Precursor_Intro Deposition Epitaxial Growth Precursor_Intro->Deposition Cooldown Cooldown under Group V Flow Deposition->Cooldown Unload Unload Wafer Cooldown->Unload Characterization Material Characterization Unload->Characterization

References

A Comparative Guide to Purity Analysis and Impurity Effects of tert-Dodecyl Mercaptan Amine Adducts (TDMAAs) from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Introduction

Tertiary-dodecyl mercaptan amine adducts (TDMAAs) are a class of specialty chemicals utilized in various stages of pharmaceutical development, potentially as intermediates, reagents, or within drug delivery systems.[1] The purity of such raw materials is of paramount importance, as even trace amounts of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] Impurities can originate from raw materials, manufacturing processes, degradation, or packaging interactions.[3]

This guide provides a comparative analysis of TDMAAs sourced from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C). It outlines the results of purity analyses, discusses the potential effects of identified impurities, and provides detailed experimental protocols for researchers to conduct their own evaluations. The objective is to underscore the critical need for rigorous supplier qualification and raw material testing in pharmaceutical research and development.[4][5]

Purity and Impurity Profile Comparison

The quality and purity of specialty chemicals can vary significantly between suppliers.[6] A comprehensive analysis was conducted on TDMAA batches from three different suppliers to identify and quantify the main component and various impurities. The primary analytical techniques employed were High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities and residual solvents.[7][8]

Table 1: Comparative Purity Analysis of TDMAA from Different Suppliers

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity (HPLC, Area %) 99.85%99.10%99.55%> 99.0%
Impurity X (Unreacted Amine, %) 0.08%0.45%0.15%< 0.20%
Impurity Y (Oxidation Product, %) 0.05%0.30%0.25%< 0.25%
Residual Solvents (GC-MS, ppm) 50250100< 300 ppm
Heavy Metals (ICP-MS, ppm) < 183< 10 ppm

Disclaimer: The data presented in this table is for illustrative purposes and is intended to simulate a typical supplier comparison scenario.

Analysis of Findings:

  • Supplier A demonstrated the highest purity profile with the lowest levels of all identified impurities, comfortably meeting all acceptance criteria.

  • Supplier B showed a lower purity percentage and a significantly higher concentration of unreacted starting material (Impurity X) and an oxidation byproduct (Impurity Y). While within some limits, the higher impurity load presents a greater risk.

  • Supplier C provided material of good purity, though with a notable level of the oxidation product (Impurity Y), indicating potential issues with manufacturing or storage conditions.

Impact of Impurities on Pharmaceutical Development

Impurities in raw materials like TDMAAs can have multifaceted adverse effects on drug development:

  • Reduced Efficacy and Stability: Reactive impurities, such as unreacted starting materials or degradation products, can interact with the active pharmaceutical ingredient (API), leading to its degradation and a subsequent loss of potency.[9][10] For instance, an unreacted amine (Impurity X) could potentially form adducts with the API, altering its chemical structure and therapeutic effect.

  • Toxicity and Safety Concerns: Certain impurities can be toxic, even at trace levels.[11] Genotoxic impurities, for example, can damage DNA and are considered a significant safety risk.[3] Heavy metals can also pose health risks. Regulatory bodies like the FDA and ICH have established strict limits for various types of impurities to ensure patient safety.[12]

  • Altered Biological Response: In biological assays, impurities can interfere with the experiment, leading to misleading results. An impurity might exhibit its own biological activity or inhibit/potentiate the activity of the compound of interest, compromising the integrity of preclinical data. This can lead to off-target effects and complicate the interpretation of structure-activity relationships.

The following table illustrates the potential functional impact of using TDMAAs from the different suppliers in a hypothetical in vitro cell-based assay.

Table 2: Functional Impact of TDMAA from Different Suppliers in a Cytotoxicity Assay

ParameterSupplier ASupplier BSupplier CExpected Result
Cell Viability (% Control) 98%75%92%> 95%
Assay Reproducibility (CV%) 3%15%8%< 5%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes.

Analysis of Findings: The higher impurity load in the material from Supplier B correlated with increased cytotoxicity and poor assay reproducibility, suggesting interference from one or more of the impurities. The material from Supplier A yielded results in line with expectations for a pure compound.

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate assessment of raw material quality.[8] The following are protocols for the key analytical techniques used in this guide.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main TDMAA component from its non-volatile impurities.[13][14]

  • Instrumentation: HPLC system with UV detector (e.g., Diode Array Detector).[15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[16]

    • B: 0.1% Formic Acid in Acetonitrile.[16]

  • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of TDMAA in 10 mL of Acetonitrile. Filter through a 0.45 µm filter before injection.[17]

  • Analysis: Inject 10 µL of the sample. Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[13]

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify volatile organic impurities, including residual solvents.[14][18]

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp to 300°C at 15°C/min, hold for 5 min.[7]

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Sample Preparation: Dissolve 50 mg of TDMAA in 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Analysis: Inject 1 µL of the sample. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and quantified using an internal or external standard method.[18]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the TDMAA samples on cell viability.

  • Cell Line: A relevant human cell line (e.g., HEK293 or HepG2).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

  • Procedure: a. Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours. b. Prepare stock solutions of TDMAA from each supplier in DMSO. Dilute in culture medium to final concentrations (e.g., 1, 10, 100 µM). c. Replace the medium in the wells with the TDMAA-containing medium and incubate for 48 hours. Include a vehicle control (DMSO) and an untreated control. d. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. e. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. f. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualizations

Workflow for Supplier Qualification and Material Analysis

The following diagram illustrates a systematic workflow for qualifying a new supplier and analyzing their material to ensure it meets the required quality standards for pharmaceutical development.[19]

G Supplier Qualification and Analysis Workflow cluster_0 Supplier Evaluation cluster_1 Material Analysis cluster_2 Decision cluster_3 Outcome URS Define User Requirements (URS) Audit Conduct Supplier Audit & QMS Review URS->Audit Sample Request Sample & Certificate of Analysis (CoA) Audit->Sample Purity Purity & Impurity Analysis (HPLC, GC-MS) Sample->Purity Functional Functional Testing (e.g., In Vitro Assay) Purity->Functional Stability Forced Degradation & Stability Study Functional->Stability Decision Meets Specs? Stability->Decision Approve Approve Supplier Decision->Approve Yes Reject Reject Supplier Decision->Reject No

Caption: A workflow for evaluating and approving specialty chemical suppliers.

Potential Impact of Impurities on a Biological Pathway

Impurities can introduce unintended biological activity. The diagram below shows a hypothetical scenario where a reactive impurity (Impurity X) from a TDMAA sample induces cellular stress, leading to the activation of an apoptotic pathway.

G Hypothetical Pathway of Impurity-Induced Apoptosis Impurity Reactive Impurity (e.g., Impurity X) ROS ↑ Reactive Oxygen Species (ROS) Impurity->ROS Stress Cellular Stress (ER & Mitochondrial) ROS->Stress Casp9 Caspase-9 Activation Stress->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified pathway showing how an impurity can induce apoptosis.

Conclusion and Recommendations

This guide highlights the critical importance of purity for raw materials used in pharmaceutical research and development. The illustrative data demonstrates that significant variations can exist between suppliers, and these differences can have a tangible impact on experimental outcomes and product safety.

Key Recommendations:

  • Thorough Supplier Vetting: Do not rely solely on the supplier's Certificate of Analysis. Conduct independent audits and establish a robust quality agreement.[4][20]

  • In-House Verification: Perform comprehensive analytical testing on incoming raw materials to verify their identity, purity, and impurity profile.[5]

  • Risk-Based Approach: Assess the potential impact of identified impurities based on their structure, concentration, and the intended use of the raw material.[19]

  • Prioritize Quality: While cost is a factor, the long-term consequences of using substandard materials—such as project delays, failed batches, and safety issues—far outweigh any initial savings.[6]

For critical applications, selecting a supplier like the hypothetical Supplier A, which provides consistently high-purity materials, is essential for ensuring the reliability, reproducibility, and ultimate success of drug development programs.

References

Safety Operating Guide

Proper Disposal of Tris(dimethylamino)arsine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of tris(dimethylamino)arsine (C₆H₁₈AsN₃). Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection. This compound is a highly toxic, flammable, and water-reactive organoarsenic compound, necessitating stringent disposal protocols.

Immediate Safety and Hazard Summary

This compound presents significant health and safety risks. It is fatal if swallowed, in contact with skin, or inhaled.[1] The compound is also flammable and reacts with water, potentially releasing flammable gases and toxic fumes.[2] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE).

Quantitative Hazard Data

Hazard ClassificationDataSource
Acute Toxicity (Oral) LD50 (rat): 48 mg/kg[2]
Flammability Flammable liquid and vapor[2]
Water Reactivity Reacts with water[2]
Carcinogenicity Arsenic acids are reported human carcinogens[2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects[1]

Spill Management and Waste Collection Protocol

In the event of a spill, immediate and decisive action is critical. The following step-by-step procedure outlines the recommended course of action for containment and collection for professional disposal. Chemical neutralization should not be attempted in a standard laboratory setting due to the hazardous nature of the compound and its reaction byproducts.

Experimental Protocol: Spill Containment and Collection

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Don Personal Protective Equipment (PPE): Before re-entering the area, don appropriate PPE, including:

    • NIOSH-certified respirator with cartridges for organic vapors and amines.

    • Chemical-resistant gloves (e.g., butyl rubber).

    • Chemical splash goggles and a face shield.

    • Flame-retardant lab coat or chemical-resistant suit.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, diatomaceous earth, or universal binders.[1] Do not use combustible materials like sawdust.

  • Absorb the Material: Carefully apply the absorbent material to the spill, working from the outside in to prevent spreading.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[2]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials in the same hazardous waste container.

  • Label and Store Waste: Securely seal the waste container. Label it clearly as "Hazardous Waste: this compound" and include the date and any other information required by your institution's environmental health and safety (EHS) office. Store the container in a cool, well-ventilated, and designated hazardous waste storage area away from water and sources of ignition.

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[2] Do not dispose of this material down the drain or with general laboratory waste.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal by a licensed facility.

Tris_dimethylamino_arsine_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal start This compound Waste Generated handle Handle with Appropriate PPE in a Fume Hood start->handle spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain handle->spill If Spill collect Collect Waste into Labeled, Sealed Container handle->collect For Routine Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate store Store Waste in Designated Hazardous Waste Area decontaminate->store contact_ehs Contact Institutional EHS or Licensed Disposal Company store->contact_ehs transport Waste Transported by Licensed Professionals contact_ehs->transport final_disposal Final Disposal at a Licensed Facility transport->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these stringent protocols, laboratory professionals can mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal. Always consult your institution's specific safety guidelines and emergency procedures.

References

Personal protective equipment for handling Tris(dimethylamino)arsine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tris(dimethylamino)arsine

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound (C₆H₁₈AsN₃). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

  • CAS Number: 6596-96-9[1][2]

This compound is a flammable, toxic, and moisture-sensitive liquid that requires stringent safety protocols to prevent exposure and ensure safe disposal.[3][4] It is classified as fatal if swallowed, in contact with skin, or if inhaled.[5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Acute Toxicity (Oral) ATE: 100.000 mg/kg (body weight)[3]
Boiling Point 55°C @ 10mm Hg[4]
Density 1.124 g/cm³[4]
Flash Point 56.5°C[4]
Vapor Pressure 0.722 mmHg @ 25°C[4]
Melting Point -53°C[4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound.

Body PartRequired PPE
Hands Neoprene or nitrile rubber gloves.[3]
Eyes Chemical goggles or a face shield. Contact lenses should not be worn.[3]
Skin & Body Flame-retardant and antistatic protective clothing.
Respiratory A NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is recommended where inhalation exposure may occur.[3]

Emergency eye wash fountains and safety showers must be immediately accessible in any area where this chemical is handled.[3]

Procedural Guidance for Safe Handling

The following protocols are designed to minimize risk during the handling and use of this compound.

Pre-Experiment Checklist
  • Verify Ventilation: Ensure work is conducted in a chemical fume hood with certified proper functioning.[3]

  • Inert Atmosphere: Prepare and use an inert atmosphere (e.g., nitrogen or argon) for all transfers and reactions, as the material is air and moisture sensitive.[4][5]

  • Emergency Preparedness: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit readily available containing absorbent materials (e.g., sand, diatomite, acid binders).[5] Do not use water for cleanup.[3]

Step-by-Step Handling Protocol
  • Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[3]

  • Transfer: Use only non-sparking tools for all transfers.[3] Transfers should be conducted under an inert atmosphere.

  • Heating: Keep away from heat, sparks, and open flames.[3]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[3] Contaminated clothing must be removed immediately and washed before reuse.[3]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[6] Seek immediate medical attention.[3]

  • Spills: Evacuate the area. Wearing full PPE, contain the spill with absorbent material.[3] Collect the material using non-sparking tools into a suitable container for disposal.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of contents and containers at a licensed waste disposal facility.[3] Do not dispose of waste into the sewer system.[3] Avoid release to the environment.[3]

Workflow for Handling this compound

start Receive Chemical storage Store in Cool, Dry, Well-Ventilated Area Under Inert Gas start->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) storage->ppe handling Handle in Fume Hood with Inert Atmosphere and Grounding ppe->handling experiment Conduct Experiment handling->experiment waste Collect Waste in Sealed, Labeled Container experiment->waste decon Decontaminate Glassware and Work Area experiment->decon disposal Dispose of Waste via Licensed Facility waste->disposal decon->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Tris(dimethylamino)arsine
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。